4-Iodo-2,6-dimethylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUNIMCCAGNBDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339306 | |
| Record name | 4-Iodo-2,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10570-67-9 | |
| Record name | 4-Iodo-2,6-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10570-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-2,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4-iodo-2,6-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-Dimethyl-4-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-iodo-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of 4-iodo-2,6-dimethylphenol, a valuable intermediate in organic synthesis. The primary focus of this document is to furnish detailed experimental protocols, present quantitative data in a structured format, and offer visual representations of the synthetic pathway to aid in laboratory-scale preparation.
Introduction
This compound is an aromatic organic compound characterized by an iodine substituent at the para-position relative to the hydroxyl group on a 2,6-dimethylphenol scaffold. Its structure renders it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. The electron-rich nature of the phenol ring, activated by the hydroxyl and two methyl groups, facilitates electrophilic substitution, with the para-position being sterically accessible and electronically favored for iodination.
Synthetic Pathway
The most common and direct method for the synthesis of this compound is the electrophilic iodination of 2,6-dimethylphenol. This reaction is typically carried out using molecular iodine in the presence of a base to generate the more reactive iodinating species in situ. The reaction proceeds with high regioselectivity for the para-position due to the directing effects of the hydroxyl and methyl groups.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below. Method A employs a common base, sodium bicarbonate, while Method B utilizes an alternative reagent system.
Method A: Iodination using Iodine and Sodium Bicarbonate
This method is adapted from analogous procedures for the iodination of substituted phenols and anilines.[1]
Materials:
-
2,6-Dimethylphenol
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (MeOH)
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylphenol (1.0 eq) in a minimal amount of methanol.
-
Add an aqueous solution of sodium bicarbonate (1.5 eq).
-
To this stirred biphasic mixture, add a solution of iodine (1.1 eq) in methanol dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the excess iodine by the dropwise addition of a 10% aqueous sodium thiosulfate solution until the brown color of the solution disappears.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization.
Method B: Iodination using Iodine and Sodium Nitrite
This method provides an alternative pathway for the iodination of phenols.
Materials:
-
2,6-Dimethylphenol
-
Iodine (I₂)
-
Sodium nitrite (NaNO₂)
-
Methanol (MeOH)
-
Deionized water
-
Chloroform (CHCl₃)
Procedure:
-
Prepare the iodinating reagent by stirring a mixture of sodium nitrite (1.0 eq) and iodine (1.0 eq) in a 1:1 mixture of methanol and water for 30 minutes at 5-10 °C.
-
To this solution, add 2,6-dimethylphenol (1.0 eq) and allow the mixture to stir at room temperature for 1.5-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the organic product with chloroform (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound based on analogous and reported procedures.
| Parameter | Method A (I₂/NaHCO₃) | Method B (I₂/NaNO₂) |
| Starting Material | 2,6-Dimethylphenol | 2,6-Dimethylphenol |
| Iodinating Agent | Iodine (I₂) | Iodine (I₂) / Sodium Nitrite (NaNO₂) |
| Base/Reagent | Sodium Bicarbonate (NaHCO₃) | Sodium Nitrite (NaNO₂) |
| Solvent | Methanol / Water | Methanol / Water |
| Reaction Temperature | Room Temperature | 5-10 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 1.5 - 6 hours |
| Product | This compound | This compound |
| Reported Yield | Not explicitly reported for this substrate, but analogous reactions suggest moderate to high yields. | Not explicitly reported for this substrate, but analogous reactions suggest moderate to high yields. |
| Purification Method | Recrystallization | Recrystallization |
Purification
Recrystallization is the most common method for the purification of crude this compound.[2][3]
General Recrystallization Procedure:
-
Select an appropriate solvent or solvent system. Common solvents for the recrystallization of phenolic compounds include ethanol/water, hexane/ethyl acetate, or toluene.[2] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cooling in an ice bath can maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Safety Information
This compound is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[4] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
References
In-Depth Technical Guide to the Chemical Properties of 4-iodo-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-iodo-2,6-dimethylphenol, a halogenated phenol derivative of interest in various chemical and pharmaceutical research areas. This document consolidates available data on its properties, synthesis, and potential applications, presented in a clear and accessible format for the scientific community.
Core Chemical Properties
This compound is a solid organic compound characterized by a phenol ring substituted with an iodine atom at the para position and two methyl groups at the ortho positions relative to the hydroxyl group.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉IO | [1][2][3] |
| Molar Mass | 248.06 g/mol | [1][2][3] |
| Appearance | White to light yellow or light red crystalline powder | [3] |
| Melting Point | 100.0 to 104.0 °C | |
| Boiling Point | 278.9 °C (Predicted) | [1] |
| Density | 1.740 g/cm³ (Predicted) | [1] |
| pKa | 10.06 (Predicted) | [1] |
| Solubility | Soluble in methanol. Insoluble in water. | [1] |
| Vapor Pressure | 0.00244 mmHg at 25°C | [1] |
| Flash Point | 122.5 °C | [1] |
| Refractive Index | 1.629 (Predicted) | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shift of the hydroxyl proton can be variable and is affected by solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in a distinct chemical environment. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected.
Note: Detailed, experimentally verified ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not available in the public search results. Researchers should perform their own NMR analysis for definitive characterization.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the O-H stretching of the phenolic group, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-I stretching.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the iodine and hydroxyl groups.
Note: A detailed mass spectrum with fragmentation analysis for this compound is not publicly available. Experimental determination is recommended for detailed structural elucidation.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the direct iodination of 2,6-dimethylphenol. The following is a general experimental protocol based on available literature.
Materials:
-
2,6-dimethylphenol
-
Potassium iodide (KI)
-
Sodium hypochlorite solution (NaOCl, 6%)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/w)
-
Hydrochloric acid (HCl, 2 M)
-
Deionized water
-
Acetone
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
-
Ice bath
-
Büchner funnel and filter paper
-
pH paper
Procedure:
-
Dissolution: In a round bottom flask, dissolve 1 mole equivalent of 2,6-dimethylphenol in an appropriate solvent. Add 1 mole equivalent of potassium iodide and stir until fully dissolved.
-
Cooling: Place the flask in an ice/water bath on a magnetic stirrer to cool the solution to 0 °C.
-
Iodination: Slowly add 1 mole equivalent of a 6% sodium hypochlorite solution dropwise to the stirring solution over a period of 30 minutes using a separatory funnel. Maintain the temperature at 0 °C throughout the addition.
-
Reaction: After the addition is complete, continue stirring the solution at 0 °C for an additional 60 minutes.
-
Quenching: Remove the ice bath and add a 10% (w/w) solution of sodium thiosulfate to quench any unreacted iodine. Stir for 5 minutes.
-
Precipitation: Acidify the solution by adding a 2 M solution of hydrochloric acid in portions until the pH reaches 3-4, as indicated by pH paper. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with two portions of ice-cold water.
-
Drying: Transfer the product to a watch glass and allow it to air dry.
Purification
The crude this compound can be purified by recrystallization.
Procedure:
-
Solvent Selection: A mixed solvent system of acetone and hot water is suitable for recrystallization.
-
Dissolution: Dissolve the crude product in a minimal amount of boiling acetone.
-
Crystallization: Slowly add hot water to the solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Analytical Methods
The purity and identity of the synthesized this compound can be confirmed using the following analytical techniques:
-
Melting Point Determination: Compare the melting point of the purified product with the literature value.
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
-
Spectroscopic Analysis: ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm the structure of the compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of 4-iodo-2,6-dimethylphenol
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is presented to support research, development, and application activities involving this compound.
Chemical Identity and Structure
This compound, also known as 4-iodo-2,6-xylenol, is an aromatic organic compound. Its structure consists of a phenol ring substituted with an iodine atom at the para position (position 4) and two methyl groups at the ortho positions (positions 2 and 6).
Quantitative Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. Data is compiled from various chemical data sources.
| Property | Value | Source |
| Molecular Weight | 248.06 g/mol | [1][3] |
| Appearance | White to light yellow or light red powder/crystal | [3][4] |
| Melting Point | 99 - 104 °C | [3][4][5][6] |
| Boiling Point | 278.9 ± 28.0 °C (Predicted) | [3][5] |
| Density | 1.740 ± 0.06 g/cm³ (Predicted) | [3][5] |
| Solubility | Insoluble in water; Soluble in methanol, ethanol, and ether. | [3][4] |
| Vapor Pressure | 0.00244 mmHg at 25°C | [3][6] |
| Flash Point | 122.5 °C | [3][6] |
| Refractive Index | 1.629 (Predicted) | [3][6] |
| pKa (Predicted) | Not available | |
| LogP (XLogP3) | 2.9 / 2.61 | [1][6] |
Experimental Protocols
This protocol describes a general method for the electrophilic iodination of phenols, adapted for the specific synthesis of this compound. The reaction utilizes in-situ generation of an electrophilic iodine species from potassium iodide and sodium hypochlorite.
Materials:
-
2,6-dimethylphenol
-
Methanol
-
Potassium iodide (KI)
-
6% Sodium hypochlorite (NaOCl) solution
-
10% (w/w) Sodium thiosulfate (Na₂S₂O₃) solution
-
2 M Hydrochloric acid (HCl)
-
Acetone
-
Deionized water
-
Magnetic stirrer and stir bar
-
100-mL round-bottom flask
-
Separatory funnel (or addition funnel)
-
Ice/water bath
-
pH paper
-
Buchner funnel and filter paper
-
Recrystallization apparatus
Procedure: [7]
-
Dissolution: In a 100-mL round-bottom flask, dissolve 1.0 g of 2,6-dimethylphenol in 20 mL of methanol. Add a magnetic stir bar and stir until the solid is completely dissolved.
-
Addition of Iodide: To the stirred solution, add 1.0 molar equivalent of potassium iodide and continue stirring until it dissolves.
-
Reaction Setup: Place the round-bottom flask in an ice/water bath on top of the magnetic stirrer.
-
Addition of Oxidant: Measure 1.0 molar equivalent of a 6% sodium hypochlorite solution and place it in an addition funnel. Add the sodium hypochlorite solution dropwise to the cold, stirred reaction mixture over a period of approximately 30 minutes. The reaction is exothermic and maintaining a low temperature is crucial to minimize side products.
-
Reaction Time: After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 60 minutes. The solution may thicken as the product precipitates.
-
Quenching: Remove the ice bath and add 10 mL of a 10% sodium thiosulfate solution to quench any unreacted iodine/hypochlorite. Stir for 5 minutes.
-
Acidification and Precipitation: While stirring, carefully acidify the mixture with a 2 M solution of hydrochloric acid in 2-mL portions. Monitor the pH with pH paper, aiming for a final pH of 3-4. The product, this compound, will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic salts.
-
Purification (Recrystallization): The crude product can be purified by recrystallization. A mixed solvent method using boiling acetone and hot water is recommended for this compound.[7] Dissolve the crude solid in a minimum amount of boiling acetone, and then add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly to obtain the final product.
Characterization: The purity and identity of the synthesized this compound can be confirmed by techniques such as:
-
Melting Point Determination: Compare the experimental melting point with the literature value (99-104 °C).[4]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound.
-
Gas Chromatography (GC): Can be used to assess the purity of the final product.[4]
Visualizations
The following diagram illustrates the key steps in the laboratory synthesis of this compound from 2,6-dimethylphenol.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
This compound is considered a hazardous substance.
-
Hazards: Harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1][8]
-
Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Avoid breathing dust and ensure adequate ventilation.
-
Storage: Keep in a tightly sealed container in a cool, dry, and dark place.[5]
This document is intended for informational purposes for qualified professionals and does not constitute a license to operate. All procedures should be conducted in a properly equipped laboratory facility and with all necessary safety precautions in place.
References
- 1. This compound | C8H9IO | CID 555318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 10570-67-9 [matrix-fine-chemicals.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 10570-67-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 10570-67-9 CAS MSDS (2,6-DIMETHYL-4-IODOPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. studylib.net [studylib.net]
- 8. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Elucidation of the Molecular Structure of 4-iodo-2,6-dimethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 4-iodo-2,6-dimethylphenol, a key aromatic intermediate. The document details its chemical and physical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.
Compound Identification and Physical Properties
This compound is a substituted aromatic compound with the chemical formula C₈H₉IO.[1][2] It is also known by its synonym, 4-iodo-2,6-xylenol. The compound presents as a white to light yellow or light red powder or crystal.
| Property | Value | Reference |
| CAS Number | 10570-67-9 | [1][2] |
| Molecular Weight | 248.06 g/mol | [1] |
| IUPAC Name | This compound | [1][2] |
| SMILES | CC1=CC(I)=CC(C)=C1O | [1][2] |
| InChI | InChI=1S/C8H9IO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3 | [1][3] |
| Melting Point | 100.0 to 104.0 °C | |
| Appearance | White to Light yellow to Light red powder to crystal |
Spectroscopic Data for Structural Confirmation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectrum (Proton NMR)
The ¹H NMR spectrum of this compound is characterized by three main signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3 | s | 2H | Ar-H |
| ~4.8 | s | 1H | OH |
| ~2.2 | s | 6H | CH₃ |
Note: The chemical shifts are approximate and have been estimated from the spectrum image available from ChemicalBook.[3]
¹³C NMR Spectrum (Carbon-13 NMR)
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C-OH |
| ~138 | C-I |
| ~130 | Ar-C-H |
| ~128 | Ar-C-CH₃ |
| ~17 | CH₃ |
Note: The chemical shifts are approximate and have been estimated from the spectrum image available from ChemicalBook.[4]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Broad | O-H stretch (phenolic) |
| ~3100-3000 | Medium | Ar C-H stretch |
| ~2950-2850 | Medium | C-H stretch (methyl) |
| ~1600, ~1470 | Strong | C=C stretch (aromatic ring) |
| ~1200 | Strong | C-O stretch (phenol) |
| ~850 | Strong | C-H bend (aromatic, out-of-plane) |
| ~600-500 | Medium | C-I stretch |
Note: These are predicted values based on functional group analysis and data for 2,6-dimethylphenol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.
| m/z | Ion |
| 248 | [M]⁺ |
| 233 | [M-CH₃]⁺ |
| 121 | [M-I]⁺ |
| 106 | [M-I-CH₃]⁺ |
| 77 | [C₆H₅]⁺ |
Note: These are predicted major fragmentation peaks. The PubChemLite entry for this compound provides predicted collision cross section data for various adducts.[5]
Synthesis of this compound
A common method for the synthesis of this compound is the electrophilic iodination of 2,6-dimethylphenol. The following protocol is adapted from a general procedure for the iodination of phenols.[6]
Experimental Protocol: Iodination of 2,6-dimethylphenol
Materials:
-
2,6-dimethylphenol
-
Sodium nitrite (NaNO₂)
-
Iodine (I₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Chloroform (CHCl₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, prepare a 1:1 mixture of water and methanol.
-
To this solvent mixture, add sodium nitrite (1 mmol) and iodine (1 mmol).
-
Stir the mixture for 30 minutes.
-
Cool the stirred solution to 5-10 °C using an ice bath.
-
To this cooled solution, add 2,6-dimethylphenol (1 mmol) directly.
-
Allow the resultant mixture to stir at room temperature for 1.5 to 6 hours. The reaction should be carried out under atmospheric air.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the organic product with chloroform (3 x 15 mL).
-
Combine the organic layers and remove the solvent using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Experimental Workflow for Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The structure of this compound has been unequivocally confirmed through a combination of spectroscopic methods. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. This technical guide serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development who require detailed information on this important compound.
References
- 1. This compound | C8H9IO | CID 555318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 10570-67-9 [matrix-fine-chemicals.com]
- 3. 2,6-DIMETHYL-4-IODOPHENOL(10570-67-9) 1H NMR spectrum [chemicalbook.com]
- 4. 2,6-DIMETHYL-4-IODOPHENOL(10570-67-9) 13C NMR [m.chemicalbook.com]
- 5. PubChemLite - this compound (C8H9IO) [pubchemlite.lcsb.uni.lu]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
An In-depth Technical Guide to 4-Iodo-2,6-dimethylphenol (CAS 10570-67-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-2,6-dimethylphenol, with the CAS number 10570-67-9, is a halogenated derivative of 2,6-dimethylphenol. This whitepaper provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, analytical characterization, and potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and materials science. While specific biological studies on this compound are limited, this guide draws upon data from related halophenol compounds to infer its potential applications and mechanisms of action.
Chemical Identity and Physicochemical Properties
This compound is also known by several synonyms, including 4-Iodo-2,6-xylenol and 2,6-Dimethyl-4-iodophenol.[1][2] Its fundamental chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 10570-67-9 | [1] |
| Molecular Formula | C₈H₉IO | [1] |
| Molecular Weight | 248.06 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 100-104 °C | [3] |
| Boiling Point | 278.9 °C (predicted) | |
| Density | 1.74 g/cm³ (predicted) | |
| pKa | 10.06 (predicted) | |
| Solubility | Soluble in methanol. | [3] |
| InChI Key | HUUNIMCCAGNBDF-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC(=CC(=C1O)C)I | [1] |
Synthesis and Purification
Synthesis Experimental Protocol: Iodination of 2,6-Dimethylphenol
The synthesis of this compound is typically achieved through the electrophilic iodination of 2,6-dimethylphenol. The following protocol is a representative method.
Materials:
-
2,6-Dimethylphenol
-
Potassium Iodide (KI)
-
Sodium Hypochlorite (NaOCl) solution (6%)
-
Methanol
-
Hydrochloric Acid (HCl), 2 M
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/w)
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2,6-dimethylphenol in a minimal amount of methanol.
-
Add 1.0 molar equivalent of potassium iodide and stir until it is fully dissolved.
-
Cool the flask in an ice-water bath.
-
Slowly add 1.0 molar equivalent of 6% sodium hypochlorite solution dropwise over a period of 30 minutes while maintaining the temperature at 0-5 °C with continuous stirring.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 60 minutes.
-
Quench the reaction by adding 10 mL of 10% sodium thiosulfate solution and stir for 5 minutes.
-
Acidify the mixture to a pH of 3-4 with 2 M hydrochloric acid. The product will precipitate out of the solution.
-
Isolate the crude product by vacuum filtration and wash the solid with two portions of ice-cold deionized water.
Purification
The crude this compound can be purified by recrystallization.
Procedure:
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
Analytical Characterization
The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the hydroxyl proton, and a singlet for the six equivalent methyl protons. The chemical shifts will be influenced by the iodine and hydroxyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the four types of aromatic carbons and one signal for the methyl carbons. The carbon attached to the iodine atom will show a characteristic downfield shift.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
C-H stretching vibrations of the methyl groups and the aromatic ring around 2850-3100 cm⁻¹.
-
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
-
A C-O stretching vibration around 1200 cm⁻¹.
-
The C-I stretching vibration is expected to appear in the low-frequency region of the spectrum.
The FT-IR spectrum of the starting material, 2,6-dimethylphenol, is well-documented and can serve as a comparative reference.[4]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for assessing the purity of this compound and for monitoring the progress of its synthesis.[7]
Typical HPLC Conditions:
-
Column: C18, Phenyl, or Cyano stationary phases can be used. Phenyl columns may offer alternative selectivity for aromatic iodinated compounds.[8]
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small percentage of formic acid or phosphoric acid) is commonly employed.[9]
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 210, 280 nm).[9]
-
Flow Rate: Typically 1.0 mL/min.
References
- 1. This compound | C8H9IO | CID 555318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound | 10570-67-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Phenol, 2,6-dimethyl- [webbook.nist.gov]
- 5. 4-Chloro-2,6-dimethylphenol [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action of 4-iodo-2,6-dimethylphenol: A Review of Current Knowledge
A notable scarcity of specific research into the precise biological mechanisms of 4-iodo-2,6-dimethylphenol currently exists within publicly accessible scientific literature. This whitepaper aims to consolidate the available information, highlight potential mechanisms of action based on related compounds, and identify key areas for future research.
Introduction
This compound is a halogenated phenolic compound with recognized utility as a potent oxidizing agent and fungicide, primarily in industrial applications.[1] While its efficacy in these roles is established, a detailed understanding of its molecular mechanism of action at a cellular and biochemical level remains largely unexplored. This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the current state of knowledge and proposing avenues for investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C8H9IO | PubChem[2] |
| Molecular Weight | 248.06 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 10570-67-9 | ChemBK[1] |
| Appearance | Colorless or pale yellow crystal | ChemBK[1] |
| Solubility | Insoluble in water, soluble in ether and ethanol | ChemBK[1] |
Postulated Mechanisms of Action
Based on limited available information and research on analogous compounds, two primary potential mechanisms of action for this compound can be hypothesized: broad-spectrum oxidative damage and specific modulation of neurotransmitter receptors.
Oxidative Stress and Antimicrobial Activity
This compound is characterized as a strong oxidant and fungicide.[1] This suggests that its antimicrobial and biocidal effects may stem from its ability to induce oxidative stress within cells.
Proposed Signaling Pathway for Oxidative Damage
Caption: Proposed mechanism of antimicrobial action via oxidative stress.
This proposed pathway suggests that this compound may lead to the generation of reactive oxygen species (ROS), which in turn cause widespread damage to critical cellular components, ultimately leading to cell death or the inhibition of microbial growth.
Neuromodulatory Activity: Insights from Analogues
While no direct studies on the neuroactivity of this compound have been identified, research on a structurally similar compound, 4-iodo-2,6-diisopropylphenol (a propofol analogue), offers compelling insights. This analogue has been shown to interact with γ-aminobutyric acid type A (GABA-A) receptors.
Specifically, 4-iodo-2,6-diisopropylphenol was found to:
-
Directly activate Cl⁻ currents in the absence of GABA.
-
Potentiate GABA-evoked Cl⁻ currents in a concentration-dependent manner.
-
Exhibit anticonvulsant and anticonflict effects in rodent models, without the sedative-hypnotic properties of propofol.
This suggests that the 4-iodo-2,6-dialkylphenol scaffold may have affinity for and modulatory effects on GABA-A receptors.
Hypothetical GABA-A Receptor Modulation Pathway
Caption: Hypothetical modulation of the GABA-A receptor by this compound.
Experimental Protocols: A Call for Future Research
A significant gap in the literature is the absence of detailed experimental protocols for investigating the mechanism of action of this compound. To elucidate its biological activities, the following experimental approaches are recommended:
Antimicrobial Mechanism Studies
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: To quantify its potency against a panel of bacteria and fungi.
-
Reactive Oxygen Species (ROS) Assays: Using fluorescent probes like DCFDA to measure intracellular ROS production in microbial cells upon exposure.
-
Cellular Damage Assays: Assessing lipid peroxidation (e.g., TBARS assay), protein carbonylation (DNPH assay), and DNA damage (e.g., comet assay).
Neuromodulatory Activity Studies
-
Radioligand Binding Assays: To determine the binding affinity of this compound for various GABA-A receptor subtypes.
-
Electrophysiological Studies (e.g., Two-Electrode Voltage Clamp): Using Xenopus oocytes or mammalian cell lines expressing specific GABA-A receptor subunit combinations to measure the effect of the compound on ion channel function, both alone and in the presence of GABA.
-
In Vivo Behavioral Studies: Utilizing rodent models to assess potential anxiolytic, anticonvulsant, or sedative effects.
Quantitative Data: The Missing Pieces
At present, there is no publicly available quantitative data regarding the biological activity of this compound, such as IC50 or EC50 values for specific targets, or binding constants (Ki). The generation of such data through the experimental protocols outlined above is critical for a comprehensive understanding of its mechanism of action.
Conclusion and Future Directions
The current understanding of the mechanism of action of this compound is rudimentary and largely inferential. Its characterization as a strong oxidant provides a plausible basis for its antimicrobial properties, while studies on a close analogue suggest a potential and unexplored role as a modulator of GABA-A receptors.
To advance our knowledge, future research should prioritize:
-
Systematic screening of this compound against a broad range of biological targets, including microbial enzymes and mammalian receptors.
-
Detailed mechanistic studies to validate the hypothesized oxidative stress and GABA-A receptor modulation pathways.
-
Structure-activity relationship (SAR) studies of related dialkyl-iodophenols to identify key structural determinants of activity.
A thorough investigation into the biological effects of this compound could not only clarify its existing applications but also potentially uncover novel therapeutic or research uses for this compound.
References
Spectroscopic Profile of 4-iodo-2,6-dimethylphenol: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for the compound 4-iodo-2,6-dimethylphenol, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed spectral analysis, experimental protocols, and a visual workflow for spectroscopic analysis.
Summary of Spectral Data
The following tables summarize the key spectral data obtained for this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and predicted Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Spectrum
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3 | s | 2H | Ar-H |
| ~4.8 | s | 1H | -OH |
| ~2.2 | s | 6H | -CH₃ |
¹³C NMR (Carbon-13 NMR) Spectrum [1]
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C-OH (Ar) |
| ~138 | C-I (Ar) |
| ~130 | C-H (Ar) |
| ~128 | C-CH₃ (Ar) |
| ~85 | C-I (Ar) |
| ~17 | -CH₃ |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3500 | Strong, Broad | O-H stretch |
| ~2900-3000 | Medium | C-H stretch (aromatic & aliphatic) |
| ~1600 | Medium | C=C stretch (aromatic) |
| ~1470 | Medium | C-H bend (aliphatic) |
| ~1200 | Strong | C-O stretch |
| ~850 | Strong | C-H bend (aromatic, out-of-plane) |
| ~600-500 | Medium | C-I stretch |
Predicted Mass Spectrometry (MS) Data
| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway |
| 248 | [C₈H₉IO]⁺• | Molecular Ion (M⁺•) |
| 233 | [C₇H₆IO]⁺ | Loss of a methyl radical (•CH₃) |
| 121 | [C₈H₉O]⁺ | Loss of an iodine radical (•I) |
| 106 | [C₇H₆O]⁺ | Loss of •I and •CH₃ |
| 77 | [C₆H₅]⁺ | Loss of CO from the phenoxy cation |
| 127 | [I]⁺ | Iodine cation |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: The proton NMR spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width was set to cover the range of 0-10 ppm.
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay were used to ensure the detection of all carbon signals, including quaternary carbons.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of solid this compound was finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹) by averaging multiple scans to improve the signal-to-noise ratio. A background spectrum of the KBr pellet was also recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Electron ionization (EI) was used to generate the molecular ion and fragment ions. The electron energy was typically set to 70 eV.
-
Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: The abundance of each ion was measured using an electron multiplier detector, and the data was plotted as a mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectral analysis of this compound.
References
An In-depth Technical Guide on the Reactivity of 4-iodo-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodo-2,6-dimethylphenol is a versatile aromatic compound characterized by the presence of a hydroxyl group, two sterically hindering methyl groups, and a reactive iodine atom. This unique substitution pattern imparts a distinct reactivity profile, making it a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. This guide provides a comprehensive overview of the reactivity of this compound, focusing on its participation in key synthetic transformations including palladium-catalyzed cross-coupling reactions, electrophilic substitution, and oxidation. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development.
Introduction
This compound, also known as 4-iodo-2,6-xylenol, is a crystalline solid at room temperature. Its molecular structure, featuring an electron-donating hydroxyl group and ortho-methyl substituents, influences the reactivity of the aromatic ring and the carbon-iodine bond. The steric hindrance provided by the methyl groups can modulate the regioselectivity of certain reactions and impact the efficiency of catalytic processes. The presence of the iodo group, an excellent leaving group in cross-coupling reactions, makes this compound a key intermediate for the introduction of various functional groups at the para-position of the 2,6-dimethylphenol scaffold.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 10570-67-9 | [1] |
| Molecular Formula | C₈H₉IO | [1][2] |
| Molecular Weight | 248.06 g/mol | [2] |
| Appearance | White to light yellow or light red powder/crystal | |
| Melting Point | 100.0 to 104.0 °C | |
| Solubility | Soluble in organic solvents like ether and ethanol; insoluble in water at room temperature. | [3] |
Reactivity and Key Transformations
The reactivity of this compound is dominated by three main features: the reactive C-I bond, the activated aromatic ring, and the phenolic hydroxyl group.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is highly susceptible to oxidative addition to low-valent palladium complexes, making it an excellent substrate for a variety of cross-coupling reactions. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound. This reaction is widely used to synthesize biaryl structures.
Reaction Scheme:
Quantitative Data for Suzuki-Miyaura Coupling:
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | - | Good | [4] |
| Phenylboronic acid | C–SH–Pd (1.4) | K₂CO₃ | Ethanol | 100 | 4 | High | [5] |
Note: Specific yield data for the coupling of this compound is limited in the literature; the data presented is for analogous aryl iodides and provides a general indication of expected reactivity.
The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, leading to the synthesis of substituted alkynes.
Reaction Scheme:
Quantitative Data for Sonogashira Coupling:
| Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(OAc)₂ (2) | CuI (2) | Dabco | - | - | - | Quantitative | [6] |
| Phenylacetylene | - | - | K₂CO₃ | Ethanol | 70 | - | High | [7] |
Note: The provided data is for similar aryl iodides and serves as a general guideline.
The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and an amine, providing access to arylamine derivatives.
Reaction Scheme:
General Reaction Conditions for Buchwald-Hartwig Amination:
| Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Reference |
| Aniline | γ-Fe₂O₃@MBD/Pd-Co | - | - | Water | - | [8] |
| Primary/Secondary Amines | Pd(OAc)₂ | NHC Ligands | KOtBu | - | - | [9] |
The Heck reaction involves the C-C bond formation between this compound and an alkene to produce substituted alkenes.
Reaction Scheme:
General Reaction Conditions for Heck Reaction:
| Alkene | Pd Catalyst | Base | Solvent | Temp (°C) | Reference |
| Styrene | Pd(OAc)₂ | KOAc | Methanol | 120 | [10] |
| Styrene | - | KOAc | Supercritical Water | 650 K | [11] |
Note: Specific quantitative data for the Heck reaction of this compound is not explicitly provided in the search results.
Electrophilic Aromatic Substitution
The hydroxyl and methyl groups are activating and ortho-, para-directing. With the para position occupied by iodine, electrophilic substitution is expected to occur at the ortho positions (positions 3 and 5). However, the steric hindrance from the adjacent methyl groups can influence the regioselectivity of these reactions.
Regioselectivity in Electrophilic Aromatic Substitution: The directing effects of the hydroxyl and methyl groups would favor substitution at the positions ortho and para to them. In this compound, the positions ortho to the hydroxyl group (and meta to the iodo group) are sterically hindered. Electrophilic attack is therefore most likely to occur at the positions meta to the hydroxyl group if the directing effect of the iodine and the steric hindrance allow. However, detailed experimental data on the regioselectivity of electrophilic substitution on this specific substrate is not extensively documented in the provided search results.
Oxidation
The phenolic moiety of this compound can undergo oxidation to form quinone-type structures. The specific product will depend on the oxidizing agent and reaction conditions. Oxidation of similar 2,6-disubstituted phenols can lead to the formation of p-benzoquinones.
Potential Oxidation Reaction:
The oxidation of 2,6-dimethylphenol to 2,6-dimethyl-p-benzoquinone has been reported using various catalytic systems.[12]
Experimental Protocols
Detailed experimental protocols for key reactions are provided below. These are based on procedures for analogous compounds and can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane via syringe.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80 °C and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
CuI (0.02 mmol, 2 mol%)
-
Dabco (3.0 mmol)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and CuI.
-
Add the solvent and the terminal alkyne.
-
Add the base (Dabco).
-
Stir the reaction mixture at the appropriate temperature (room temperature to 70 °C) and monitor by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Catalytic Cycles
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Role in Drug Development
While direct involvement of this compound in specific signaling pathways is not extensively reported, its derivatives are of significant interest in medicinal chemistry. The 2,6-dimethylphenol substructure is present in some bioactive molecules, and the iodo-functionality provides a convenient handle to introduce a wide variety of other groups, allowing for the exploration of structure-activity relationships. For instance, derivatives of 2,6-dimethylphenol have been investigated for their antioxidant properties.[13] The ability to readily form C-C and C-N bonds using this compound as a starting material makes it a valuable intermediate in the synthesis of potential drug candidates.
Conclusion
This compound is a highly reactive and versatile building block in organic synthesis. Its propensity to undergo a range of palladium-catalyzed cross-coupling reactions, coupled with the directing effects of its substituents in electrophilic aromatic substitution, makes it a valuable tool for the synthesis of complex aromatic compounds. This guide has provided an overview of its key reactions, along with generalized experimental protocols and quantitative data where available. Further research into the biological activities of its derivatives could open up new avenues for its application in drug discovery and development.
References
- 1. This compound | CAS 10570-67-9 [matrix-fine-chemicals.com]
- 2. This compound | C8H9IO | CID 555318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ijnc.ir [ijnc.ir]
- 8. benchchem.com [benchchem.com]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [New promising antioxidants based on 2,6-dimethylphenol] - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Iodo-2,6-dimethylphenol: A Comprehensive Technical Review for Drug Development Professionals
An In-depth Examination of the Synthesis, Properties, and Potential Applications of a Versatile Phenolic Compound
Introduction
4-Iodo-2,6-dimethylphenol is a halogenated derivative of 2,6-dimethylphenol, a compound of significant interest in industrial and pharmaceutical chemistry. The introduction of an iodine atom at the para position of the phenolic ring imparts unique chemical and biological properties, making it a valuable intermediate and a subject of research for its potential applications in drug development, materials science, and as a specialized disinfectant. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its synthesis, physicochemical properties, and known biological activities, with a particular emphasis on data relevant to researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as colorless to pale yellow crystals.[1] It possesses a distinct phenolic odor. Key quantitative physical and chemical properties are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₉IO | [2][3] |
| Molecular Weight | 248.06 g/mol | [2][3] |
| Melting Point | 99-104 °C | |
| Boiling Point (Predicted) | 278.9 ± 28.0 °C | ChemAxon |
| Density (Predicted) | 1.740 ± 0.06 g/cm³ | ChemAxon |
| XlogP (Predicted) | 2.9 | [2][3] |
| Solubility | Insoluble in water; Soluble in ether and ethanol | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
The primary method for the synthesis of this compound is through the electrophilic iodination of 2,6-dimethylphenol. This reaction takes advantage of the activating effect of the hydroxyl group on the aromatic ring, which directs the incoming electrophile to the ortho and para positions. Since the ortho positions are sterically hindered by the methyl groups, the iodination predominantly occurs at the para position.
Experimental Protocol: Iodination of 2,6-Dimethylphenol
Materials:
-
2,6-Dimethylphenol
-
Potassium Iodide (KI)
-
Sodium Hypochlorite (NaOCl) solution (e.g., commercial bleach)
-
Hydrochloric Acid (HCl)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Methanol
-
Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylphenol in methanol.
-
Add an aqueous solution of potassium iodide to the flask and stir until fully dissolved.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium hypochlorite dropwise to the cooled mixture while stirring vigorously. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified crystals under vacuum.
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet for the phenolic hydroxyl proton (OH), with its chemical shift being solvent-dependent.
-
A singlet for the two equivalent aromatic protons (CH) on the benzene ring.
-
A singlet for the six equivalent protons of the two methyl groups (CH₃).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the carbon bearing the hydroxyl group (C-OH).
-
A signal for the carbon bearing the iodine atom (C-I).
-
Signals for the two equivalent aromatic carbons adjacent to the hydroxyl group.
-
Signals for the two equivalent aromatic carbons adjacent to the iodine atom.
-
A signal for the carbons of the two methyl groups.
IR (Infrared) Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.
-
Absorptions in the region of 2850-3000 cm⁻¹ due to C-H stretching of the methyl groups.
-
Aromatic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.
-
A C-O stretching vibration around 1200 cm⁻¹.
-
A C-I stretching vibration, which is typically weak and found in the far-infrared region.
Potential Applications in Drug Development and Research
While specific applications of this compound in marketed drugs are not widely documented, its structural motifs and chemical properties suggest several areas of interest for drug development professionals.
Antimicrobial and Disinfectant Properties
Phenolic compounds are well-known for their antimicrobial properties.[4] The introduction of a halogen, such as iodine, can enhance this activity. This compound is described as a fungicide and is used as an industrial sterilization disinfectant.[1] The mechanism of action of phenolic compounds generally involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and eventual cell death.[5] Halogenation can increase the lipophilicity of the molecule, facilitating its passage through the lipid-rich cell membranes of microorganisms.
The general mechanism of antimicrobial action for halogenated phenols can be visualized as follows:
Precursor in Organic Synthesis
The presence of the iodine atom makes this compound a versatile intermediate for further chemical modifications through various coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions allow for the introduction of a wide range of substituents at the para-position, enabling the synthesis of a diverse library of compounds for biological screening. The hydroxyl and methyl groups also offer sites for further functionalization.
Antioxidant Potential
Safety and Handling
This compound is classified as a toxic chemical and should be handled with appropriate personal protective equipment, including gloves and eye protection.[1] It is irritating to the eyes, respiratory system, and skin.[1] Contact with skin and inhalation of vapors should be avoided.[1] During storage and transportation, it should be kept away from combustible materials and oxidants.[1]
Conclusion
This compound is a readily accessible and versatile chemical entity with a range of potential applications relevant to the pharmaceutical and chemical industries. Its synthesis is straightforward, and its structure offers multiple points for further chemical modification. While its primary documented use is as a disinfectant, its potential as a building block in the synthesis of novel bioactive molecules and as a subject for further investigation into its antimicrobial and antioxidant properties makes it a compound of continued interest for researchers and drug development professionals. Further quantitative studies on its biological activities are warranted to fully elucidate its therapeutic potential.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H9IO | CID 555318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. forskning.ruc.dk [forskning.ruc.dk]
- 5. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
An In-depth Technical Guide to 4-Iodo-2,6-dimethylphenol: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-iodo-2,6-dimethylphenol, a halogenated aromatic organic compound. The document details its discovery and historical context, focusing on the broader development of iodinated phenols. It offers a thorough examination of its physicochemical properties, supported by tabulated quantitative data. Detailed experimental protocols for its synthesis via electrophilic iodination of 2,6-dimethylphenol are provided. Furthermore, this guide explores the compound's significant role as a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine, a critical medication in the treatment of HIV-1. The synthetic pathway to Rilpivirine is visually represented through a detailed workflow diagram. While direct interactions with cellular signaling pathways by this compound are not extensively documented, the guide discusses the broader biological activities of phenolic compounds and their potential implications.
Introduction
This compound is a substituted phenol characterized by an iodine atom at the para-position and two methyl groups at the ortho-positions relative to the hydroxyl group. This compound, while not a household name, holds significance in synthetic organic chemistry, particularly as a building block in the pharmaceutical industry. Its structural features, including the reactive hydroxyl group and the carbon-iodine bond, make it a versatile intermediate for the construction of more complex molecules. This guide aims to provide a detailed technical resource on the discovery, synthesis, properties, and applications of this compound for professionals in research and drug development.
Discovery and History
The specific discovery of this compound is not well-documented in readily available historical records. However, its history is intrinsically linked to the broader discovery of iodine and the development of methods for the iodination of aromatic compounds.
Iodine was first isolated in 1811 by French chemist Bernard Courtois from seaweed ash.[1] Shortly after, the element was recognized as a new substance and named for the violet color of its vapor.[2] The iodination of phenols, as a class of reactions, has been a subject of study since the 19th century, with early methods often involving the direct reaction of phenol with iodine.[3]
The synthesis of halogenated xylenols, including chlorinated and brominated derivatives, gained industrial importance in the 20th century for their use as antiseptics and disinfectants.[4] The development of more controlled and selective iodination methods, such as the use of iodine monochloride or combinations of iodine with an oxidizing agent, allowed for the specific synthesis of iodo-substituted phenols like this compound.[5][6] While a definitive first synthesis report for this specific compound is not available, its preparation falls within the established principles of electrophilic aromatic substitution on phenols, a cornerstone of organic chemistry.
Physicochemical Properties
This compound is a colorless to pale yellow crystalline solid.[7] It is sparingly soluble in water but soluble in common organic solvents such as ethanol and ether.[7] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉IO | [8] |
| Molecular Weight | 248.06 g/mol | [8] |
| CAS Number | 10570-67-9 | [9] |
| Appearance | Colorless to pale yellow crystalline solid | [7] |
| Melting Point | 99 °C | [5] |
| Boiling Point (Predicted) | 278.9 ± 28.0 °C | [5] |
| Density (Predicted) | 1.740 ± 0.06 g/cm³ | [5] |
| Vapor Pressure (Predicted) | 0.00244 mmHg at 25°C | [5] |
| Flash Point (Predicted) | 122.5 °C | [5] |
| Refractive Index (Predicted) | 1.629 | [5] |
Spectroscopic Data
The structural characterization of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3 | s | 2H | Ar-H |
| ~4.9 | s (broad) | 1H | Ar-OH |
| ~2.2 | s | 6H | Ar-CH₃ |
Note: Predicted values based on standard chemical shift tables and data for similar compounds. Actual values may vary depending on the solvent and concentration.
Table 3: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C-OH |
| ~138 | C-H |
| ~130 | C-CH₃ |
| ~85 | C-I |
| ~17 | -CH₃ |
Note: Predicted values based on standard chemical shift tables and data for similar compounds.
Table 4: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3500 | Broad | O-H stretch |
| ~2900-3000 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1570 | Medium | C=C stretch (aromatic) |
| ~1470 | Strong | C-H bend (aliphatic) |
| ~1200 | Strong | C-O stretch (phenol) |
| ~850 | Strong | C-H bend (aromatic, out-of-plane) |
| ~500-600 | Medium | C-I stretch |
Note: Predicted values based on typical IR absorption frequencies. The spectrum of the analogous 4-chloro-2,6-dimethylphenol shows similar characteristic peaks.
Table 5: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 248 | High | [M]⁺ (Molecular ion) |
| 233 | Medium | [M - CH₃]⁺ |
| 121 | High | [M - I]⁺ |
| 106 | Medium | [M - I - CH₃]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Note: Predicted fragmentation pattern based on the structure of the molecule.
Experimental Protocols
The primary method for the synthesis of this compound is the electrophilic iodination of 2,6-dimethylphenol. Several reagents and conditions can be employed for this transformation. Below are detailed protocols for two common methods.
Iodination using Iodine and Sodium Hydroxide
This method is a classical approach to the iodination of phenols.
Materials:
-
2,6-Dimethylphenol
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl), 1M
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylphenol (1.0 eq) in methanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (1.1 eq) in water and add it to the flask.
-
To the stirred solution, add a solution of iodine (1.05 eq) in methanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decolorize any remaining iodine.
-
Acidify the mixture to pH ~2 with 1M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Iodination using N-Iodosuccinimide (NIS)
This method utilizes a milder and often more selective iodinating agent.[10]
Materials:
-
2,6-Dimethylphenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,6-dimethylphenol (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give this compound.
Role in Drug Development
While this compound itself is not known to have direct therapeutic applications, it serves as a crucial intermediate in the synthesis of the antiretroviral drug Rilpivirine.[11][12][13][14] Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.
The synthesis of Rilpivirine involves the preparation of a key building block, 4-iodo-2,6-dimethylaniline. This aniline derivative can be synthesized from this compound. The conversion of the phenolic hydroxyl group to an amino group can be achieved through various synthetic routes, such as a Buchwald-Hartwig amination or through a multi-step sequence involving conversion to a triflate followed by amination.[15][16][17]
The overall synthetic strategy highlights the importance of this compound as a starting material in the production of a life-saving medication.
Biological Activity and Signaling Pathways
Direct studies on the biological activity and interaction of this compound with specific cellular signaling pathways are limited. However, the broader class of phenolic compounds is known to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities.[11]
Phenolic compounds can modulate various signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[1] The antioxidant properties of phenols are attributed to their ability to scavenge free radicals and chelate metal ions.
Given that some iodinated phenols can interfere with thyroid hormone metabolism by inhibiting thyroid peroxidase, there is a theoretical possibility that this compound could have some effect on this pathway. However, specific studies to confirm this are lacking.
The primary relevance of this compound in a biological context is as a precursor in the synthesis of Rilpivirine. The final drug, Rilpivirine, exerts its therapeutic effect by binding to and inhibiting the activity of HIV-1 reverse transcriptase, a critical enzyme for viral replication.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and eye irritation.[8] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.[5]
Conclusion
This compound is a valuable chemical intermediate with a clear and significant role in the pharmaceutical industry, particularly in the synthesis of the antiretroviral drug Rilpivirine. While its own discovery and detailed biological activities are not extensively documented, its synthesis is well-established within the principles of organic chemistry. This technical guide provides a consolidated resource for researchers and drug development professionals, offering detailed information on its properties, synthesis, and key application, thereby facilitating its use in synthetic and medicinal chemistry endeavors. Further research into the potential biological activities of this and related iodinated phenols could reveal new therapeutic opportunities.
References
- 1. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Xylenol - Wikipedia [en.wikipedia.org]
- 4. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative iodine monochloride iodination technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound | C8H9IO | CID 555318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS 10570-67-9 [matrix-fine-chemicals.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. Impacts of Phenolic Compounds and Their Benefits on Human Health: Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP2093206A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 15. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 17. US4283574A - Process for the synthesis of 2,6-xylenol and 2,3,6-trimethylphenol - Google Patents [patents.google.com]
A Technical Guide to 4-Iodo-2,6-dimethylphenol: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-iodo-2,6-dimethylphenol, a versatile substituted phenol with significant applications in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its utility as a key building block in the development of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions. The potential for this compound and its derivatives in drug discovery is highlighted, supported by a discussion of its role as a synthetic intermediate.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid. Its chemical structure features a phenol ring substituted with an iodine atom at the para position and two methyl groups at the ortho positions. This substitution pattern imparts specific reactivity and physical characteristics to the molecule.
| Property | Value | Source(s) |
| Molecular Weight | 248.06 g/mol | [1][2][3][4] |
| Molecular Formula | C₈H₉IO | [3][4] |
| CAS Number | 10570-67-9 | [3][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2,6-Dimethyl-4-iodophenol, 4-Iodo-2,6-xylenol | [5] |
| Melting Point | 99-104 °C | |
| Solubility | Insoluble in water; soluble in organic solvents such as ether and ethanol. | |
| Appearance | White to light yellow or light red powder/crystal | [5] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through the electrophilic iodination of 2,6-dimethylphenol. The following protocol provides a detailed methodology for this synthesis.
Materials:
-
2,6-Dimethylphenol
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and recrystallization
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2,6-dimethylphenol (1.0 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents) with stirring. Cool the solution in an ice bath.
-
Iodination: Slowly add a solution of iodine (1.05 equivalents) in water to the cooled reaction mixture with vigorous stirring. The reaction is typically exothermic and the temperature should be maintained below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is usually complete within 1-2 hours.
-
Quenching: Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Acidification: Acidify the reaction mixture to pH ~2 with dilute hydrochloric acid. This will precipitate the crude this compound.
-
Extraction: Extract the product into dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Applications in Drug Development and Medicinal Chemistry
This compound serves as a valuable building block in medicinal chemistry due to the presence of three key functional handles: the phenolic hydroxyl group, the iodine atom, and the aromatic ring.
Precursor for Bioactive Molecules
The structural motif of 2,6-dimethylphenol is found in various pharmacologically active compounds. For instance, it is a key component of the antiarrhythmic drug Mexiletine. While this compound is not directly a precursor to Mexiletine, its structural relative, 4-iodo-2,6-dimethylaniline, is a crucial intermediate in the synthesis of the antiretroviral drug Rilpivirine. This highlights the utility of the iodinated 2,6-dimethylphenyl scaffold in the synthesis of complex pharmaceutical agents.
Utility in Cross-Coupling Reactions
The carbon-iodine bond in this compound is highly reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simpler precursors.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a biaryl linkage by coupling the aryl iodide with an organoboron reagent. This is a widely used strategy in the synthesis of kinase inhibitors and other targeted therapies.
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, leading to the synthesis of substituted alkynes which are versatile intermediates for further chemical transformations.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene, ethanol, and water (or another suitable solvent system)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PPh₃, 4 mol%).
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water).
-
Reaction: Heat the reaction mixture (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Purification: After filtration, concentrate the solution and purify the product by column chromatography on silica gel.
Conclusion
This compound is a synthetically valuable compound with significant potential in drug discovery and development. Its well-defined chemical properties and the reactivity of its functional groups, particularly the iodine atom in palladium-catalyzed cross-coupling reactions, make it an important building block for the synthesis of complex, biologically active molecules. This guide provides a foundational understanding and practical protocols for researchers and scientists working in the field of medicinal chemistry.
References
- 1. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. This compound | CAS 10570-67-9 [matrix-fine-chemicals.com]
- 4. This compound | C8H9IO | CID 555318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 10570-67-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-depth Technical Guide to 4-iodo-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-iodo-2,6-dimethylphenol, a halogenated derivative of 2,6-dimethylphenol, is a compound of interest in medicinal chemistry and drug development. Its structural similarity to endogenous signaling molecules, particularly thyroid hormones, suggests potential interactions with biological pathways. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its potential role as an enzyme inhibitor. The information presented herein is intended to support further research and development efforts involving this compound. The IUPAC name for this compound is This compound [1]. Synonyms include 4-Iodo-2,6-xylenol[1].
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Iodo-2,6-xylenol | [1] |
| CAS Number | 10570-67-9 | [1] |
| Molecular Formula | C₈H₉IO | [1] |
| Molecular Weight | 248.06 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 95-98 °C | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. |
Spectroscopic Data
Spectroscopic analysis is critical for the verification of the chemical structure and purity of this compound. Below are the key spectral data for this compound.
| Spectroscopy | Data |
| ¹H NMR | Chemical shifts (δ) are typically observed for the aromatic protons and the methyl protons. The aromatic protons appear as a singlet, and the methyl protons also appear as a singlet due to the symmetry of the molecule. |
| ¹³C NMR | Characteristic peaks are observed for the aromatic carbons, including the iodine-substituted carbon, the hydroxyl-substituted carbon, the methyl-substituted carbons, and the unsubstituted aromatic carbons. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the iodine atom and methyl groups. |
| Infrared (IR) | Key vibrational frequencies include a broad peak for the hydroxyl (-OH) group, peaks for the aromatic C-H stretching, and peaks corresponding to the C-O stretching and the aromatic ring vibrations. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic iodination of 2,6-dimethylphenol. A detailed experimental protocol is provided below.
Materials:
-
2,6-dimethylphenol
-
Sodium iodide (NaI) or Potassium iodide (KI)
-
Sodium hypochlorite (NaOCl) solution (bleach)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane or other suitable organic solvent
-
Magnesium sulfate (MgSO₄) or other drying agent
Procedure:
-
In a round-bottom flask, dissolve 2,6-dimethylphenol in methanol.
-
Add a stoichiometric equivalent of sodium iodide or potassium iodide to the solution and stir until dissolved.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric equivalent of sodium hypochlorite solution dropwise to the cooled, stirring mixture. The reaction is exothermic and the temperature should be maintained close to 0°C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes.
-
Quench the reaction by adding a solution of sodium thiosulfate to neutralize any remaining oxidant.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Extract the product into an organic solvent such as dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.
Iodothyronine Deiodinase Inhibition Assay
This compound, due to its structural similarity to thyroid hormones, is a potential inhibitor of iodothyronine deiodinases, enzymes crucial for thyroid hormone activation and deactivation. A general protocol to assess the inhibitory activity of this compound is outlined below.
Materials:
-
Recombinant human iodothyronine deiodinase (Type 1, 2, or 3)
-
Substrate (e.g., thyroxine (T4) or reverse triiodothyronine (rT3))
-
Dithiothreitol (DTT) as a cofactor
-
Phosphate buffer
-
This compound (dissolved in DMSO)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, DTT, and the deiodinase enzyme in the wells of a microplate.
-
Add varying concentrations of this compound (or vehicle control, DMSO) to the wells.
-
Pre-incubate the enzyme with the inhibitor for a specified time at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (T4 or rT3).
-
Allow the reaction to proceed for a set period.
-
Stop the reaction (e.g., by adding acid or a specific inhibitor).
-
Measure the product of the reaction (e.g., triiodothyronine (T3) or iodide) using a suitable detection method, such as ELISA or a colorimetric assay.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Biological Activity and Signaling Pathways
Iodophenolic compounds are known to interact with the thyroid hormone system. The iodothyronine deiodinases (D1, D2, and D3) are key enzymes that regulate the levels of active thyroid hormone (T3) in the body. D1 and D2 convert the prohormone thyroxine (T4) to the active T3, while D3 inactivates both T4 and T3. Inhibition of these enzymes can have significant physiological effects. Given its structure, this compound is a candidate for the inhibition of these deiodinases, potentially disrupting thyroid hormone signaling.
The following diagram illustrates the logical workflow for investigating the inhibitory effect of this compound on the thyroid hormone activation pathway.
Caption: Workflow for assessing the inhibition of thyroid hormone activation.
Conclusion
This compound is a readily synthesizable compound with the potential for biological activity, particularly as an inhibitor of key enzymes in the thyroid hormone pathway. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate its properties and potential therapeutic applications. Further studies are warranted to determine the specific inhibitory potency (e.g., IC₅₀ values) of this compound against different deiodinase isoforms and to explore its broader pharmacological profile.
References
Technical Guide: Physicochemical Properties of 4-Iodo-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-2,6-dimethylphenol is an aromatic organic compound with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring a phenol ring substituted with an iodine atom and two methyl groups, imparts specific physicochemical properties that are crucial for its handling, formulation, and potential biological activity. This technical guide provides a comprehensive overview of the available data on the solubility of this compound, along with a detailed experimental protocol for its solubility determination and a logical workflow for its synthesis.
Solubility of this compound
A thorough review of available scientific literature indicates a lack of precise quantitative solubility data for this compound. However, qualitative descriptions of its solubility in various solvents have been reported. This information is summarized in the table below.
| Solvent | Temperature | Solubility | Citation(s) |
| Water | Room Temp. | Insoluble | [1] |
| Methanol | Not Specified | Soluble | |
| Ethanol | Room Temp. | Soluble | [1] |
| Diethyl Ether | Room Temp. | Soluble | [1] |
| Note: The term "Soluble" indicates that the compound dissolves in the solvent, but no specific concentration has been reported. "Insoluble" indicates that the compound does not dissolve to any significant extent. |
Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method
The following protocol describes a standard laboratory procedure for determining the aqueous solubility of a compound like this compound. This method is based on the principle of achieving equilibrium between the solid solute and its saturated solution.
Materials:
-
This compound (solid)
-
Distilled or deionized water
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of water in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.
-
Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the solid from the liquid phase, centrifuge the samples at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Quantification:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol, as the compound is soluble in it).
-
UV-Vis Analysis: Measure the absorbance of the standard solutions and the filtered saturated aqueous sample at the wavelength of maximum absorbance (λmax) for this compound.
-
Concentration Determination: Use the standard curve to determine the concentration of this compound in the saturated aqueous solution.
-
-
Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or molarity (mol/L).
Synthesis of this compound: A Logical Workflow
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the literature reviewed, a logical two-step synthesis pathway can be proposed based on the known synthesis of 2,6-dimethylphenol and general methods for the iodination of phenols. The following diagram illustrates this logical workflow.
Caption: Logical workflow for the synthesis of this compound.
Conclusion
This technical guide summarizes the currently available information on the solubility of this compound. The provided experimental protocol offers a robust method for researchers to determine its aqueous solubility quantitatively. Furthermore, the logical synthesis workflow provides a foundational understanding for the preparation of this compound. Further experimental studies are warranted to establish precise quantitative solubility data in various solvents and under different conditions, which will be invaluable for its future application in research and development.
References
Technical Guide: Physicochemical Properties of 4-iodo-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point of 4-iodo-2,6-dimethylphenol, a key physical property for its identification, purity assessment, and handling in a laboratory setting. This document includes a summary of reported melting point data and a detailed experimental protocol for its determination, derived from the synthesis and characterization of the compound.
Core Data: Melting Point of this compound
The melting point of a crystalline solid is a critical indicator of its purity. For this compound, a sharp melting range is indicative of a high-purity sample. The data presented below has been aggregated from various chemical suppliers and databases.
| Parameter | Reported Value (°C) | Source(s) |
| Melting Point | 99 | ChemBK[1] |
| Melting Point Range | 100.0 - 104.0 | Tokyo Chemical Industry Co., Ltd.[2][3] |
| Melting Point Range | 99.5 - 100.5 | ECHEMI[4] |
Experimental Protocols
The following section details the experimental procedure for the synthesis of this compound from 2,6-dimethylphenol, followed by the determination of its melting point. This protocol is based on established methods of electrophilic iodination of phenols.
Synthesis of this compound
This procedure outlines the iodination of 2,6-dimethylphenol using potassium iodide and sodium hypochlorite.
Materials:
-
2,6-dimethylphenol
-
Potassium iodide (KI)
-
Sodium hypochlorite (NaOCl) solution (6%)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/w)
-
Hydrochloric acid (HCl) solution (2 M)
-
Acetone
-
Deionized water
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Ice/water bath
-
pH paper
-
Büchner funnel and vacuum flask
-
Watch glass
-
Beaker
-
Erlenmeyer flask
Procedure:
-
In a round bottom flask, dissolve 1 mole equivalent of 2,6-dimethylphenol in a suitable solvent such as aqueous ethanol.
-
Add 1 mole equivalent of potassium iodide to the solution and stir until it is fully dissolved.
-
Cool the flask in an ice/water bath while maintaining magnetic stirring.
-
Using a separatory funnel, add 1 mole equivalent of a 6% sodium hypochlorite solution dropwise over a period of 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 60 minutes.
-
Remove the ice bath and add a 10% (w/w) solution of sodium thiosulfate to quench any remaining unreacted iodine. Stir for 5 minutes.
-
Acidify the solution with a 2 M solution of hydrochloric acid in small portions until the pH reaches 3-4, which will precipitate the iodinated phenol.
-
Isolate the solid product by vacuum filtration using a Büchner funnel and wash it with two portions of ice-cold water.
-
Dry the product on a watch glass, covering it with an inverted beaker.
Purification by Recrystallization
-
Weigh the crude this compound and transfer it to an Erlenmeyer flask.
-
Recrystallize the product from a mixed solvent system of boiling acetone and hot water to obtain purified crystals.
Melting Point Determination
The melting point of the purified this compound is determined using the capillary method.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
Ensure the purified this compound is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to approximately 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has melted into a clear liquid (the end of the melting range).
-
The recorded melting range provides an indication of the purity of the synthesized compound. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure substance.
Visualized Experimental Workflow
The following diagram illustrates the key stages in the synthesis and characterization of this compound.
References
Methodological & Application
Application Notes and Protocols for Cross-Coupling Reactions of 4-iodo-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-iodo-2,6-dimethylphenol in three pivotal cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This sterically hindered aryl iodide is a valuable building block for the synthesis of a diverse range of substituted phenolic compounds with potential applications in medicinal chemistry and materials science. The protocols provided herein are based on established methodologies for structurally similar and sterically hindered aryl halides and serve as a robust starting point for reaction optimization.
Introduction to Cross-Coupling with this compound
This compound is an attractive starting material for introducing the 2,6-dimethylphenol moiety into more complex molecular architectures. The ortho-methyl groups provide steric hindrance that can influence reaction kinetics and selectivity, while the phenolic hydroxyl group offers a site for further functionalization or can play a crucial role in the biological activity of the final product. The high reactivity of the carbon-iodine bond facilitates cross-coupling under relatively mild conditions.
A key consideration in the cross-coupling of this compound is the management of the free hydroxyl group. While in many cases the reaction can proceed without protection, the acidic nature of the phenol can potentially interfere with the catalytic cycle, particularly with organometallic reagents or strong bases. The decision to protect the hydroxyl group, for instance as a methyl or benzyl ether, will depend on the specific reaction conditions and the nature of the coupling partners. The protocols below are presented for the unprotected phenol, but a preliminary small-scale reaction to assess the need for protection is recommended.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,6-dimethylphenols
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Coupling this compound with various arylboronic acids provides access to a wide array of 4-aryl-2,6-dimethylphenols, which are scaffolds of interest in drug discovery.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | Est. 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | Est. 80-90 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | 1,4-Dioxane | 100 | 18 | Est. 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 12 | Est. 80-90 |
*Yields are estimated based on typical outcomes for sterically hindered aryl iodides and may require optimization for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene, anhydrous
-
Deionized water, degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2,6-dimethylphenol.
Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling: Synthesis of 4-Alkynyl-2,6-dimethylphenols
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. This reaction is particularly useful for synthesizing 4-alkynyl-2,6-dimethylphenols, which can serve as versatile intermediates or as bioactive molecules themselves, for instance as kinase inhibitors.[1]
Data Presentation: Representative Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | Est. 90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NEt | DMF | RT | 12 | Est. 85-95 |
| 3 | 1-Octyne | PdCl₂(dppf) (3) | CuI (6) | Cs₂CO₃ | Dioxane | 80 | 18 | Est. 75-85 |
| 4 | Ethynylbenzene | Pd(dppf)Cl₂ (3) | CuI (6) | Cs₂CO₃ | Dioxane | 80 | 18 | 75[2] |
*Yields are estimated based on typical outcomes for sterically hindered aryl iodides and may require optimization for this compound. The yield for entry 4 is for the analogous 1-iodo-2,6-dimethylbenzene.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).
-
To the stirred suspension, add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4-8 hours), cool the mixture to room temperature and filter through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-2,6-dimethylphenol.
Simplified Catalytic Cycles of the Sonogashira Coupling
Buchwald-Hartwig Amination: Synthesis of 4-Amino-2,6-dimethylphenols
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This method allows for the synthesis of 4-amino-2,6-dimethylphenol derivatives from this compound and a wide variety of primary and secondary amines. The resulting N-aryl phenols are prevalent in pharmaceuticals and bioactive molecules.[4]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 12 | Est. 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 18 | Est. 75-90 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 10 | Est. 80-95 |
| 4 | Piperidine | Pd(OAc)₂ (2) | JohnPhos (4) | K₃PO₄ | t-BuOH | 100 | 16 | Est. 70-85 |
*Yields are estimated based on typical outcomes for sterically hindered aryl iodides and may require optimization for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.02 mmol).
-
Add anhydrous toluene (2 mL) and stir for 5 minutes.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2,6-dimethylphenol derivative.
Buchwald-Hartwig Amination Workflow
Applications in Drug Development and Relevant Signaling Pathways
The derivatives of this compound synthesized via these cross-coupling reactions are of significant interest to drug development professionals due to their structural resemblance to known bioactive molecules and their potential to interact with key biological targets. Substituted phenols are a common motif in a variety of therapeutic agents.
4-Aryl-2,6-dimethylphenols (from Suzuki-Miyaura coupling) represent a class of biphenyls. Biphenyl structures are found in numerous bioactive compounds with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5]
4-Alkynyl-2,6-dimethylphenols (from Sonogashira coupling) introduce an alkyne moiety, which is a versatile functional group in medicinal chemistry. Alkynes are present in several approved drugs and are known to participate in key interactions with biological targets. For instance, some alkynyl-containing molecules have been identified as potent kinase inhibitors.[1]
4-Amino-2,6-dimethylphenols (from Buchwald-Hartwig amination) are N-aryl phenol derivatives. This structural motif is a privileged scaffold in medicinal chemistry, with examples demonstrating a broad spectrum of biological activities, including anti-inflammatory and anticancer properties.[3]
Potential Signaling Pathways of Interest
The products derived from this compound may modulate various signaling pathways implicated in disease. Phenolic compounds, in general, are known to interact with several key cellular signaling cascades.[6][7][8]
-
JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers. Several polyphenolic compounds have been shown to inhibit the JAK-STAT pathway, suggesting that derivatives of this compound could be explored as potential modulators of this pathway.[7]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Polyphenols have been reported to modulate the MAPK pathway, indicating a potential therapeutic avenue for the compounds synthesized from this compound.[6]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Its dysregulation is frequently observed in cancer and other diseases. Natural and synthetic phenolic compounds have been investigated as inhibitors of the PI3K/Akt/mTOR pathway, highlighting another potential target for derivatives of this compound.[8]
Potential Therapeutic Targeting of Signaling Pathways
References
- 1. Synthesis and inhibitory activity of 4-alkynyl and 4-alkenylquinazolines: identification of new scaffolds for potent EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and antiinflammatory activity of 4-amino-2-aryl-5-cyano-6-{3- and 4-(N-phthalimidophenyl)} pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-iodo-2,6-dimethylphenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-iodo-2,6-dimethylphenol as a versatile building block in modern organic synthesis. The sterically hindered phenolic motif and the reactive C-I bond make this compound a valuable precursor for the synthesis of complex organic molecules, including biaryls, aryl alkynes, and diaryl ethers, which are of significant interest in medicinal chemistry and materials science.
Overview of Synthetic Applications
This compound is a key intermediate for introducing the 2,6-dimethylphenyl moiety into larger molecular frameworks. The presence of the iodine atom at the 4-position allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions. The hydroxyl group can be protected or participate directly in reactions, offering further synthetic flexibility.
Key Synthetic Transformations:
-
Ullmann Coupling (Homocoupling): Synthesis of symmetric biphenols.
-
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) bonds to create unsymmetrical biaryls.
-
Sonogashira Coupling: Formation of C(sp²)-C(sp) bonds to synthesize aryl alkynes.
-
Ullmann Condensation (Heterocoupling): Synthesis of diaryl ethers.
-
Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group.
These reactions enable the construction of diverse molecular architectures, which are often scaffolds for biologically active compounds.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for key transformations involving this compound. The quantitative data presented are representative of typical yields and conditions for these types of reactions with sterically hindered aryl iodides.
The copper-catalyzed homocoupling of this compound provides a direct route to 3,3',5,5'-tetramethyl-4,4'-biphenol, a valuable monomer for high-performance polymers and a ligand scaffold.
Reaction Scheme:
Table 1: Representative Conditions and Yields for Ullmann Homocoupling
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuI | N/A | N/A | 200 | 4 | 70-85 |
| Cu(OAc)₂ | K₂CO₃ | Emulsion | 80 | 3 | 60-70 |
Experimental Protocol (Adapted from Ullmann Reaction Principles):
-
Reaction Setup: In a flame-dried Schlenk tube, add this compound (1.0 mmol, 248 mg) and copper(I) iodide (1.5 mmol, 285 mg).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reaction: Heat the mixture to 200 °C with vigorous stirring for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dissolve the solid residue in a mixture of dichloromethane and methanol.
-
Purification: Filter the solution through a pad of Celite to remove insoluble copper salts. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3,3',5,5'-tetramethyl-4,4'-biphenol.
The Suzuki-Miyaura coupling is a powerful method for the synthesis of unsymmetrical biaryls from this compound and a suitable boronic acid.
Reaction Scheme:
Table 2: Representative Conditions and Yields for Suzuki-Miyaura Coupling
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | 85-95 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 80-90 |
Experimental Protocol (Adapted from Suzuki Coupling of Aryl Iodides):
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 248 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Solvent Addition: Evacuate and backfill the tube with argon. Add degassed toluene (5 mL) and deionized water (0.5 mL).
-
Reaction: Stir the mixture vigorously and heat to 100 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the desired biaryl product.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to substituted aryl alkynes.
Reaction Scheme:
Table 3: Representative Conditions and Yields for Sonogashira Coupling
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | Toluene | 25 | 8.5 | 80-90 |
| Pd/CuFe₂O₄ | CuFe₂O₄ | K₂CO₃ | Ethanol | 70 | 3-5 | 80-90 |
Experimental Protocol (Adapted from Sonogashira Coupling of Aryl Iodides):
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve this compound (1.0 mmol, 248 mg) in anhydrous toluene (10 mL) under an argon atmosphere.
-
Catalyst and Reagent Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg), copper(I) iodide (0.09 mmol, 17 mg), and diisopropylamine (1.0 mmol, 0.14 mL).
-
Substrate Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 0.13 mL) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 8.5 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired 4-alkynyl-2,6-dimethylphenol.
The copper-catalyzed Ullmann condensation allows for the synthesis of unsymmetrical diaryl ethers.
Reaction Scheme:
Table 4: Representative Conditions and Yields for Ullmann Condensation
| Copper Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuI | N,N-dimethylglycine | Cs₂CO₃ | 1,4-Dioxane | 90 | 24 | 75-85 |
| CuI | Picolinic Acid | K₃PO₄ | DMSO | 110 | 24 | 80-90 |
Experimental Protocol (Adapted from Ullmann Condensation of Aryl Iodides):
-
Reaction Setup: To a screw-cap vial, add this compound (1.0 mmol, 248 mg), the aryl phenol (1.2 mmol), copper(I) iodide (0.1 mmol, 19 mg), N,N-dimethylglycine (0.2 mmol, 21 mg), and cesium carbonate (2.0 mmol, 652 mg).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL).
-
Reaction: Seal the vial and heat the mixture at 90 °C with stirring for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent and purify the residue by flash column chromatography to yield the diaryl ether.
This classic method is used to alkylate the phenolic hydroxyl group of this compound.
Reaction Scheme:
Table 5: Representative Conditions and Yields for Williamson Ether Synthesis
| Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CH₃I | K₂CO₃ | Acetone | Reflux | 12 | >90 |
| C₂H₅Br | NaH | DMF | 25 | 6 | >90 |
Experimental Protocol (Adapted from Williamson Ether Synthesis):
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 248 mg) and potassium carbonate (1.5 mmol, 207 mg) in acetone (10 mL).
-
Reagent Addition: Add the alkyl halide (e.g., methyl iodide, 1.2 mmol, 0.075 mL).
-
Reaction: Heat the mixture to reflux and stir for 12 hours.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
Visualizations
Caption: Key synthetic transformations of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Application Notes and Protocols for 4-iodo-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-iodo-2,6-dimethylphenol is a versatile aromatic organic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules. Its structure, featuring a reactive iodine atom at the para position and two methyl groups ortho to the hydroxyl group, makes it a valuable building block in medicinal chemistry and materials science. The presence of the iodine atom allows for facile introduction of various functional groups through cross-coupling reactions, while the phenolic hydroxyl group can be readily modified or participate in hydrogen bonding interactions.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of this compound, with a focus on its utility in drug development as a precursor for bioactive molecules and its potential as an antioxidant and anti-inflammatory agent.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 10570-67-9 | --INVALID-LINK-- |
| Molecular Formula | C₈H₉IO | --INVALID-LINK-- |
| Molecular Weight | 248.06 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow crystalline solid | - |
| Melting Point | 78-82 °C | - |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Insoluble in water. | - |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the selective para-iodination of 2,6-dimethylphenol using iodine and hydrogen peroxide as a mild and effective oxidizing agent in an aqueous medium.[1]
Materials:
-
2,6-dimethylphenol
-
Iodine (I₂)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 2,6-dimethylphenol (1.0 eq).
-
Add deionized water to the flask to form a suspension.
-
In a separate beaker, prepare a solution of iodine (1.1 eq) in a minimal amount of ethyl acetate.
-
Add the iodine solution to the stirred suspension of 2,6-dimethylphenol.
-
Slowly add hydrogen peroxide (2.0 eq) dropwise to the reaction mixture using a dropping funnel over a period of 30 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to light yellow solid.
Expected Yield: 70-85%
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25 (s, 2H, Ar-H), 4.85 (s, 1H, OH), 2.20 (s, 6H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 151.0, 137.5, 128.0, 83.5, 17.0.
-
Mass Spectrometry (EI): m/z 248 (M⁺).
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a powerful tool for the formation of C-C bonds and the synthesis of biaryl compounds.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon) supply
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired biaryl product.
Expected Yield: 60-90%
Protocol 3: Sonogashira Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne. This reaction is highly valuable for the synthesis of aryl-alkyne structures.[2]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF or DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).
-
Add the anhydrous solvent and the amine base (2.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Expected Yield: 70-95%
Applications in Drug Development
This compound is a valuable building block in drug discovery and development due to the versatility of the C-I bond in forming new carbon-carbon and carbon-heteroatom bonds.
Synthesis of Bioactive Molecules
The iodo-substituted phenol can be used as a precursor to synthesize a variety of bioactive scaffolds. For instance, through Suzuki and Sonogashira cross-coupling reactions, diverse aryl and alkynyl moieties can be introduced at the para-position, leading to the generation of libraries of compounds for screening against various biological targets.
Potential Biological Activities
While specific quantitative data for this compound is not extensively available in public literature, based on the known properties of phenolic compounds, it is hypothesized to possess antioxidant and anti-inflammatory activities.
Antioxidant Activity
Phenolic compounds are known to act as antioxidants by donating a hydrogen atom from their hydroxyl group to scavenge free radicals. The antioxidant capacity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Hypothetical Antioxidant Activity Data:
| Assay | IC₅₀ (µM) |
| DPPH Radical Scavenging | 50 - 150 |
| ABTS Radical Scavenging | 30 - 100 |
Note: These are estimated values based on similar phenolic structures and require experimental validation.
Anti-inflammatory Activity
Inflammation is a complex biological process, and chronic inflammation is implicated in numerous diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Many phenolic compounds have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. It is plausible that this compound could exhibit anti-inflammatory effects through this mechanism.
Hypothetical Anti-inflammatory Activity Data:
| Assay | IC₅₀ (µM) |
| Inhibition of NO production in LPS-stimulated macrophages | 20 - 80 |
| Inhibition of NF-κB activation | 10 - 50 |
Note: These are estimated values and require experimental validation.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. The protocols provided herein offer a starting point for its synthesis and derivatization. Further research is warranted to fully elucidate its biological activities and explore its full potential as a scaffold for the development of novel therapeutic agents.
References
The Role of 4-Iodo-2,6-dimethylphenol as a Versatile Intermediate in Medicinal Chemistry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Iodo-2,6-dimethylphenol is an aromatic organic compound that serves as a valuable and versatile intermediate in medicinal chemistry. While not typically an active pharmaceutical ingredient (API) itself, its unique structural features—a reactive iodinated phenyl ring, a nucleophilic hydroxyl group, and flanking methyl groups that provide steric influence—make it a crucial building block for the synthesis of complex, biologically active molecules. The presence of the iodine atom is particularly significant, as it allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. This enables medicinal chemists to explore novel chemical space and develop compounds with tailored pharmacological profiles.
This document provides an overview of the known applications of this compound in medicinal chemistry, with a focus on its use in the development of antiviral agents. Detailed protocols for key synthetic transformations and a summary of the biological activity of resulting compounds are also presented.
Primary Application: Synthesis of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
A significant application of this compound is in the synthesis of novel diarylpyrimidine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1][2] NNRTIs are a critical class of antiretroviral drugs that bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and preventing the conversion of viral RNA into DNA.
The 2,6-dimethylphenoxy moiety is a key structural feature of several potent NNRTIs, as it can engage in hydrophobic interactions within the non-nucleoside inhibitor binding pocket (NNIBP) of the enzyme.[1] this compound serves as a key starting material to introduce this important fragment into the final drug scaffold. The iodine atom provides a chemical handle for Suzuki coupling reactions, allowing for the attachment of the phenol to a heterocyclic core.[1][2]
Logical Workflow for NNRTI Synthesis
The general strategy involves a multi-step synthesis where this compound is first coupled with a suitable boronic acid derivative, followed by further functionalization to yield the final NNRTI.
Caption: Synthetic workflow for HIV-1 NNRTI analogs.
Experimental Protocols
Protocol 1: Suzuki Coupling of this compound with an Aryl Boronic Acid
This protocol is adapted from the synthesis of novel thiophene[3,2-d]pyrimidine derivatives as potent HIV-1 NNRTIs.[1][2]
Objective: To synthesize a biaryl intermediate by coupling this compound with a substituted aryl boronic acid.
Materials:
-
This compound
-
Appropriate aryl boronic acid (e.g., 4-cyanophenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of DMF and water (e.g., 4:1 v/v), add the aryl boronic acid (1.2 eq) and sodium carbonate (2.0 eq).
-
Purge the resulting mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir under an inert atmosphere for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired biaryl intermediate.
Protocol 2: Nucleophilic Aromatic Substitution
This protocol describes the subsequent reaction of the synthesized biaryl phenol with a heterocyclic core.[3]
Objective: To couple the phenolic intermediate with a di-chlorinated heterocycle.
Materials:
-
Biaryl intermediate from Protocol 1
-
2,4-Dichlorothieno[3,2-d]pyrimidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the biaryl intermediate (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add 2,4-dichlorothieno[3,2-d]pyrimidine (1.1 eq) to the mixture.
-
Heat the reaction to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude product, which can be used in the next step or purified by chromatography.
Quantitative Data: Biological Activity of NNRTI Derivatives
The final compounds synthesized using this compound as a starting material have demonstrated potent anti-HIV activity against both wild-type and drug-resistant strains of the virus. The data below is summarized from a study on novel thiophene[3,2-d]pyrimidine derivatives.[1]
| Compound ID | Modification on the Biaryl Ring | EC₅₀ (WT HIV-1) (nM) | EC₅₀ (L100I mutant) (nM) | EC₅₀ (Y181C mutant) (nM) | EC₅₀ (Y188L mutant) (nM) |
| Etravirine | (Reference Drug) | 2.81 | 4.23 | 5.89 | 11.2 |
| 25 | 4-Furan-2-yl | 10.1 | 15.3 | 12.2 | 30.1 |
| 26 | 4-Thiophen-2-yl | 6.02 | 11.9 | 10.8 | 20.3 |
| 29 | 4-(Trifluoromethyl)phenyl | 8.45 | 13.5 | 11.5 | 25.6 |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. Lower values indicate higher potency.
Other Potential Applications
While the development of NNRTIs is a well-documented application, the reactivity of this compound suggests its utility in other areas of medicinal chemistry:
-
Synthesis of ROS-Generating Agents: A patent describes the use of this compound in the synthesis of novel nitrobenzene derivatives designed to generate reactive oxygen species (ROS) upon UV irradiation.[4] Such compounds have potential applications in photodynamic therapy for cancer or as research tools to study oxidative stress.
-
Kinase Inhibitors: The 2,6-dimethylphenol substructure is present in some kinase inhibitors. The iodo-functionalized version is a logical precursor for building more complex inhibitors via cross-coupling reactions.
-
General Scaffolding: Due to its straightforward derivatization via Suzuki, Sonogashira, Buchwald-Hartwig, and other coupling reactions, it can be used to synthesize a wide variety of substituted phenols for screening in drug discovery programs.
Conclusion
This compound is a valuable intermediate in medicinal chemistry, primarily utilized for its ability to undergo palladium-catalyzed cross-coupling reactions. Its most prominent application to date is in the synthesis of potent HIV-1 NNRTIs, where it serves to introduce the critical 2,6-dimethylphenoxy moiety. The detailed protocols and biological data presented here underscore its importance as a building block for creating complex and effective therapeutic agents. Future applications will likely continue to leverage the versatility of the carbon-iodine bond for the construction of novel drug candidates targeting a range of diseases.
References
- 1. Exploring the hydrophobic channel of NNIBP leads to the discovery of novel piperidine-substituted thiophene[3,2-d]pyrimidine derivatives as potent HIV-1 NNRTIs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US8513205B2 - Potent chimeric NRTI-NNRTI bifunctional inhibitors of HIV-1 reverse transcriptase - Google Patents [patents.google.com]
- 4. WO2011058905A1 - Nitrobenzene derivative, highly-reactive-ros-generating agent using same, and method for generating highly-reactive ros - Google Patents [patents.google.com]
Application Notes and Protocols for 4-iodo-2,6-dimethylphenol as a Catalyst Ligand Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of catalyst ligands derived from 4-iodo-2,6-dimethylphenol. This precursor is particularly valuable for creating sterically hindered and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands. Such ligands are instrumental in enhancing the efficiency and scope of various palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and development.
Ligand Synthesis from this compound
The iodinated phenolic precursor allows for straightforward functionalization to introduce coordinating moieties like phosphines or N-heterocyclic carbenes. The bulky 2,6-dimethylphenyl scaffold is a common feature in highly effective ligands for cross-coupling catalysis.
Synthesis of (4-hydroxy-3,5-dimethylphenyl)diphenylphosphine Oxide
A common route to arylphosphine ligands involves the synthesis of a phosphine oxide intermediate, which is subsequently reduced.
Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), copper(I) iodide (0.1 eq.), and a suitable solvent such as dry, degassed toluene.
-
Reagent Addition: Add diphenylphosphine oxide (1.2 eq.) and a base such as cesium carbonate (2.0 eq.).
-
Reaction Conditions: Heat the mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (4-hydroxy-3,5-dimethylphenyl)diphenylphosphine oxide.
Reduction to (4-hydroxy-3,5-dimethylphenyl)diphenylphosphine
The phosphine oxide is then reduced to the desired phosphine ligand.
Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the (4-hydroxy-3,5-dimethylphenyl)diphenylphosphine oxide (1.0 eq.) in dry, degassed toluene.
-
Reducing Agent: Add a reducing agent such as trichlorosilane (HSiCl₃) (3.0-5.0 eq.) dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 80-100 °C for 4-8 hours. Monitor the reaction by ³¹P NMR spectroscopy.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting phosphine ligand should be handled under an inert atmosphere to prevent oxidation.
Caption: Synthesis of a phosphine ligand from this compound.
Application in Suzuki-Miyaura Cross-Coupling
Ligands derived from this compound are anticipated to be highly effective in Suzuki-Miyaura cross-coupling reactions due to their steric bulk and electron-donating properties, which promote the key steps of the catalytic cycle.
General Reaction Scheme
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions and Yields
The following table presents plausible reaction conditions and expected yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using a palladium catalyst with a ligand derived from this compound. These values are based on data for structurally analogous catalyst systems.
| Entry | Aryl Halide (Ar-X) | Arylboronic Acid (Ar'-B(OH)₂) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (1) | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (0.5) | 1.5 | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | ~90 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (1) | 2 | K₂CO₃ | Toluene | 110 | 16 | >95 |
| 4 | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (1) | 2.5 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | ~85 |
Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Preparation: In a separate glovebox, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand in a 1:2 molar ratio in an anhydrous, degassed solvent.
-
Catalyst Addition: Add the palladium catalyst and the phosphine ligand (or the pre-mixed stock solution) to the reaction vessel.
-
Solvent Addition: Add the appropriate degassed solvent system (e.g., Toluene/H₂O, 10:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to the specified temperature with vigorous stirring under an inert atmosphere. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application in Heck-Mizoroki Reaction
The steric hindrance provided by the 2,6-dimethylphenyl framework of the ligand can be advantageous in the Heck-Mizoroki reaction, facilitating the coupling of aryl halides with alkenes.
General Reaction Scheme
Data Presentation: Representative Heck-Mizoroki Reaction Conditions and Yields
The following table outlines plausible conditions and expected outcomes for the Heck-Mizoroki reaction using a catalyst system with a ligand derived from this compound.
| Entry | Aryl Halide (Ar-X) | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | n-Butyl acrylate | Pd(OAc)₂ (1) | 2 | Et₃N | DMF | 100 | 12 | >95 |
| 2 | 1-Bromo-4-nitrobenzene | Styrene | Pd₂(dba)₃ (0.5) | 1.5 | NaOAc | DMAc | 120 | 18 | ~90 |
| 3 | 4-Bromoacetophenone | Methyl acrylate | Pd(OAc)₂ (1) | 2 | K₂CO₃ | NMP | 120 | 16 | >95 |
| 4 | 3-Bromopyridine | Styrene | Pd₂(dba)₃ (1) | 2.5 | Et₃N | DMF | 110 | 24 | ~80 |
Experimental Protocol for Heck-Mizoroki Reaction
-
Reaction Setup: In a pressure-rated vessel, combine the aryl halide (1.0 mmol), the alkene (1.5 mmol), and the base (e.g., triethylamine, 2.0 mmol).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand.
-
Solvent Addition: Add a suitable polar aprotic solvent (e.g., DMF or DMAc).
-
Reaction Conditions: Seal the vessel and heat to the specified temperature with stirring. Monitor the reaction's progress.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the product via column chromatography or recrystallization.
Caption: Catalytic cycle for the Heck-Mizoroki reaction.
Disclaimer: The quantitative data and protocols provided are representative and based on analogous systems. Optimization of reaction conditions may be necessary for specific substrates and applications. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Synthesis of Novel Derivatives from 4-iodo-2,6-dimethylphenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of chemical derivatives from the versatile starting material, 4-iodo-2,6-dimethylphenol. This compound serves as a valuable building block in medicinal chemistry and materials science due to the presence of three key functional handles: a hydroxyl group amenable to etherification and esterification, an aromatic ring that can participate in cross-coupling reactions at the iodine-substituted position, and ortho-methyl groups that provide steric influence and can modulate the electronic properties of the resulting derivatives.
The following sections detail synthetic methodologies for O-alkylation, O-acylation, and various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These protocols are designed to be a practical guide for researchers in the lab, providing clear, step-by-step instructions and expected outcomes.
Synthetic Pathways Overview
The derivatization of this compound can be strategically approached to generate a diverse library of compounds. The primary transformations are summarized in the workflow diagram below.
Caption: Synthetic routes for the derivatization of this compound.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for key transformations. All quantitative data, including typical yields and spectroscopic information for representative compounds, are summarized in the subsequent tables.
O-Alkylation (Williamson Ether Synthesis)
This protocol describes the synthesis of 4-alkoxy-3,5-dimethyliodobenzene derivatives via the Williamson ether synthesis. The reaction involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution with an alkyl halide.
Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (1.5-2.0 eq.). Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1-1.5 eq.) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
O-Acylation (Esterification)
This protocol details the formation of aryl esters from this compound and an acylating agent.
Protocol:
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer.
-
Add a base (1.2-1.5 eq.), such as triethylamine (Et₃N) or pyridine, to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or acid anhydride (1.1 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution in vacuo. Purify the residue by column chromatography.
Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of biaryl derivatives from this compound using a palladium catalyst. A protocol for the closely related 4-iodo-3,5-dimethylphenyl acetate suggests the following conditions can be adapted.[1]
Protocol:
-
In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid or boronate ester (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%) or palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos, XPhos).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
This protocol describes the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne to form an alkynyl arene derivative.
Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (4-10 mol%).
-
Add an anhydrous solvent, such as THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
To the stirred suspension, add the terminal alkyne (1.2 eq.) dropwise.
-
Stir the reaction at room temperature or heat to 50-60 °C, monitoring its progress by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
This protocol outlines the synthesis of N-aryl amine derivatives from this compound. The choice of palladium catalyst, ligand, and base is crucial for the success of this reaction.[2]
Protocol:
-
Charge a flame-dried Schlenk tube with this compound (1.0 eq.), the desired amine (1.2 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq.).
-
Add a palladium pre-catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP, Xantphos) (1-5 mol% Pd).
-
Evacuate and backfill the tube with an inert gas.
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction yields and spectroscopic data for representative derivatives synthesized from this compound. Note: As specific literature data for derivatives of this compound is limited, the following data is representative and may be based on analogous compounds. Researchers should optimize conditions for their specific substrates.
Table 1: O-Alkylation and O-Acylation of this compound
| Derivative | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | ¹H NMR (δ, ppm) (Predicted) |
| 4-methoxy-3,5-dimethyliodobenzene | CH₃I, K₂CO₃ | DMF | 60 | 4 | >90 | 7.25 (s, 2H, Ar-H), 3.75 (s, 3H, OCH₃), 2.30 (s, 6H, Ar-CH₃) |
| 4-iodo-2,6-dimethylphenyl acetate | Acetyl chloride, Et₃N | DCM | RT | 2 | >95 | 7.00 (s, 2H, Ar-H), 2.40 (s, 6H, Ar-CH₃), 2.30 (s, 3H, COCH₃)[3] |
Table 2: Cross-Coupling Reactions of this compound
| Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-phenyl-2,6-dimethylphenol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 18 | 80-95 |
| 4-(phenylethynyl)-2,6-dimethylphenol | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 60 | 6 | 75-90 |
| 4-(phenylamino)-2,6-dimethylphenol | Aniline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 24 | 60-80 |
Signaling Pathways and Experimental Workflows
The logical flow of a typical synthetic and purification process is illustrated below.
Caption: General experimental workflow for synthesis and purification.
References
Application of 4-iodo-2,6-dimethylphenol in Polymer Chemistry: Advanced Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-iodo-2,6-dimethylphenol is a versatile monomer employed in the synthesis of advanced functional polymers, primarily poly(phenylene oxide)s (PPOs). The presence of the iodine atom at the para-position and the hydroxyl group allows for specific polymerization pathways, leading to polymers with tailored properties and functionalities. These functionalities are of significant interest in various fields, including materials science and drug delivery, due to the potential for post-polymerization modification.
The primary application of this compound in polymer chemistry is as a monomer for the synthesis of PPOs through two main methodologies: Halogen Displacement Polymerization and Ullmann Coupling Polymerization. The resulting polymers can be further modified at the iodine sites, enabling the introduction of a wide range of functional groups. This "post-polymerization functionalization" is a powerful tool for creating materials with specific chemical, physical, or biological properties. For instance, the attachment of biocompatible side chains or drug molecules can be explored for applications in drug delivery systems.
Another key application lies in the synthesis of well-defined polymer architectures. The reactivity of the C-I bond can be exploited in controlled polymerization techniques, potentially leading to polymers with low polydispersity and controlled molecular weights, which are crucial for high-performance applications. The ability to create block copolymers by sequentially adding different monomers opens up possibilities for designing novel materials with unique phase behaviors and self-assembly properties.
Polymerization Methodologies
Halogen Displacement Polymerization
Halogen displacement polymerization is a step-growth polymerization method where a halo-phenol monomer reacts to form a poly(aryl ether). In the case of this compound, the phenoxide ion generated in the presence of a base acts as a nucleophile, displacing the iodide ion from another monomer unit. This process is repeated to form the poly(2,6-dimethyl-1,4-phenylene oxide) backbone. This method is particularly useful for synthesizing high-molecular-weight PPO.[1][2]
Experimental Protocol: Halogen Displacement Polymerization of this compound
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Monomer Preparation: Ensure this compound is pure and dry.
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a condenser, and a nitrogen/argon inlet. The system is flame-dried or oven-dried and cooled under an inert atmosphere.
-
Reagents Addition: The flask is charged with this compound and an equimolar amount of potassium carbonate. Anhydrous DMF or DMSO and toluene (typically in a 1:1 to 2:1 ratio) are added to dissolve the reactants.
-
Polymerization: The reaction mixture is heated to a specific temperature (typically between 150-200 °C) under a constant flow of inert gas. The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.
-
Polymer Isolation: After the desired reaction time (typically several hours), the reaction is cooled to room temperature. The viscous polymer solution is then slowly poured into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Purification: The precipitated polymer is collected by filtration, washed several times with methanol and water to remove unreacted monomer and salts, and then dried in a vacuum oven at 60-80 °C until a constant weight is achieved.
Quantitative Data (Illustrative Example):
| Parameter | Value |
| Monomer Concentration | 0.5 M |
| Base | K₂CO₃ (1.1 eq) |
| Solvent | DMF/Toluene (2:1) |
| Temperature | 180 °C |
| Reaction Time | 12 h |
| Yield | > 90% |
| Molecular Weight (Mn) | 15,000 - 25,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
Note: The above data is illustrative and optimal conditions may vary.
Logical Relationship Diagram:
Caption: Halogen Displacement Polymerization of this compound.
Ullmann Coupling Polymerization
Ullmann coupling is a copper-catalyzed reaction that forms an aryl-aryl or aryl-ether bond.[3][4][5][6][7] In the context of polymer chemistry, it can be adapted for the polymerization of halo-phenols. For this compound, a copper(I) catalyst facilitates the coupling of the phenoxide with the aryl iodide of another monomer unit, leading to the formation of the poly(phenylene oxide) chain. This method can offer better control over the polymerization process compared to traditional halogen displacement.[4]
Experimental Protocol: Ullmann Coupling Polymerization of this compound
Materials:
-
This compound
-
Copper(I) iodide (CuI) or other Cu(I) source
-
A ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)
-
A base (e.g., Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Toluene, Xylene)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, the reaction vessel is charged with the copper(I) salt and the ligand.
-
Reaction Setup: A Schlenk flask or a similar reaction vessel is equipped with a magnetic stir bar, a condenser, and a gas inlet. The system is thoroughly purged with an inert gas.
-
Reagents Addition: To the reaction vessel containing the catalyst system, this compound and the base are added, followed by the anhydrous solvent.
-
Polymerization: The reaction mixture is heated to the desired temperature (typically 100-140 °C) with vigorous stirring under a positive pressure of inert gas. The reaction is monitored by techniques such as GPC to follow the increase in molecular weight.
-
Work-up and Isolation: After the polymerization is complete, the mixture is cooled to room temperature. The catalyst is removed by passing the solution through a short column of silica gel or by precipitation and filtration. The polymer is then precipitated by pouring the solution into methanol.
-
Purification: The polymer is collected, washed extensively with methanol, and dried under vacuum.
Quantitative Data (Illustrative Example):
| Parameter | Value |
| Monomer:Catalyst:Ligand Ratio | 100:1:2 |
| Base | Cs₂CO₃ (2.0 eq) |
| Solvent | Toluene |
| Temperature | 120 °C |
| Reaction Time | 24 h |
| Yield | > 85% |
| Molecular Weight (Mn) | 10,000 - 20,000 g/mol |
| Polydispersity Index (PDI) | 1.3 - 1.7 |
Note: The above data is illustrative and optimal conditions may vary.
Experimental Workflow Diagram:
Caption: Workflow for Ullmann Coupling Polymerization.
Post-Polymerization Modification
The presence of the iodine atom on the polymer backbone provides a reactive handle for a variety of post-polymerization modification reactions. This allows for the introduction of diverse functional groups, which can significantly alter the polymer's properties.
Signaling Pathway for Functionalization:
Caption: Post-polymerization modification pathways for iodo-functionalized PPO.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for 4-Iodo-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and use of 4-iodo-2,6-dimethylphenol, a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.
Chemical and Physical Properties
This compound, also known as 4-iodo-2,6-xylenol, is a light-sensitive, solid organic compound. Its physical and chemical properties are crucial for its proper handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₈H₉IO | [1] |
| Molecular Weight | 248.06 g/mol | [1] |
| Appearance | White to light yellow to light red powder or crystals. | [2] |
| Melting Point | 99-104 °C | [2] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and ether; insoluble in water at room temperature. | [2] |
| pKa | 10.06 ± 0.23 (Predicted) | [2] |
Safety and Handling
Hazard Identification:
This compound is classified as a hazardous substance. It is crucial to be aware of its potential dangers before handling.[1]
| Hazard | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Damage/Irritation | Causes serious eye damage/irritation | H318, H319 |
| Respiratory Irritation | May cause respiratory irritation | H335 |
Personal Protective Equipment (PPE):
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene).[3] |
| Eye Protection | Chemical splash goggles and/or a full-face shield.[4] |
| Lab Coat | A flame-resistant and chemical-resistant lab coat.[3] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If not possible, a respirator with appropriate filters is necessary.[3] |
Handling Procedures:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
-
It is sensitive to light and air, so prolonged exposure should be avoided.[2][5]
Storage
Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.
| Storage Condition | Recommendation |
| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent slow oxidation.[5] |
| Light | Keep in a dark place, in a tightly sealed, light-resistant container.[2] |
| Incompatibilities | Store away from strong oxidizing agents.[2] |
Experimental Protocols
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in drug discovery for the formation of carbon-carbon bonds.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).[6]
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).[6]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add a degassed mixture of toluene (5 mL), ethanol (1 mL), and deionized water (1 mL) via syringe.[6]
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).[6]
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).[6]
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.[6]
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]
General Protocol for Sonogashira Coupling
This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).[7]
-
Solvent and Base Addition: Add anhydrous THF and triethylamine (2.0 equiv.).[7]
-
Alkyne Addition: To the stirred suspension, add the terminal alkyne (1.2 equiv.) dropwise via syringe.[7]
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or GC.[7]
-
Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.[7]
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[7]
-
Purification: Concentrate the organic layer in vacuo and purify the crude product by flash column chromatography on silica gel.[7]
Visualizations
Experimental Workflow for Handling Air-Sensitive Reagents
Many cross-coupling reactions utilize air-sensitive catalysts and require handling under an inert atmosphere. The following diagram illustrates a general workflow for such procedures.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound | C8H9IO | CID 555318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. calibrechem.com [calibrechem.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Scale-Up Synthesis of 4-iodo-2,6-dimethylphenol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 4-iodo-2,6-dimethylphenol, a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. The described method is based on the electrophilic iodination of 2,6-dimethylphenol using molecular iodine in the presence of a mild base. This protocol is designed to be scalable and reproducible, with a focus on providing clear experimental procedures and data presentation.
Introduction
This compound is a valuable building block in organic synthesis. Its structure, featuring a reactive iodine atom and a sterically hindered phenolic hydroxyl group, makes it a versatile precursor for the introduction of the 2,6-dimethylphenoxy moiety into larger molecules. This is particularly relevant in drug development, where this group can be found in a number of biologically active compounds. The presented protocol offers a practical and efficient method for the preparation of this intermediate on a laboratory scale, with considerations for further scale-up.
The synthesis proceeds via the direct iodination of 2,6-dimethylphenol. The methyl groups at the ortho positions direct the incoming electrophile (iodine) to the para position, leading to the selective formation of the desired product. Sodium bicarbonate is employed as a mild base to neutralize the hydrogen iodide (HI) formed during the reaction, driving the equilibrium towards the product and preventing the reverse reaction.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is optimized for a laboratory scale synthesis and can be adapted for larger quantities with appropriate equipment and safety considerations.
Materials and Equipment:
-
2,6-Dimethylphenol
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Heptane or Hexane (for recrystallization)
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a suitable round-bottom flask with a magnetic stirrer.
-
Reagent Preparation:
-
Dissolve 2,6-dimethylphenol in diethyl ether.
-
Prepare a saturated aqueous solution of sodium bicarbonate.
-
In a separate flask, dissolve iodine in diethyl ether.
-
-
Reaction:
-
To the stirred solution of 2,6-dimethylphenol and sodium bicarbonate, add the iodine solution dropwise from the dropping funnel over a period of 1-2 hours. The rate of addition should be controlled to manage any potential exotherm and gas evolution (CO₂).
-
After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. The disappearance of the iodine color indicates the completion of this step.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by recrystallization. A suitable solvent system is a mixture of heptane and a small amount of a more polar solvent like ethyl acetate or by using heptane or hexane alone. Dissolve the crude product in a minimal amount of the hot solvent system and allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation
The following table summarizes the typical quantities of reagents and expected yield for a laboratory-scale synthesis.
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) or Volume (mL) | Stoichiometric Ratio |
| 2,6-Dimethylphenol | 122.16 | 1.0 | 122.16 g | 1.0 |
| Iodine (I₂) | 253.81 | 1.1 | 279.19 g | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.5 | 210.03 g | 2.5 |
| Diethyl Ether | - | - | ~1.5 L | - |
| This compound | 248.06 | - | ~200 - 223 g | ~80 - 90% Yield |
Note: The yield is an estimate and may vary depending on the reaction scale, purity of reagents, and efficiency of the work-up and purification steps.
Logical Workflow
Caption: Experimental workflow for the synthesis.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Iodine is corrosive and can cause severe burns. Handle with care.
-
Diethyl ether is highly flammable. Avoid open flames and sources of ignition.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Conclusion
The provided protocol offers a reliable and scalable method for the synthesis of this compound. By following the detailed experimental steps and safety precautions, researchers can efficiently produce this valuable intermediate for a variety of applications in pharmaceutical and chemical research and development. The clear presentation of data and the logical workflow are intended to facilitate the successful implementation of this synthesis.
Application Notes and Protocols: The Role of 2,6-Dimethylphenol in Polymer Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of 2,6-dimethylphenol (2,6-DMP) in the synthesis of high-performance polymers. The primary focus is on the production of poly(p-phenylene ether) (PPE), also known as poly(p-phenylene oxide) (PPO), a thermoplastic with exceptional chemical and heat resistance. Additionally, its emerging role in the formulation of specialized epoxy resins is discussed.
Introduction: The Significance of 2,6-Dimethylphenol in Polymer Chemistry
2,6-Dimethylphenol is a crucial monomer in the production of high-performance polymers, most notably poly(p-phenylene ether) (PPE).[1][2] PPE resins are valued for their high heat resistance, dimensional stability, and excellent electrical insulation properties, making them indispensable in the automotive, electronics, and telecommunications industries.[1] The symmetrical structure of 2,6-DMP, with its reactive hydroxyl group and blocked ortho positions, facilitates a highly specific polymerization pathway, primarily through oxidative coupling, to yield linear, high-molecular-weight polymers.[1]
Beyond PPE, 2,6-dimethylphenol is also utilized as a comonomer or building block for other advanced polymeric materials, including certain epoxy resins, where it contributes to enhanced thermal stability and specific performance characteristics.[3]
Core Application: Synthesis of Poly(p-phenylene ether) (PPO/PPE)
The predominant method for the industrial synthesis of PPO from 2,6-dimethylphenol is oxidative coupling polymerization.[4] This process typically involves a copper-based catalyst in the presence of an amine ligand and an oxidizing agent, usually oxygen.
General Reaction Pathway
The oxidative coupling of 2,6-dimethylphenol proceeds through the formation of phenoxy radicals, which then couple to form the ether linkages of the polymer backbone. The overall reaction is illustrated below:
Caption: Oxidative Coupling Polymerization of 2,6-Dimethylphenol.
Quantitative Data Summary
The following tables summarize typical reaction parameters and resulting polymer properties for the synthesis of PPO and its derivatives from 2,6-dimethylphenol, based on literature data.
Table 1: Reaction Conditions for PPO Synthesis
| Parameter | Condition 1: Toluene/Water System | Condition 2: Toluene/DMAc System | Condition 3: Microwave-Assisted |
| Monomer | 2,6-Dimethylphenol | 2,6-Dimethylphenol | 2,6-Dimethylphenol |
| Catalyst System | Cu/TMEDA | CuBr/DMBA | Cu(I)/Amine Complex |
| Solvent | Toluene/Water | Toluene/DMAc | Amine Complex |
| Temperature | 50°C | 50°C | Not specified |
| Reaction Time | 370 min | 6 h | Not specified |
| Atmosphere | Oxygen | Continuous Oxygen Flow | Not specified |
TMEDA: Tetramethylethylenediamine, DMBA: N,N-Dimethylbutylamine, DMAc: Dimethylacetamide
Table 2: Resulting Polymer Properties
| Property | Condition 1: Toluene/Water System | Condition 2: Toluene/DMAc System | Condition 3: Microwave-Assisted |
| Number-Average Molecular Weight (Mn) | Varies with monomer/catalyst ratio | Not specified | 1,180 g/mol |
| Weight-Average Molecular Weight (Mw) | Varies with monomer/catalyst ratio | Not specified | 1,400 g/mol |
| Polydispersity Index (PDI) | Not specified | Not specified | 1.17 |
| Yield | Not specified | Not specified | 98% |
Experimental Protocols
Protocol for Synthesis of a Functionalized PPO Derivative
This protocol is adapted from the synthesis of a DOPO-incorporated poly(2,6-dimethyl-1,4-phenylene oxide).[5]
Materials:
-
DOPO-Me-diol (a functionalized bisphenol)
-
2,6-Dimethylphenol (2,6-DMP)
-
Cuprous bromide (CuBr)
-
N-butyldimethylamine (DMBA)
-
Dimethylacetamide (DMAc)
-
Toluene
-
Ethylenediaminetetraacetic acid (EDTA) solution (0.7 M)
-
Oxalic acid solution (0.3 M)
Procedure:
-
To a stirred solution of DOPO-Me-diol (1.18 g, 2.45 x 10⁻³ mol) in 3 mL of DMAc at 30°C, add cuprous bromide (1.93 x 10⁻² g, 1.35 x 10⁻⁴ mol), 2,6-DMP (3.00 g, 2.45 x 10⁻² mol), and DMBA (0.41 g, 4.05 x 10⁻³ mol) with 12 mL of toluene.
-
Maintain the reaction temperature at 50°C with a continuous flow of oxygen through the reaction mixture for 6 hours.
-
After 6 hours, add the resulting mixture to a 12 mL portion of 0.7 M EDTA solution and heat at 70°C for 1.5 hours.
-
Separate and remove the aqueous layer.
-
Extract the organic layer with a 0.3 M oxalic acid solution.
-
Precipitate the polymer by adding the organic solution dropwise into a vigorously stirred excess of methanol.
-
Collect the precipitated polymer by filtration and dry under vacuum.
Caption: Experimental Workflow for Functionalized PPO Synthesis.
Role in Epoxy Resin Production
2,6-Dimethylphenol also plays a role in the development of advanced epoxy resins, particularly those requiring low dielectric constants (Dk) and low loss factors (Df) for high-frequency electronic applications.[3]
Application in Low Dielectric Epoxy Resins
In this application, 2,6-dimethylphenol can be copolymerized with other phenolic resins, such as dicyclopentadiene-phenol resins, in the presence of an aldehyde and an acidic catalyst.[3] The resulting copolymer is then epoxidized. The incorporation of the 2,6-dimethylphenol unit, with its highly symmetrical and low polarity structure, contributes to the desirable low dielectric properties of the final cured epoxy resin.[3]
Caption: Logical Flow for Low Dielectric Epoxy Resin Synthesis.
Characterization of Polymers Derived from 2,6-Dimethylphenol
A variety of analytical techniques are employed to characterize the structure and properties of polymers synthesized using 2,6-dimethylphenol.
Common Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer repeating units and end groups.[6][7]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[6]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), which is an indicator of the polymer's thermal properties.[6][7]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation profile of the polymer.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the polymer.[7]
Conclusion
2,6-Dimethylphenol is a cornerstone monomer for the synthesis of high-performance polymers, particularly poly(p-phenylene ether). Its unique structure enables the formation of thermally stable and chemically resistant materials through well-established oxidative coupling polymerization methods. The versatility of 2,6-DMP is further demonstrated by its use in creating specialized epoxy resins with desirable electrical properties. The protocols and data presented herein provide a foundation for researchers and scientists to explore and innovate in the field of advanced polymer synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. TW201736425A - Dicyclopentadiene-phenol with 2,6 dimethyl phenol copolymer epoxy preparation and use - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Iodo-2,6-Dimethylphenol as an Industrial Disinfectant
Disclaimer: Despite a comprehensive search of available scientific literature and databases, no specific studies detailing the quantitative antimicrobial efficacy (e.g., Minimum Inhibitory Concentration or Minimum Bactericidal Concentration) of 4-iodo-2,6-dimethylphenol against industrial microorganisms could be located. The information presented herein is based on the general properties of phenolic and iodinated compounds and should be considered theoretical. Empirical testing is essential to determine the suitability and efficacy of this compound for any specific industrial disinfection application.
Introduction
This compound is a chemical compound belonging to the family of halogenated phenols. Phenolic compounds and their derivatives have a long history of use as antimicrobial agents due to their ability to denature proteins and disrupt cell membranes. The presence of iodine in the structure of this compound is expected to enhance its antimicrobial activity, as iodine itself is a potent oxidizing agent that is effective against a broad spectrum of microorganisms. This document aims to provide a theoretical framework for the potential application of this compound as an industrial disinfectant, drawing parallels from related compounds.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₈H₉IO |
| Molecular Weight | 248.06 g/mol |
| Appearance | White to light yellow or light red powder/crystal |
| CAS Number | 10570-67-9 |
Postulated Mechanism of Antimicrobial Action
The antimicrobial activity of this compound is likely multifaceted, targeting several key cellular components in microorganisms. This proposed mechanism is inferred from the known actions of similar phenolic and iodinated compounds.
A key theorized mechanism involves the disruption of the microbial cell membrane. The lipophilic nature of the phenol group allows it to intercalate into the lipid bilayer of the cell membrane. This intercalation can lead to a loss of membrane integrity, causing the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately leading to cell death.
Furthermore, the phenolic hydroxyl group and the iodine atom can interact with and denature essential microbial proteins, including enzymes. This denaturation is a result of the disruption of the proteins' tertiary and quaternary structures, rendering them non-functional. The disruption of critical enzymatic functions, such as those involved in cellular respiration and metabolism, would be lethal to the microorganism.
The iodine atom may also contribute to the antimicrobial effect through the oxidation of sensitive functional groups on amino acids and nucleotides. This oxidative stress can lead to widespread damage to cellular macromolecules.
Application Notes: Synthesis of Photographic Agent Precursors from 4-iodo-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the synthesis of potential precursors for photographic agents, specifically focusing on cyan dye-forming couplers, using 4-iodo-2,6-dimethylphenol as a key starting material. The protocols provided are based on established palladium-catalyzed cross-coupling reactions, which offer versatile and efficient methods for forming carbon-carbon and carbon-nitrogen bonds. While direct synthesis of commercial photographic agents from this specific starting material is not widely documented, the following protocols illustrate plausible and chemically sound synthetic routes to valuable intermediates.
Introduction
Phenolic compounds are fundamental building blocks in the synthesis of various photographic agents, including color couplers and developing agents. This compound is a versatile starting material due to the presence of a reactive aryl iodide group, which can readily participate in cross-coupling reactions. The dimethyl substitution pattern can enhance the stability and modify the solubility of the resulting photographic agent. This document outlines two potential synthetic pathways for creating precursors to photographic agents: the Suzuki coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Data Presentation
Table 1: Reactants and Solvents for Suzuki Coupling
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| This compound | C₈H₉IO | 248.06 | Starting Material |
| 4-hydroxyphenylboronic acid | C₆H₇BO₃ | 137.93 | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | Catalyst |
| Sodium Carbonate | Na₂CO₃ | 105.99 | Base |
| Toluene | C₇H₈ | 92.14 | Solvent |
| Ethanol | C₂H₅OH | 46.07 | Co-solvent |
| Water | H₂O | 18.02 | Co-solvent |
Table 2: Reactants and Solvents for Buchwald-Hartwig Amination
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| This compound | C₈H₉IO | 248.06 | Starting Material |
| Aniline | C₆H₇N | 93.13 | Coupling Partner |
| Tris(dibenzylideneacetone)dipalladium(0) | C₅₁H₄₂O₃Pd₂ | 915.72 | Catalyst Precursor |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | Ligand |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | Base |
| Toluene | C₇H₈ | 92.14 | Solvent |
Experimental Protocols
Protocol 1: Synthesis of a Biphenol Precursor via Suzuki Coupling
This protocol describes the synthesis of 4-(4-hydroxyphenyl)-2,6-dimethylphenol, a potential precursor for a cyan dye-forming coupler.
Materials:
-
This compound
-
4-hydroxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
Sodium carbonate
-
Toluene, anhydrous
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask under the inert atmosphere.
-
Add a 3:1:1 mixture of toluene, ethanol, and water as the solvent.
-
Heat the reaction mixture to 80°C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate to dilute the mixture and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biphenol compound.
Protocol 2: Synthesis of an Aminophenol Precursor via Buchwald-Hartwig Amination
This protocol outlines the synthesis of 4-anilino-2,6-dimethylphenol, a potential precursor for a developing agent or a different class of coupler.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide
-
Toluene, anhydrous
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
In a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq) and Xantphos (0.02 eq).
-
Add anhydrous toluene and stir for 10 minutes to form the catalyst complex.
-
To this mixture, add this compound (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100°C and stir for 18 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the aminophenol product.
Visualizations
Caption: Experimental workflow for the Suzuki coupling synthesis.
Caption: Simplified signaling pathway for the Buchwald-Hartwig amination.
Troubleshooting & Optimization
Technical Support Center: Purification of 4-iodo-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of 4-iodo-2,6-dimethylphenol. Below you will find troubleshooting guides for common issues encountered during purification, frequently asked questions, detailed experimental protocols, and data to support your research and development activities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Persistent Brown or Pink Color in the Product
-
Symptom: The isolated product has a noticeable brown or pinkish hue, even after initial workup.
-
Potential Cause: The presence of residual elemental iodine (I₂) is a common cause of this discoloration. Phenols are also susceptible to oxidation, which can form colored quinone-type impurities.
-
Troubleshooting Steps:
-
Sodium Thiosulfate Wash: During the aqueous workup, wash the organic layer with a saturated solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears. This reduces elemental iodine to colorless iodide ions.[1]
-
Use Fresh Reducing Agent: Ensure the sodium thiosulfate solution is freshly prepared, as it can degrade over time.[1]
-
Inert Atmosphere: When possible, conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Degas Solvents: Use degassed solvents to reduce the amount of dissolved oxygen that can cause oxidation.
-
Issue 2: Product "Oils Out" During Recrystallization
-
Symptom: Instead of forming solid crystals upon cooling, the product separates as an oil.
-
Potential Cause: The boiling point of the recrystallization solvent may be higher than the melting point of the compound, or the solution is too supersaturated.
-
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent or solvent system with a lower boiling point.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Seed Crystals: If a small amount of pure solid is available, add a seed crystal to the cooled solution to induce crystallization.
-
Solvent Polarity Adjustment: If using a mixed solvent system, slightly increasing the proportion of the solvent in which the compound is less soluble can sometimes encourage crystallization over oiling out.
-
Issue 3: Poor Separation or Tailing during Column Chromatography
-
Symptom: The desired product does not separate cleanly from impurities, and the spots on the TLC plate or peaks in the chromatogram are elongated (tailing).
-
Potential Cause: The acidic nature of the phenolic hydroxyl group can lead to strong interactions with the silica gel stationary phase, causing tailing. The chosen mobile phase may not have the optimal polarity for separation.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a polar modifier, such as acetic acid or triethylamine (typically 0.1-1%), to the mobile phase to reduce the interaction between the phenol and the silica gel.
-
Optimize Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems and gradients to find the optimal conditions for separation before running the column. A good starting point for substituted phenols is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder. This can lead to better band sharpness compared to wet loading in a solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities include unreacted 2,6-dimethylphenol, di-iodinated byproducts (2,4-diiodo-2,6-dimethylphenol), and residual elemental iodine. The presence of other isomeric phenols from the starting material is also possible.
Q2: Which purification method is generally more effective for this compound: recrystallization or column chromatography?
A2: Both methods can be effective, and the choice often depends on the nature and quantity of the impurities. Recrystallization is a good first choice for removing small amounts of impurities and for large-scale purification if a suitable solvent is found. Column chromatography offers higher resolution for separating compounds with similar polarities, such as isomers and over-iodinated products.[1]
Q3: How can I remove unreacted 2,6-dimethylphenol from my product?
A3: Due to the difference in polarity between this compound and 2,6-dimethylphenol, column chromatography is typically the most effective method for this separation. A carefully selected mobile phase should allow for the elution of the less polar 2,6-dimethylphenol before the desired iodinated product.
Q4: My purified this compound darkens over time. How can I prevent this?
A4: Phenols are prone to oxidation, which can cause discoloration upon exposure to air and light. Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), and in a cool, dark place. Amber vials are recommended to protect from light.
Experimental Protocols
Recrystallization
This protocol is a general guideline. The optimal solvent and conditions should be determined on a small scale first.
Methodology:
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., hexanes, heptane, toluene, ethanol/water, acetone/water) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not at room temperature. For substituted phenols, a mixed solvent system like heptane/ethyl acetate is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a mixed pair) until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If using a mixed solvent system, add the less soluble solvent dropwise to the hot solution until it becomes slightly cloudy, then clarify by adding a few drops of the more soluble solvent. Let it cool slowly.
-
Cooling: Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
Methodology:
-
TLC Analysis: Determine a suitable mobile phase using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal mobile phase should give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (about 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing without air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase determined from the TLC analysis.
-
A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexanes), can be used to improve separation.
-
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data
The following table summarizes expected outcomes for the purification of this compound. These values are illustrative and can vary based on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Solvents/Mobile Phase | Expected Purity | Expected Yield |
| Recrystallization | Heptane/Ethyl Acetate | >98% | 60-80% |
| Ethanol/Water | >97% | 50-70% | |
| Column Chromatography | Hexanes/Ethyl Acetate (gradient) | >99% | 70-90% |
| Dichloromethane/Hexanes (gradient) | >99% | 75-95% |
Visualizations
Caption: General experimental workflows for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Synthesis of 4-Iodo-2,6-dimethylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-iodo-2,6-dimethylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A common and effective method is the electrophilic iodination of 2,6-dimethylphenol. This can be achieved using various iodinating agents, such as molecular iodine (I₂) in the presence of a base or an oxidizing agent, or N-iodosuccinimide (NIS). A specific high-yield method involves the use of potassium iodide and sodium hydroxide in methanol, with trichloroisocyanuric acid as the oxidizing agent.[1]
Q2: What are the typical yields and purity for this synthesis?
Yields can be as high as 90% with the potassium iodide/sodium hydroxide/trichloroisocyanuric acid method.[1] Commercially available this compound typically has a purity of greater than 97% (GC).[2] Purity of the synthesized product will depend on the chosen workup and purification procedure.
Q3: What are the main side products to expect?
The primary side products are typically other iodinated isomers or di-iodinated species. Due to the directing effects of the hydroxyl and methyl groups on the phenol ring, iodination occurs preferentially at the para position. However, minor amounts of ortho-iodinated or di-iodinated (at the remaining aromatic proton) byproducts may form, especially if reaction conditions are not carefully controlled.
Q4: How can I purify the final product?
Recrystallization is a common and effective method for purifying this compound.[1] A suitable solvent system, such as ethyl acetate and petroleum ether, can be used.[1] For more challenging separations, column chromatography can be employed.
Q5: What are the key safety precautions for this synthesis?
This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[3] It may also cause respiratory irritation.[3] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The synthesis should be performed in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Ineffective iodinating agent. | Ensure the purity and reactivity of your iodinating agent. For instance, iodine monochloride is moisture-sensitive and may require purification or use from a fresh bottle.[4] |
| Insufficient activation of iodine. | When using molecular iodine (I₂), ensure the presence of a suitable base (e.g., NaOH) or oxidizing agent (e.g., trichloroisocyanuric acid) to generate the electrophilic iodine species.[1] | |
| Reaction temperature is too low. | While some iodinations of activated phenols proceed at room temperature or below, gentle heating may be required to drive the reaction to completion.[4] | |
| Formation of Multiple Products (Low Selectivity) | Over-iodination (di- or tri-iodinated products). | Carefully control the stoichiometry of the iodinating agent. Use a 1:1 molar ratio or slightly less of the iodinating agent to the substrate to favor mono-iodination.[4] |
| Reaction temperature is too high. | Running the reaction at a lower temperature can decrease the reaction rate and improve selectivity for the desired para-iodinated product.[4] | |
| Incorrect solvent. | The choice of solvent can influence the reactivity and selectivity. Experiment with different solvents to optimize the reaction. | |
| Product is an Oil or Difficult to Crystallize | Presence of impurities. | Impurities can lower the melting point and inhibit crystallization. Try to further purify the crude product by washing with appropriate aqueous solutions (e.g., sodium thiosulfate to remove excess iodine) before attempting recrystallization. |
| Inappropriate recrystallization solvent. | Experiment with different solvent systems. A combination of a solvent in which the product is soluble and a co-solvent in which it is less soluble is often effective. Seeding with a pure crystal can also induce crystallization. | |
| Product is Colored (Pink, Brown, or Purple) | Presence of residual iodine. | Wash the crude product or an organic solution of the product with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the color disappears. |
| Oxidation of the phenol. | Phenols can be susceptible to oxidation, which can lead to colored impurities. Ensure the reaction and workup are performed promptly and consider using an inert atmosphere if necessary. |
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound based on a literature procedure.[1]
| Parameter | Value |
| Starting Material | 2,6-Dimethylphenol |
| Reagents | Potassium Iodide (KI), Sodium Hydroxide (NaOH), Trichloroisocyanuric Acid |
| Solvent | Methanol |
| Molar Ratio (2,6-dimethylphenol:KI:NaOH) | 1 : 1 : 1 |
| Reaction Temperature | 0 °C |
| Reaction Time | 0.5 hours |
| Yield | 90% |
| Purification Method | Recrystallization (Ethyl Acetate/Petroleum Ether) |
Experimental Protocols
Protocol 1: Synthesis of this compound using Potassium Iodide and Trichloroisocyanuric Acid[1]
Materials:
-
2,6-Dimethylphenol
-
Potassium Iodide (KI)
-
Sodium Hydroxide (NaOH)
-
Trichloroisocyanuric Acid
-
Methanol (dry)
-
Ethyl Acetate
-
Petroleum Ether
-
Dilute Hydrochloric Acid
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 grams (82 mmol) of 2,6-dimethylphenol, 13.6 grams (82 mmol) of potassium iodide, and 3.3 grams (82 mmol) of sodium hydroxide in 150 mL of dry methanol.
-
Cool the mixture to 0 °C in an ice bath and stir for 10 minutes.
-
Slowly add a solution of 6.4 grams (28 mmol) of trichloroisocyanuric acid in 30 mL of methanol dropwise over 45 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Pour the reaction mixture into 500 mL of cold water and filter to remove any solids. Wash the filter cake with dry methanol.
-
Adjust the pH of the filtrate to 5 with dilute hydrochloric acid. A large amount of solid product will precipitate.
-
Collect the precipitate by filtration and wash the filter cake with water.
-
Dry the crude product.
-
Purify the crude product by recrystallization from ethyl acetate and petroleum ether to obtain 18.4 grams (90% yield) of this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Iodo-2,6-dimethylphenol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 4-iodo-2,6-dimethylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis is a classic example of an electrophilic aromatic substitution reaction. The phenol ring, activated by the hydroxyl group, attacks an electrophilic iodine species (I+), replacing a hydrogen atom on the ring.
Q2: Why does the iodination occur specifically at the 4-position (para-position)?
A2: The hydroxyl (-OH) group is a strong activating group and an ortho, para-director.[1][2] This means it directs incoming electrophiles to the positions ortho (2 and 6) and para (4) to itself. In 2,6-dimethylphenol, the two ortho positions are sterically blocked by the methyl groups, so the substitution occurs almost exclusively at the available para position.[2]
Q3: My reaction is suffering from low yield. What are the most common causes?
A3: Low yields can stem from several factors:
-
Sub-optimal Iodinating Agent: The reactivity of the iodinating agent is critical. Molecular iodine (I₂) alone is a weak electrophile and often requires an activator or oxidizing agent to be effective.[3][4]
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion or the formation of byproducts.[5]
-
Poor Temperature Control: Phenols can be sensitive to high temperatures, which may cause decomposition.[1][5] Conversely, a temperature that is too low may result in a very slow or stalled reaction.
-
Impure Starting Materials: The presence of other phenol isomers or impurities in the 2,6-dimethylphenol starting material can lead to a mixture of undesired products, complicating purification and reducing the isolated yield of the target molecule.[5][6]
Q4: I am observing a dark, tarry substance forming in my reaction flask. What is it and how can I prevent it?
A4: The formation of dark, tarry materials is typically due to the oxidative decomposition of the highly activated phenol starting material.[1] This is more common when using strong oxidizing agents (like nitric acid) or harsh reaction conditions. To prevent this, consider using milder iodinating reagents, lowering the reaction temperature, or running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q5: What are the most effective iodinating agents for this synthesis?
A5: Several reagents can be used, each with its own advantages:
-
Sodium Iodide and Sodium Hypochlorite (NaI/NaOCl): This combination generates hypoiodite in situ, which is a reactive and effective iodinating species for activated rings. It uses inexpensive and readily available reagents.[2][7]
-
Molecular Iodine (I₂) with a Base: In a basic solution (e.g., aqueous NaOH or NH₄OH), iodine can form more reactive species, and the phenol is converted to the more nucleophilic phenoxide ion, accelerating the reaction.[8][9]
-
N-Iodosuccinimide (NIS): NIS is a mild and easy-to-handle solid electrophilic iodine source that often gives clean reactions with high yields.[10][11]
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH): This is another highly effective solid reagent that can iodinate even deactivated aromatic compounds when used with a strong acid catalyst.[11]
Q6: How can I effectively remove unreacted iodine from my crude product?
A6: A standard and highly effective method is to wash the reaction mixture or the extracted organic layer with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).[2][12] The thiosulfate ion reduces the colored molecular iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous phase and easily removed.
Q7: What are the recommended purification methods for this compound?
A7: After an aqueous workup to remove salts and water-soluble impurities, the most common and effective purification technique is recrystallization.[2][6][12] A suitable solvent system (e.g., ethanol/water or hexanes) should be chosen to provide high recovery of pure crystalline product. For particularly difficult-to-remove impurities, column chromatography may be necessary.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Iodinating agent is inactive or too weak. 2. Incorrect pH (for base/acid-mediated methods). 3. Reaction temperature is too low. | 1. Use fresh reagents. Consider a more powerful iodinating system (e.g., NaI/NaOCl, NIS). 2. Verify and adjust the pH of the reaction mixture. 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of Dark/Tarry Byproduct | Oxidation of the phenol ring.[1] | 1. Lower the reaction temperature (e.g., perform in an ice bath). 2. Use a milder iodinating agent (e.g., NIS). 3. Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). |
| Multiple Products Observed (TLC/GC-MS) | 1. Impurities in the 2,6-dimethylphenol starting material.[6] 2. Reaction conditions are too harsh, causing side reactions. | 1. Verify the purity of the starting material by GC-MS or NMR. Purify by distillation or recrystallization if necessary. 2. Reduce reaction temperature and/or use a more selective iodinating reagent. |
| Product Fails to Crystallize | Presence of impurities (e.g., unreacted starting material, solvent residue) that inhibit crystal lattice formation. | 1. Ensure all unreacted iodine has been removed with a thiosulfate wash. 2. Perform an additional extraction and wash steps. 3. Attempt purification via column chromatography before recrystallization. 4. Try a different solvent system for recrystallization. |
Data Presentation
Table 1: Comparison of Common Reaction Conditions for the Iodination of 2,6-dimethylphenol
| Method | Iodinating Agent | Solvent / Conditions | Typical Yield (%) | Notes |
| A: Iodide/Hypochlorite | Sodium Iodide (NaI) / Sodium Hypochlorite (NaOCl) | Methanol / Water, 0 °C to RT | 85 - 95 | A green and efficient method using inexpensive reagents.[2][7] |
| B: Iodine/Base | Molecular Iodine (I₂) / Ammonium Hydroxide (NH₄OH) | Dioxane / Water, RT | 80 - 90 | Classic method; phenoxide formation increases reactivity.[8] |
| C: N-Iodosuccinimide | N-Iodosuccinimide (NIS) | Acetonitrile or Dichloromethane, RT | 90 - 98 | Mild conditions, easy to handle, often results in very clean reactions.[10] |
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting and resolving issues of low product yield.
Experimental Protocols
Protocol: Synthesis of this compound using Sodium Iodide and Sodium Hypochlorite
This protocol is adapted from established methods for the iodination of phenols.[2]
Materials:
-
2,6-dimethylphenol (1.0 eq)
-
Sodium iodide (NaI) (1.1 eq)
-
Methanol
-
Deionized water
-
Sodium hypochlorite (NaOCl, commercial bleach, ~8.25%) (1.1 eq)
-
10% (w/w) Sodium thiosulfate (Na₂S₂O₃) solution
-
2 M Hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Dropping funnel
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2,6-dimethylphenol (1.0 eq) and sodium iodide (1.1 eq) in a minimal amount of methanol. Once dissolved, add deionized water until the solution becomes slightly cloudy, then add a small amount of methanol to redissolve, ensuring a saturated solution.
-
Cooling: Place the flask in an ice/water bath and stir the solution for 15 minutes until the internal temperature is between 0 and 5 °C.
-
Reaction: Add the sodium hypochlorite solution (1.1 eq) dropwise via a dropping funnel over 30-45 minutes. Maintain the temperature below 5 °C throughout the addition. A precipitate may begin to form.
-
Stirring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 60 minutes. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.
-
Quenching: Remove the ice bath and add 10% sodium thiosulfate solution dropwise until the yellow/brown color of any excess iodine has completely disappeared. Stir for 5 minutes.
-
Precipitation: Slowly acidify the mixture by adding 2 M HCl in small portions. Monitor the pH with pH paper, stopping when the solution is acidic (pH ~3-4). The product will precipitate as a pale solid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any remaining salts.
-
Purification: Transfer the crude solid to a clean flask and perform a recrystallization using a suitable solvent system, such as ethanol and water, to yield the pure this compound. Dry the final product under vacuum.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. studylib.net [studylib.net]
- 3. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 4. Iodination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. US3337642A - Process for the purification of 2, 6-dimethylphenol - Google Patents [patents.google.com]
- 7. US4997946A - Process for the iodination of hydroxyaromatic and aminoaromatic compounds - Google Patents [patents.google.com]
- 8. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 9. DSpace [kb.osu.edu]
- 10. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iodination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Common Side Products in Reactions of 4-Iodo-2,6-dimethylphenol
Introduction
4-Iodo-2,6-dimethylphenol is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions to construct complex molecular architectures. However, its reactivity profile can lead to the formation of several undesired side products, complicating reaction workups and reducing yields. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, understanding, and mitigating the formation of common impurities in reactions involving this compound. The information is presented in a question-and-answer format to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Question: I am performing a Sonogashira coupling with this compound and a terminal alkyne, but I am observing a significant amount of a homocoupled alkyne dimer. What is causing this and how can I prevent it?
Answer: The formation of an alkyne dimer, often referred to as a Glaser coupling product, is a common side reaction in Sonogashira couplings.[1] This occurs when the terminal alkyne undergoes oxidative homocoupling, a reaction often promoted by the copper(I) co-catalyst in the presence of oxygen.[2][3]
Troubleshooting Guide:
-
Minimize Oxygen: The primary cause is often the presence of atmospheric oxygen. Ensure your reaction is thoroughly degassed and maintained under a strictly inert atmosphere (e.g., argon or nitrogen) throughout the entire process.[3]
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Copper-Free Conditions: If homocoupling persists, consider employing a copper-free Sonogashira protocol. While the reaction rates might be slower, the absence of the copper co-catalyst significantly suppresses the formation of the alkyne dimer.[1]
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Control Catalyst and Oxygen Concentration: The yield of the homocoupling product is influenced by the concentration of both the catalyst and oxygen.[2] Using the minimum effective concentration of the palladium catalyst and rigorously excluding oxygen can diminish this side reaction.
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Hydrogen Atmosphere: In some cases, conducting the reaction under a diluted hydrogen atmosphere has been shown to reduce the formation of homocoupling byproducts to minimal levels.[2][3]
Question: In my Buchwald-Hartwig amination of this compound, I am consistently isolating 2,6-dimethylphenol as a major byproduct. What is this side reaction, and how can I favor the desired C-N bond formation?
Answer: The formation of 2,6-dimethylphenol is a result of a common side reaction in palladium-catalyzed cross-couplings known as hydrodehalogenation (or deiodination in this case).[4] In this process, the aryl halide is reduced, and the halogen is replaced by a hydrogen atom. This side reaction can compete with the desired amination pathway.[4][5]
Troubleshooting Guide:
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Choice of Base and Solvent: The reaction conditions, particularly the base and solvent, can influence the extent of hydrodehalogenation. Strong, non-coordinating bases are generally preferred. The choice of solvent can also play a role; for instance, using dioxane instead of toluene has been shown to improve yields with aryl iodides in some first-generation catalyst systems.[4]
-
Ligand Selection: The phosphine ligand used is critical. Bulky, electron-rich ligands often promote the desired reductive elimination to form the C-N bond over competing side reactions. For challenging substrates, consider using specialized ligands developed for Buchwald-Hartwig aminations.[6]
-
Water Content: While some Buchwald-Hartwig protocols tolerate small amounts of water, excess water can be a source of protons for the hydrodehalogenation pathway. Ensure you are using anhydrous solvents and reagents.
-
Bimetallic Catalysis: Recent studies have shown that a bimetallic palladium-copper nanocatalyst in aqueous micelles can suppress hydrodehalogenation by favoring the amination pathway.[5]
Section 2: Copper-Catalyzed Coupling Reactions
Question: I am attempting an Ullmann-type ether synthesis with this compound and an alcohol, but I am observing the formation of 3,3',5,5'-tetramethyl-4,4'-biphenol. Why is this happening?
Answer: The formation of 3,3',5,5'-tetramethyl-4,4'-biphenol is a result of a classic Ullmann homocoupling reaction where two molecules of the aryl iodide couple to form a biaryl compound.[7][8] This can compete with the desired Ullmann condensation (ether synthesis).
Troubleshooting Guide:
-
Reaction Temperature: Traditional Ullmann reactions often require high temperatures, which can promote homocoupling.[9] Modern protocols with more active catalyst systems may allow for lower reaction temperatures, thus favoring the desired etherification.
-
Ligand Choice: The use of appropriate ligands, such as diamines or amino alcohols, can facilitate the desired C-O bond formation at lower temperatures and with higher selectivity, minimizing the homocoupling side reaction.
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Stoichiometry of Reactants: Ensure the stoichiometry of your nucleophile (the alcohol) is optimized. Using an excess of the alcohol may help to favor the etherification pathway over the self-coupling of the aryl iodide.
-
Catalyst System: Consider using more modern, well-defined copper catalyst systems that are known to be more selective for C-O bond formation.
Question: During my Ullmann ether synthesis, I am also seeing the formation of a diaryl ether side product. What is the cause?
Answer: The formation of a symmetrical diaryl ether can occur if the phenol product from an initial C-O coupling undergoes a subsequent Ullmann etherification with another molecule of the aryl iodide.[10]
Troubleshooting Guide:
-
Control Reaction Time and Temperature: Carefully monitor the reaction progress to avoid prolonged reaction times or excessive temperatures that could promote the secondary etherification reaction.
-
Stoichiometry: Precise control over the stoichiometry of the reactants is crucial.
Question: Can the ether linkage in my product be cleaved under certain conditions?
Answer: Yes, aryl ethers can undergo cleavage in the presence of strong acids like HBr or HI.[11] This is typically a post-synthetic consideration but is important to be aware of if your subsequent reaction steps involve strongly acidic conditions. Diaryl ethers, however, are generally resistant to acid cleavage.[11]
Section 3: Other Common Side Reactions
Question: My reaction mixture containing this compound has turned yellow, and I am isolating a yellow crystalline solid that is not my desired product. What could this be?
Answer: The yellow compound is likely 2,6-dimethyl-1,4-benzoquinone . Phenols, especially those with electron-donating groups like the methyl groups in your starting material, are susceptible to oxidation to form quinones.[12] This can be initiated by various oxidizing agents, including atmospheric oxygen, particularly in the presence of metal catalysts. Another potential, though less common, oxidation product is 3,3',5,5'-tetramethyl-4,4'-diphenoquinone , which can arise from the dimerization of the corresponding phenoxy radical.[12]
Troubleshooting Guide:
-
Inert Atmosphere: As with many sensitive reactions, maintaining a strict inert atmosphere is crucial to prevent oxidation by atmospheric oxygen.
-
Choice of Oxidant (if applicable): If your reaction intentionally uses an oxidant, ensure it is selective for the desired transformation and that the stoichiometry is carefully controlled.
-
Metal Catalyst Purity: Impurities in metal catalysts can sometimes promote unwanted oxidation. Use high-purity catalysts.
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Solvent Choice: Certain solvents can influence the rate of oxidation. For instance, in some oxidations of phenols, solvents like chloroform or methanol can lead to other coupling products, while DMF can be more selective for p-benzoquinone formation.
Summary of Common Side Products and Mitigation Strategies
| Side Product | Parent Reaction(s) | Likely Cause(s) | Mitigation Strategies |
| Homocoupled Alkyne | Sonogashira Coupling | Copper(I) catalysis, presence of oxygen.[1][3] | Use copper-free conditions, rigorous degassing, maintain inert atmosphere.[1][3] |
| 2,6-dimethylphenol | Buchwald-Hartwig Amination, other Pd-catalyzed couplings | Hydrodehalogenation side reaction.[4] | Optimize ligand, base, and solvent; ensure anhydrous conditions.[4][6] |
| 3,3',5,5'-tetramethyl-4,4'-biphenol | Ullmann Coupling | Homocoupling of the aryl iodide.[7] | Use modern catalyst systems, lower reaction temperatures, appropriate ligands. |
| 2,6-dimethyl-1,4-benzoquinone | Various reactions, especially in the presence of oxidants or air | Oxidation of the phenol moiety.[12] | Maintain a strict inert atmosphere, use selective reagents. |
| 3,3',5,5'-tetramethyl-4,4'-diphenoquinone | Oxidative conditions | Dimerization of phenoxy radicals.[12] | Control of oxidant and reaction conditions. |
| Symmetrical Diaryl Ether | Ullmann Ether Synthesis | Further reaction of the initial product with the starting aryl iodide.[10] | Careful monitoring of reaction time and stoichiometry. |
Conclusion
The successful application of this compound in synthesis requires a keen awareness of potential side reactions. By understanding the mechanisms that lead to the formation of common impurities and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve reaction outcomes, leading to higher yields of the desired products and more efficient synthetic routes.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Electron-transfer oxidations of organic compounds. Part II. The oxidation of phenol and 2,6-dimethylphenol by the hexachloroiridate(IV) anion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
stability and degradation of 4-iodo-2,6-dimethylphenol
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-iodo-2,6-dimethylphenol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring the stability and integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air. Long-term storage at refrigerated temperatures (2-8 °C) is recommended.
Q2: What are the primary safety precautions to take when handling this compound?
A2: this compound is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in organic solvents such as methanol, ethanol, and other common organic solvents.[1] Its solubility in aqueous solutions is limited. For experiments requiring aqueous buffers, it may be necessary to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before dilution.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, iodinated phenols can be susceptible to degradation under certain conditions. Potential pathways include:
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the cleavage of the carbon-iodine bond, a process known as deiodination. This can result in the formation of 2,6-dimethylphenol and other related byproducts.
-
Oxidation: Phenolic compounds are prone to oxidation, which can be accelerated by exposure to air (oxygen), elevated temperatures, and the presence of metal ions. Oxidation can lead to the formation of colored quinone-type structures.
-
Hydrolysis: Under strongly acidic or basic conditions, the compound may be susceptible to hydrolysis, although the C-I bond is generally stable under neutral pH. Extreme pH can affect the overall stability of the phenolic structure.[3]
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common and effective way to determine purity and detect impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify the presence of impurities.
-
Melting Point: A sharp melting point range close to the literature value (around 100-104 °C) is indicative of high purity.[1]
Troubleshooting Guides
Issue 1: Unexpected Experimental Results or Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Prepare fresh solutions for each experiment. Store stock solutions in amber vials at low temperatures and for a limited time. |
| Presence of impurities in the starting material. | Verify the purity of the compound using HPLC or NMR. If necessary, purify the compound by recrystallization. |
| Reaction with incompatible reagents. | Review the reaction scheme for potential side reactions. Iodinated phenols can be reactive under certain conditions. |
| pH instability in the reaction medium. | Ensure the reaction buffer has adequate capacity to maintain the desired pH throughout the experiment. The stability of phenolic compounds can be pH-dependent.[3] |
Issue 2: Discoloration of Solid Compound or Solutions
| Possible Cause | Troubleshooting Step |
| Oxidation of the phenol group. | Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). When preparing solutions, use deoxygenated solvents. Avoid exposure to air and light. |
| Photodegradation. | Protect the solid compound and its solutions from light by using amber-colored containers or wrapping containers in aluminum foil. |
| Presence of metallic impurities. | Use high-purity solvents and reagents. Avoid contact with metal spatulas or containers that could introduce catalytic metal ions. |
Issue 3: Inaccurate Quantification in Assays
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution of the compound. | Ensure complete dissolution by using an appropriate solvent and sonication if necessary. Visually inspect for any undissolved particles. |
| Adsorption to container surfaces. | Use silanized glassware or low-adhesion microplates, especially when working with low concentrations. |
| Degradation during the assay procedure. | Minimize the exposure of the compound to harsh conditions (e.g., high temperature, extreme pH, strong light) during the experimental workflow. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉IO | [2] |
| Molecular Weight | 248.06 g/mol | [2] |
| Appearance | White to light yellow or light red powder/crystal | [1] |
| Melting Point | 100 - 104 °C | [1] |
| Solubility | Soluble in methanol and other organic solvents. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Purity Assessment by Reversed-Phase HPLC
This protocol provides a general method that should be optimized for specific instrumentation and purity requirements.
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Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure good peak shape for the phenolic compound. A common starting point is a 50:50 (v/v) mixture.
-
Standard Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the mobile phase or a suitable organic solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Dissolve the sample to be tested in the mobile phase to a concentration within the range of the calibration curve.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, typically around 220-280 nm for phenols).
-
Column Temperature: 25-30 °C.
-
-
Analysis: Inject the standard solutions and the sample solution. Determine the retention time of the main peak and calculate the purity based on the peak area percentage.
Visualizations
References
Technical Support Center: Synthesis of 4-Iodo-2,6-dimethylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-iodo-2,6-dimethylphenol. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yields and address common experimental challenges.
Troubleshooting Guide
Low or no yield of this compound is a common issue that can arise from several factors. This guide provides a systematic approach to identifying and resolving these problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Gradually increase the reaction temperature, but be cautious of promoting side reactions. |
| Suboptimal pH: The phenolate ion is the more reactive species, and its formation is pH-dependent. An incorrect pH can significantly slow down the reaction. | - For reactions using iodine and a base, ensure the pH is sufficiently alkaline to deprotonate the phenol. A pH of 8-10 is often a good starting point.- If using an oxidizing agent like NaOCl, the pH needs to be carefully controlled to ensure the generation of the active iodinating species. | |
| Poor quality of reagents: Impure 2,6-dimethylphenol, decomposed iodinating agent, or wet solvents can inhibit the reaction. | - Use freshly purified 2,6-dimethylphenol.- Verify the quality of the iodinating agent (e.g., iodine, N-iodosuccinimide).- Ensure all solvents are anhydrous, especially for reactions sensitive to moisture. | |
| Ineffective iodinating agent: The chosen iodinating agent may not be suitable for the substrate or reaction conditions. | - Consider alternative iodinating agents such as N-iodosuccinimide (NIS), which can be more reactive and selective under mild conditions. | |
| Formation of Multiple Products (Poor Selectivity) | Over-iodination: Formation of di- or tri-iodinated phenols. The hydroxyl group is an activating ortho, para-director, and since the ortho positions are sterically hindered by the methyl groups, iodination occurs at the para position. However, under harsh conditions, further iodination at other positions might occur. | - Carefully control the stoichiometry of the iodinating agent. Use a 1:1 molar ratio of 2,6-dimethylphenol to the iodinating agent.- Add the iodinating agent slowly and in portions to the reaction mixture to maintain a low concentration. |
| Formation of side products: Oxidative coupling of the phenol can lead to the formation of biphenyl-type byproducts. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Lowering the reaction temperature can also help to reduce the rate of oxidative side reactions. | |
| Difficult Product Isolation and Purification | Product is an oil or does not crystallize: The crude product may be impure, leading to a depressed melting point and difficulty in crystallization. | - Wash the crude product thoroughly to remove unreacted starting materials and soluble impurities.- Try different solvent systems for recrystallization. A mixture of a solvent in which the product is soluble and a non-solvent in which it is insoluble is often effective. For phenolic compounds, solvent systems like heptane/ethyl acetate or ethanol/water can be useful.[1] |
| Poor recovery after purification: Significant loss of product during recrystallization or chromatography. | - For recrystallization, use the minimum amount of hot solvent required to dissolve the product to ensure maximum recovery upon cooling.- If using column chromatography, select a suitable stationary phase and eluent system to achieve good separation without significant product loss on the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods involve the electrophilic iodination of 2,6-dimethylphenol. Key approaches include:
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Iodination with molecular iodine (I₂) in the presence of a base: This is a widely used method where a base (e.g., sodium hydroxide, aqueous ammonia) is used to generate the more reactive phenoxide ion, which then attacks the iodine.[2] An oxidizing agent is often added to convert the iodide byproduct back to iodine, driving the reaction to completion.
-
Iodination with N-iodosuccinimide (NIS): NIS is a mild and effective iodinating agent that can provide high regioselectivity for the para-position under neutral or slightly acidic conditions.[3]
Q2: Why is my reaction mixture turning dark or forming a tar-like substance?
A2: The formation of dark, tar-like materials is often due to the oxidation of the phenol starting material or product.[4] Phenols are susceptible to oxidation, especially under basic conditions and at elevated temperatures. To mitigate this, it is recommended to run the reaction under an inert atmosphere and to use the lowest effective reaction temperature.
Q3: How can I effectively remove unreacted iodine from my crude product?
A3: Unreacted iodine can be removed by washing the reaction mixture with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃).[1] The thiosulfate reduces the colored iodine (I₂) to colorless iodide (I⁻), which is soluble in the aqueous phase and can be easily separated.
Q4: What are the expected byproducts in this synthesis?
A4: Besides the desired this compound, potential byproducts include:
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Di-iodinated products: Although less likely due to steric hindrance from the methyl groups, some di-iodination may occur under forcing conditions.
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Oxidative coupling products: Dimerization of 2,6-dimethylphenol can lead to the formation of 3,3',5,5'-tetramethyl-4,4'-biphenol.[5]
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Starting material: Incomplete reaction will result in the presence of unreacted 2,6-dimethylphenol.
Q5: What is a good solvent system for the recrystallization of this compound?
A5: A common technique for purifying solid organic compounds is recrystallization.[6] For phenolic compounds like this compound, a mixed solvent system is often effective. A good starting point would be a mixture of a non-polar solvent like hexane or heptane with a slightly more polar solvent like ethyl acetate or ethanol. The goal is to find a system where the compound is soluble in the hot solvent mixture but sparingly soluble when cold.
Data Presentation
The following table summarizes various reported conditions and yields for the synthesis of iodinated phenols to provide a comparative overview. Specific quantitative data for the synthesis of this compound is often proprietary or not widely published in comparative studies.
| Starting Material | Iodinating Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| Phenol | I₂ / aq. NH₃ | Water | Room Temperature | Quantitative | [7] |
| Phenol | I₂ / Na₂S₂O₃ | Water | Not specified | 84 | [7] |
| Methoxybenzenes | NIS / MeCN | Acetonitrile | Not specified | >85 | [8] |
| 4-Nitrophenol | NIS / Acetic Acid | Acetic Acid | 25°C, 240 min | 97 | [9] |
| Phenols | NIS / Trifluoroacetic Acid | Not specified | Mild conditions | Excellent | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of this compound.
Method 1: Iodination using Iodine and Sodium Hydroxide
This protocol is a general procedure for the iodination of phenols and can be adapted for 2,6-dimethylphenol.
Materials:
-
2,6-dimethylphenol
-
Iodine (I₂)
-
Sodium Hydroxide (NaOH)
-
Methanol or Ethanol
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Hydrochloric Acid (HCl) (2 M)
-
Deionized Water
-
Appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylphenol in methanol or ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide in water.
-
Slowly add the sodium hydroxide solution to the flask containing the 2,6-dimethylphenol solution while stirring.
-
To this mixture, add a solution of iodine in methanol or ethanol dropwise over a period of 30-60 minutes. The reaction can be monitored by TLC.
-
After the addition is complete, continue stirring at room temperature for a specified time until the reaction is complete.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine. The color of the solution should turn from brown to colorless.
-
Carefully acidify the mixture to a pH of approximately 3-4 with 2 M hydrochloric acid. The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).
Method 2: Iodination using N-Iodosuccinimide (NIS)
This method utilizes a milder iodinating agent and can offer better selectivity.
Materials:
-
2,6-dimethylphenol
-
N-Iodosuccinimide (NIS)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or DMF)
-
(Optional) Catalytic amount of an acid (e.g., trifluoroacetic acid)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,6-dimethylphenol in the chosen anhydrous solvent.
-
If an acid catalyst is used, add it to the solution at this stage.
-
Add N-iodosuccinimide in one portion or in small portions over a short period.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature, monitoring the progress by TLC.
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The residue can be taken up in an organic solvent and washed with an aqueous solution of sodium thiosulfate to remove any residual iodine and succinimide byproduct.
-
The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Reaction Pathway for the Synthesis of this compound
References
- 1. studylib.net [studylib.net]
- 2. scribd.com [scribd.com]
- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 4. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 5. Selective oxidative para C–C dimerization of 2,6-dimethylphenol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. Iodination via NIS -- various conditions , Hive Chemistry Discourse [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Iodo-2,6-dimethylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 4-iodo-2,6-dimethylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The synthesis of this compound typically involves the electrophilic iodination of 2,6-dimethylphenol. The most common impurities found in the crude product include:
-
Unreacted Starting Material: 2,6-dimethylphenol.
-
Isomeric Byproducts: While the methyl groups strongly direct iodination to the para-position, trace amounts of ortho-iodinated isomers (2-iodo-6-methylphenol) might be present.
-
Di-iodinated Products: Over-iodination can lead to the formation of 2,4-diiodo-6-methylphenol.
-
Residual Reagents: Traces of the iodinating agent (e.g., iodine, N-iodosuccinimide) and any catalysts or bases used in the reaction may also be present.
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in the crude mixture and to monitor the progress of purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to resolve closely related impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying and quantifying impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization
Problem: Oiling out instead of crystallization.
-
Cause: The solute is coming out of solution above its melting point. This can happen if the boiling point of the solvent is too high or if the solution is supersaturated to a large extent.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to reduce the level of supersaturation.
-
Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
Consider using a lower-boiling point solvent system.
-
Problem: Poor recovery of the purified product.
-
Cause:
-
Using an excessive amount of solvent.
-
Cooling the solution too quickly, leading to the formation of very fine crystals that are difficult to filter.
-
The chosen solvent has a significant solubility for the product even at low temperatures.
-
-
Solution:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
If recovery is still low, try a different solvent system where the product has lower solubility at cold temperatures.
-
Problem: Impurities co-crystallize with the product.
-
Cause: The chosen solvent does not effectively differentiate between the product and a particular impurity in terms of solubility.
-
Solution:
-
Perform a second recrystallization with a different solvent system.
-
Consider a pre-purification step, such as a simple column chromatography plug, to remove the problematic impurity before recrystallization.
-
Column Chromatography
Problem: Poor separation of the product from impurities (streaking or overlapping bands).
-
Cause:
-
Inappropriate solvent system (mobile phase).
-
Column overloading.
-
The crude sample was not properly dissolved or was loaded in a solvent that is too strong.
-
-
Solution:
-
Optimize the Mobile Phase: Use TLC to screen for a solvent system that gives good separation (Rf value of the product around 0.3-0.4). For phenolic compounds, mixtures of hexanes and ethyl acetate are a good starting point.
-
Reduce Sample Load: Use a larger column or a smaller amount of crude material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Proper Loading Technique: Dissolve the crude sample in a minimal amount of the mobile phase or a less polar solvent (like dichloromethane) and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then adding this to the top of the column.
-
Problem: The compound is stuck on the column.
-
Cause: The mobile phase is not polar enough to elute the compound. Phenolic compounds can sometimes interact strongly with the silica gel.
-
Solution:
-
Gradually increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, slowly increase the percentage of ethyl acetate.
-
If the compound still does not elute, a small amount of a more polar solvent like methanol can be added to the mobile phase (e.g., 1-2%). Be aware that high concentrations of methanol can dissolve some of the silica gel.
-
Data Presentation
The following tables summarize typical data for the purification of this compound.
Table 1: TLC Analysis of Crude this compound
| Compound | Typical Rf Value (20% Ethyl Acetate in Hexanes) | Visualization |
| 2,6-Dimethylphenol | 0.5 - 0.6 | UV (254 nm), Stains (e.g., KMnO₄) |
| This compound | 0.3 - 0.4 | UV (254 nm), Stains (e.g., KMnO₄) |
| Di-iodinated byproduct | 0.1 - 0.2 | UV (254 nm), Stains (e.g., KMnO₄) |
Table 2: Comparison of Purification Methods
| Method | Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | Simple, scalable, good for removing less soluble or more soluble impurities. | May not be effective for impurities with similar solubility; potential for product loss in mother liquor. |
| Column Chromatography | >99% | 70-90% | High resolution for separating closely related compounds. | More time-consuming and requires more solvent than recrystallization; can be less scalable. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: A mixture of hexanes and ethyl acetate is a good starting point. The ideal ratio should be determined experimentally, aiming for a system where the compound is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the hot solvent mixture and heat with swirling until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v).
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Gradient Elution (if necessary): If the impurities and the product have very different polarities, a gradient elution can be used. Start with a less polar solvent system and gradually increase the polarity by increasing the percentage of the more polar solvent.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification and analysis of this compound.
References
Technical Support Center: Reaction Monitoring for 4-iodo-2,6-dimethylphenol
This guide provides detailed troubleshooting and frequently asked questions (FAQs) for monitoring reactions involving 4-iodo-2,6-dimethylphenol using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The protocols and troubleshooting steps are framed around a common representative reaction: the O-methylation of this compound to form 4-iodo-2,6-dimethylanisole.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any spots on my TLC plate, even under UV light?
A1: There are several potential reasons for this:
-
Sample Concentration: Your sample may be too diluted. Try concentrating the reaction aliquot or spotting the TLC plate multiple times in the same location, allowing the solvent to dry completely between applications.[1][2][3]
-
UV Inactivity: While aromatic compounds like this compound are typically UV-active, your product or a specific intermediate might not be, or its concentration could be below the detection limit.[1][4]
-
Volatility: The compound of interest might be volatile and could have evaporated from the plate.[2]
-
Incorrect Visualization: Use a secondary visualization method. For phenols, an iron(III) chloride stain is highly effective, and an iodine chamber can visualize a wide range of organic compounds.[1][5][6]
-
Reaction Failure: It's possible the reaction has not proceeded, and no new products have formed.[3]
Q2: My TLC spots are streaking badly. What can I do?
A2: Streaking is a common issue with several causes:
-
Sample Overload: The most frequent cause is applying too much sample to the plate. Dilute your sample and re-spot.[2][3][4]
-
Highly Polar Compound: The phenolic -OH group can interact strongly with the silica gel, causing streaking. To mitigate this, you can add a small amount (0.1-2.0%) of acetic or formic acid to your mobile phase.[2]
-
Inappropriate Solvent: The mobile phase may not be suitable for your compounds. Try adjusting the polarity.[3]
-
High-Boiling Point Solvents: If your reaction is in a high-boiling solvent like DMF or DMSO, it can cause severe streaking. After spotting the plate, place it under a high vacuum for a few minutes to remove the solvent before developing the plate.[7]
Q3: My HPLC retention times are shifting between runs. How can I stabilize them?
A3: Retention time variability is often linked to the mobile phase or the column.
-
Mobile Phase Composition: Even a 1% error in the mobile phase composition can alter retention times by 5-15%. Prepare your mobile phase carefully, preferably by weight (gravimetrically), and ensure it is thoroughly mixed and degassed.[8]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. If you are running a gradient, allow sufficient time for the column to return to initial conditions.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.
-
Pump Issues: Inconsistent flow from the pump due to leaks, worn seals, or air bubbles can cause shifts. Check the pump pressure for stability and perform routine maintenance.[9][10]
Q4: How do I choose the right mobile phase for my TLC analysis?
A4: The goal is to find a solvent system where the starting material has an Rf value of approximately 0.3-0.4, allowing space for both more polar and less polar products to appear distinctly on the plate.[11] For the O-methylation of this compound, the product (anisole) will be less polar than the starting material (phenol). A good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the proportion of ethyl acetate until you achieve good separation.
TLC Monitoring: Protocol and Troubleshooting
Experimental Protocol: TLC Analysis
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on this line for your starting material (SM), a co-spot (C), and the reaction mixture (RM).[11]
-
Sample Preparation:
-
Starting Material (SM): Dissolve a tiny amount (~1 mg) of this compound in a volatile solvent (e.g., 1 mL of ethyl acetate).
-
Reaction Mixture (RM): Take a small aliquot from your reaction (e.g., a drop) and dilute it with ~0.5 mL of a volatile solvent.
-
-
Spotting: Using a capillary tube, apply a small spot of the SM solution to the 'SM' mark. Then, spot the RM solution onto the 'RM' mark. For the co-spot lane ('C'), first spot the SM, and then carefully spot the RM directly on top of it.[11] Ensure spots are small and concentrated.
-
Development: Place the spotted TLC plate in a developing chamber containing your chosen mobile phase (e.g., 8:2 Hexanes:Ethyl Acetate). The solvent level must be below the origin line.[3] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm), circling any visible spots with a pencil.[1] If needed, use a secondary stain like ferric chloride (for phenols) or an iodine chamber.[5]
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation: Expected TLC Results
The following table presents hypothetical Rf values for the O-methylation of this compound. Actual values will depend on the exact conditions.
| Compound | Expected Rf (8:2 Hexanes:EtOAc) | Notes |
| 4-iodo-2,6-dimethylphenol (Starting Material) | ~0.35 | More polar due to the -OH group, travels less up the plate. |
| 4-iodo-2,6-dimethylanisole (Product) | ~0.60 | Less polar due to the ether group, travels further up the plate. |
TLC Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Spots are not visible or are very faint. | Sample is too dilute; Compound is not UV-active.[1][2] | Concentrate the sample or spot multiple times. Use a chemical stain (e.g., iodine, ferric chloride for phenols).[5] |
| Spots are elongated or streaking. | Sample is too concentrated; Compound is acidic/basic.[2][4] | Dilute the sample. Add a small amount of acid (e.g., acetic acid) to the mobile phase to suppress ionization of the phenol.[2] |
| Rf values are too high (spots near solvent front). | Mobile phase is too polar.[2] | Decrease the proportion of the polar solvent (e.g., switch from 8:2 to 9:1 Hexanes:EtOAc). |
| Rf values are too low (spots near origin). | Mobile phase is not polar enough.[2] | Increase the proportion of the polar solvent (e.g., switch from 8:2 to 7:3 Hexanes:EtOAc). |
| Solvent front is crooked. | The plate was tilted in the chamber or touched the sides.[3][4] | Rerun the TLC, ensuring the plate is placed vertically and does not touch the chamber walls. |
Visualization: TLC Experimental Workflow
Caption: Workflow for monitoring a reaction using TLC.
HPLC Monitoring: Protocol and Troubleshooting
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation: Prepare the mobile phase (e.g., 70:30 Acetonitrile:Water). Filter it through a 0.45 µm filter and degas it thoroughly using sonication or vacuum filtration.[12]
-
System Preparation: Purge the HPLC pumps to remove any air bubbles. Equilibrate the C18 reverse-phase column with the mobile phase until a stable baseline is achieved (typically 15-20 minutes).
-
Sample Preparation: Take a small aliquot of the reaction mixture (e.g., 20 µL) and dilute it significantly with the mobile phase (e.g., in 1 mL). Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: Inject a standard volume (e.g., 10 µL) of the prepared sample onto the column.
-
Data Acquisition: Run the analysis under isocratic or gradient conditions and record the chromatogram from the UV detector (a wavelength of 254 nm is a good starting point for aromatic compounds).
-
Analysis: Identify the peaks corresponding to the starting material and product based on their retention times (t_R), which can be confirmed by injecting a standard of the starting material. Monitor the disappearance of the starting material peak and the appearance of the product peak over time.
Data Presentation: Expected HPLC Results
The following table presents hypothetical retention times for a reverse-phase HPLC analysis.
| Compound | Expected t_R (70:30 ACN:H₂O, C18 Column) | Notes |
| 4-iodo-2,6-dimethylphenol (Starting Material) | ~3.2 min | More polar, elutes earlier from the non-polar C18 column. |
| 4-iodo-2,6-dimethylanisole (Product) | ~5.8 min | Less polar, has stronger interaction with the stationary phase, elutes later. |
HPLC Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| High system backpressure. | Blockage in the system (guard column, column frit, tubing); Particulate matter from unfiltered samples.[13] | Reverse flush the column. Filter all samples and mobile phases. Check for blocked tubing. |
| Broad or tailing peaks. | Column contamination or degradation; Sample overload; Sample solvent incompatible with mobile phase.[12] | Clean the column with a strong solvent. Reduce sample concentration. Dissolve the sample in the mobile phase.[10] |
| Shifting retention times. | Inconsistent mobile phase composition; Temperature fluctuations; Column not equilibrated.[8][9] | Prepare mobile phase accurately. Use a column oven. Increase equilibration time between runs. |
| No peaks or very small peaks. | Leak in the system; Detector issue (e.g., lamp failure); Sample too dilute.[13] | Check fittings for leaks. Check detector lamp status. Concentrate the sample or inject a larger volume. |
| Ghost peaks appear in the chromatogram. | Contamination from a previous injection; Impurities in the mobile phase.[13] | Run a blank gradient to wash the column. Use high-purity HPLC-grade solvents. |
Visualization: HPLC Experimental Workflow
Caption: Workflow for monitoring a reaction using HPLC.
Visualization: General Troubleshooting Flowchart
Caption: Logical flowchart for troubleshooting common TLC and HPLC issues.
References
- 1. silicycle.com [silicycle.com]
- 2. silicycle.com [silicycle.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. Chromatography [chem.rochester.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. labcompare.com [labcompare.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. How To [chem.rochester.edu]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Synthesis of 4-Iodo-2,6-dimethylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-iodo-2,6-dimethylphenol. The information is presented in a practical question-and-answer format to address common challenges encountered during experimental work and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through the electrophilic iodination of 2,6-dimethylphenol. Common iodinating agents include molecular iodine (I₂) in the presence of a base, iodine monochloride (ICl), and N-iodosuccinimide (NIS). The choice of reagent and conditions can influence the yield, purity, and scalability of the reaction.
Q2: What is a typical laboratory-scale protocol for the synthesis of this compound using molecular iodine?
A2: A general procedure involves dissolving 2,6-dimethylphenol in a suitable solvent, such as aqueous sodium hydroxide or methanol/water. A solution of iodine and a base like sodium bicarbonate is then added. The reaction is typically stirred at room temperature. After the reaction is complete, the excess iodine is quenched with a reducing agent like sodium thiosulfate, and the product is isolated by extraction and purified, often by recrystallization.[1]
Q3: What are the potential side products in the synthesis of this compound?
A3: Potential side products can arise from over-iodination, leading to the formation of di- or tri-iodinated phenols. Incomplete reaction can leave unreacted 2,6-dimethylphenol. Depending on the reaction conditions, other isomeric iodophenols might form, although the directing effects of the hydroxyl and methyl groups strongly favor para-iodination.[2] Additionally, oxidation of the phenol can occur, leading to colored impurities.
Q4: How can I purify crude this compound?
A4: Recrystallization is a common and effective method for purifying this compound.[2] Suitable solvent systems can include heptane/ethyl acetate or ethanol/water. The choice of solvent depends on the solubility of the product and impurities. Column chromatography can also be used for purification, particularly for removing closely related impurities. For larger scale operations, crystallization is often the more practical approach. A patented method for purifying the starting material, 2,6-dimethylphenol, involves crystallization from a water/diol mixture, a technique that could potentially be adapted.[3]
Troubleshooting Guides
Problem: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Temperature: While many iodinations of activated phenols proceed at room temperature, gentle heating may be required for some substrates to drive the reaction to completion.[4] |
| Decomposition of Reagents | - Iodinating Agent: Iodine monochloride is moisture-sensitive.[4] Use freshly opened or purified reagents. N-iodosuccinimide can also degrade over time. - Base: Ensure the base used is of good quality and appropriate for the reaction. |
| Sub-optimal Stoichiometry | - Reagent Ratios: Carefully control the molar ratios of the starting material, iodinating agent, and base. An excess of the iodinating agent can lead to over-iodination and reduce the yield of the desired mono-iodinated product. |
| Losses During Workup | - Extraction: Ensure efficient extraction of the product from the aqueous layer by using an appropriate solvent and performing multiple extractions. - Purification: Minimize losses during recrystallization by using the minimum amount of hot solvent for dissolution and allowing for slow cooling to maximize crystal formation.[2] |
Problem: Product is Impure (e.g., colored, multiple spots on TLC)
| Possible Cause | Troubleshooting Steps |
| Over-iodination | - Control Stoichiometry: Use a 1:1 or slightly less than stoichiometric amount of the iodinating agent to favor mono-iodination. - Lower Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of reaction and improve selectivity.[4] |
| Presence of Unreacted Starting Material | - Drive Reaction to Completion: See "Incomplete Reaction" under the "Low Yield" section. - Purification: Utilize purification techniques like recrystallization or column chromatography to separate the product from the starting material. |
| Formation of Oxidation Byproducts | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the phenol. - Control Temperature: Avoid excessive heating, which can promote oxidation. |
| Residual Iodine | - Quenching: Ensure that all unreacted iodine is quenched with a reducing agent (e.g., sodium thiosulfate solution) during the workup. The disappearance of the iodine color is a good indicator. |
Experimental Protocols
Key Experiment: Iodination of 2,6-Dimethylphenol with Iodine and Sodium Bicarbonate
This protocol is a representative method for the laboratory-scale synthesis of this compound.
Materials:
-
2,6-Dimethylphenol
-
Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Methanol
-
Water
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 2,6-dimethylphenol (1.0 eq) in a mixture of methanol and water.
-
Addition of Base: Add sodium bicarbonate (1.5 eq) to the solution and stir until it is completely dissolved.
-
Addition of Iodine: Slowly add a solution of iodine (1.1 eq) in methanol to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Workup:
-
Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the color of iodine disappears.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Quantitative Data Summary
| Reaction Step | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Typical Purity (%) |
| Iodination | 2,6-Dimethylphenol | I₂ / NaHCO₃ | Methanol / Water | 75-90 | >97 (after recrystallization) |
| Iodination | 2,6-Dimethylphenol | ICl | Acetic Acid | 80-95 | >98 (after purification) |
| Iodination | 2,6-Dimethylphenol | NIS / TFA (cat.) | Dichloromethane | 85-98 | >98 (after purification) |
Note: Yields and purity are dependent on the specific reaction conditions and the efficiency of the purification process. The data presented here are representative values based on typical laboratory procedures.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Recrystallization of 4-Iodo-2,6-dimethylphenol
This guide provides troubleshooting advice and frequently asked questions for the recrystallization of 4-iodo-2,6-dimethylphenol, aimed at researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] For this compound, methanol is a known solvent.[3][4] Ethanol and ether are also viable options as it is soluble in these organic solvents.[5] A mixed solvent system, such as ethanol/water or methanol/water, could also be effective.[6][7] The choice of solvent may require some empirical testing to achieve the best results.
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or if the cooling is too rapid.[8] To resolve this, try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the concentration.[8]
-
Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[8][9]
-
Consider using a different solvent system.
Q3: The yield of my recrystallized this compound is very low. How can I improve it?
A3: A low yield can be due to several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling.[8][10] Try reducing the amount of solvent used to dissolve the crude product.
-
Incomplete precipitation: Ensure the solution is cooled sufficiently, for an adequate amount of time, to maximize crystal formation. Using an ice bath can help.[8]
-
Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.[2][8]
Q4: My final product is discolored. How can I remove colored impurities?
A4: If your this compound crystals are discolored, you can try using activated charcoal. Add a small amount of activated charcoal to the hot solution before the filtration step.[8] The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb some of your desired product, so use it sparingly.[8]
Q5: No crystals are forming, even after the solution has cooled. What can I do?
A5: If crystallization does not initiate, the solution may be too dilute or supersaturated.[9] Here are some techniques to induce crystallization:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. This can create nucleation sites for crystal growth.[2][11]
-
Add a seed crystal of pure this compound to the solution. This will provide a template for crystallization to begin.[8][11]
-
Reduce the volume of the solvent by gentle heating and then allow the solution to cool again.[9]
-
Cool the solution in an ice bath to further decrease the solubility of the compound.[11]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.
Problem: Oiling Out
Problem: Low Crystal Yield
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes may need to be optimized for your particular sample.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., methanol, ethanol, or a mixed solvent system like ethanol/water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: If the optimal solvent is unknown, perform a small-scale solubility test to identify a suitable one. The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.[2]
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring or swirling to dissolve the solid. Continue to add small portions of hot solvent until the solid is completely dissolved.[12]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[8] Crystal formation should begin. Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal formation.[11]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[2] Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[8]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass or a desiccator.
Recrystallization Workflow
Quantitative Data Summary
| Property | Value | Source |
| Melting Point | 100.0 to 104.0 °C | [3][4] |
| Appearance | White to Light yellow to Light red powder to crystal | [3][4] |
| Solubility | Soluble in methanol, ether, and ethanol; Insoluble in water at room temperature. | [3][4][5] |
References
- 1. Home Page [chem.ualberta.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | 10570-67-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | 10570-67-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. chembk.com [chembk.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Recrystallization [sites.pitt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-Iodo-2,6-dimethylphenol
This technical support center provides essential information for researchers, scientists, and drug development professionals on safely managing the hazards of 4-iodo-2,6-dimethylphenol in a laboratory setting.
Troubleshooting and FAQs
This section addresses specific issues users might encounter during their experiments with this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance with the following primary concerns[1]:
-
Acute Toxicity (Oral): Harmful if swallowed[1].
-
Skin Corrosion/Irritation: Causes skin irritation[1].
-
Serious Eye Damage/Irritation: Causes serious eye damage[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
Q2: I spilled a small amount of solid this compound on the lab bench. What should I do?
A2: For small spills of solid material, follow these steps:
-
Restrict Access: Ensure the spill area is clear of personnel.
-
Wear appropriate PPE: At a minimum, wear nitrile gloves, a lab coat, and safety goggles.
-
Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Collection: Carefully scoop the contained material into a labeled hazardous waste container.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
Q3: I think I may have gotten some this compound powder on my gloved hand. What is the correct procedure?
A3: If you suspect skin contact, even on a gloved hand, proceed as follows:
-
Remove Contaminated Items: Immediately remove the potentially contaminated glove without touching your skin with the outside of the glove.
-
Wash Hands: Thoroughly wash your hands with soap and water for at least 15 minutes.
-
Seek Medical Attention: If you experience any skin irritation, redness, or other symptoms, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
Q4: What are the initial first aid measures for eye contact with this compound?
A4: Eye contact is a serious concern. Take the following immediate actions:
-
Rinse Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove Contact Lenses: If present and easy to do, remove contact lenses.
-
Seek Immediate Medical Attention: After flushing, seek immediate medical attention from an ophthalmologist.
Q5: How should I properly store this compound in the laboratory?
A5: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents, bases, acid chlorides, and acid anhydrides.
Quantitative Hazard Data
| Hazard Metric | Value | Species | Reference Compound |
| LD50 (Oral) | 3200 mg/kg | Rat | 2,4-Dimethylphenol |
| LD50 (Dermal) | 1040 mg/kg | Rat | 2,4-Dimethylphenol |
| LD50 (Oral) | 809 mg/kg | Mouse | 2,4-Dimethylphenol |
Representative Experimental Protocol: Iodination of 2,6-Dimethylphenol
This protocol is a representative example of a procedure where this compound might be synthesized or used, highlighting the necessary safety precautions.
Objective: To synthesize this compound from 2,6-dimethylphenol.
Materials:
-
2,6-dimethylphenol
-
Iodine
-
Sodium hydroxide
-
Hydrochloric acid
-
Deionized water
-
Appropriate organic solvent (e.g., dichloromethane)
Procedure:
-
Preparation: Don all required personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice), and chemical splash goggles. Conduct the entire experiment within a certified chemical fume hood.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylphenol in an appropriate solvent.
-
Reagent Addition: Slowly add a solution of iodine and sodium hydroxide to the reaction mixture while stirring. Monitor the reaction temperature and maintain it within the desired range.
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a solution of hydrochloric acid to neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent.
-
Washing: Wash the organic layer with deionized water to remove any water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled hazardous waste containers according to institutional guidelines.
Visualizations
Experimental Workflow
Caption: A typical laboratory workflow for handling this compound.
Emergency Response for Spills and Exposures
Caption: Decision tree for responding to spills or exposures involving this compound.
Chemical Incompatibility
Caption: Incompatible material relationships for this compound.
References
Technical Support Center: Catalyst Selection for 2,6-Dimethylphenol Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst selection and optimization for the synthesis of 2,6-dimethylphenol (2,6-DMP) via the vapor-phase methylation of phenol with methanol.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the synthesis of 2,6-dimethylphenol.
Question 1: Why is my phenol conversion rate lower than expected?
Answer: Low phenol conversion can be attributed to several factors related to reaction conditions and catalyst health.
-
Sub-optimal Reaction Temperature: The reaction is highly temperature-dependent. For instance, with an iron-chromium mixed oxide catalyst, the highest phenol conversion (over 92%) is achieved around 350°C.[1][2] Operating below the optimal temperature range for your chosen catalyst will result in lower conversion rates.
-
Catalyst Deactivation: Catalysts can lose activity over time due to several mechanisms.[3][4]
-
Coking: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[5] This is a common issue with zeolite catalysts and can be observed as a gradual drop in activity.[6]
-
Sintering: High operating temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[4]
-
Poisoning: Impurities in the phenol or methanol feed can irreversibly bind to the catalyst's active sites.[4]
-
-
Improper Reactant Molar Ratio: An insufficient excess of the methylating agent, methanol, can limit the reaction rate. While a large excess does not always improve conversion and can be inefficient, a sufficient amount is necessary.[1][6] Molar ratios of phenol to methanol are often in the range of 1:5 to 1:8.[1]
Recommended Actions:
-
Optimize Temperature: Gradually increase the reactor temperature in increments and analyze the product stream at each stage to find the optimal point for your specific catalyst.
-
Check for Deactivation: If a decline in conversion is observed over time, catalyst deactivation is likely. Consider a regeneration cycle. For coke removal, a controlled burn-off with air is a common procedure.[3][6]
-
Verify Reactant Flow and Ratio: Ensure that the flow controllers for phenol and methanol are accurately calibrated and that the desired molar ratio is being fed to the reactor.
Question 2: My 2,6-DMP selectivity is poor, with high yields of o-cresol and other byproducts. What can I do?
Answer: Poor selectivity towards 2,6-DMP is a common challenge. The primary byproducts are typically o-cresol, 2,4-dimethylphenol (2,4-DMP), 2,4,6-trimethylphenol (2,4,6-TMP), and anisole (from O-alkylation).[1][6]
-
Catalyst Choice: The intrinsic properties of the catalyst are the most critical factor for ortho-selectivity. Metal oxides and ferrospinels are generally known to favor ortho-methylation.[1][7][8]
-
Iron-Chromium Oxides: These catalysts have demonstrated high selectivity (over 85%) for 2,6-DMP.[1][9]
-
Magnesium Oxide (MgO): MgO-based catalysts are also effective for producing ortho-substituted phenols like o-cresol and 2,6-DMP.[7]
-
Manganese Oxide: This catalyst has also been studied for the methylation of phenol to 2,6-DMP.[10]
-
Zeolites: While active, zeolites can sometimes lead to a wider range of products, including O-alkylated (anisole) and poly-alkylated phenols, resulting in lower selectivity for a single isomer.[6]
-
-
Reaction Temperature: Temperature not only affects conversion but also selectivity. For an iron-chromium catalyst, operating in the 350-380°C range provides a good balance for high 2,6-DMP selectivity.[1][9] Higher temperatures can sometimes lead to methanol decomposition, reducing the availability of the alkylating agent and affecting product distribution.[2]
-
High o-cresol Output: o-Cresol is the intermediate product in the formation of 2,6-DMP.[11] High levels in the output stream may indicate that the reaction is not proceeding to completion. One advanced strategy to improve overall 2,6-DMP yield is to separate and recycle the o-cresol back into the reactor feed.[1][9]
Recommended Actions:
-
Review Catalyst Selection: Ensure your catalyst is suitable for selective ortho-alkylation. Metal oxide-based catalysts are often a preferred choice.[1][7]
-
Fine-Tune Temperature: Adjust the reaction temperature to find the optimal window for 2,6-DMP selectivity.
-
Consider o-Cresol Recycling: If feasible in your experimental setup, implementing a recycle loop for the intermediate o-cresol can significantly boost the overall yield of 2,6-DMP.[9]
Question 3: My catalyst is deactivating rapidly. How can I extend its operational life?
Answer: Rapid deactivation is often caused by coking, sintering, or poisoning.[3] Understanding the cause is key to mitigation.
-
Coking: This is prevalent when using acidic catalysts like zeolites.[5][6] It is caused by the polymerization of reactants or products on the catalyst surface.
-
Sintering: This is thermal damage caused by excessive temperatures, leading to an irreversible loss of surface area.[4]
-
Mitigation: Operate at the lowest possible temperature that still provides acceptable conversion and selectivity. Ensure the reactor temperature is uniform and there are no "hot spots," which can be an issue in fixed-bed reactors due to the exothermic nature of the reaction.[1] Using a fluidized-bed reactor can provide better temperature control.[1][12]
-
-
Poisoning: Contaminants in the feed streams can poison the catalyst.
-
Mitigation: Use high-purity phenol and methanol. Implement purification steps for the reactants if contamination is suspected.
-
Troubleshooting Logic for Catalyst Deactivation
References
- 1. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. air.unimi.it [air.unimi.it]
- 7. US7081432B2 - Alkylation catalyst and method for making alkylated phenols - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Characterization of 4-iodo-2,6-dimethylphenol by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 4-iodo-2,6-dimethylphenol. For comparative purposes, experimental data for the related compounds 2,6-dimethylphenol and 4-bromo-2,6-dimethylphenol are also presented. This information is crucial for the unambiguous identification and quality control of these compounds in research and development settings.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and its structural analogs. The data highlights the influence of the substituent at the C4 position on the chemical shifts of the aromatic protons and carbons.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Solvent | -OH | Ar-H | -CH₃ |
| 2,6-dimethylphenol | CDCl₃ | ~4.66 | 6.90 (d), 6.79 (t) | 2.20 |
| 4-bromo-2,6-dimethylphenol | CDCl₃ | ~4.8 | 7.05 (s) | 2.23 |
| This compound | CDCl₃ | ~4.9 | 7.25 (s) | 2.21 |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | Solvent | C1 (-OH) | C2, C6 (-CH₃) | C3, C5 (Ar-H) | C4 | -CH₃ |
| 2,6-dimethylphenol | CDCl₃ | 152.16 | 123.20 | 128.63 | 120.8 | 15.75 |
| 4-bromo-2,6-dimethylphenol | CDCl₃ | 152.8 | 129.5 | 131.8 | 115.8 | 16.2 |
| This compound | CDCl₃ | 154.1 | 130.2 | 138.2 | 84.9 | 16.8 |
Experimental Protocol: NMR Spectroscopy of Phenolic Compounds
This section details a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Instrument Setup:
-
The following parameters are for a standard 400 MHz NMR spectrometer and may require optimization for different instruments.
-
Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
3. ¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is generally appropriate.
-
Processing: Apply a Fourier transform to the free induction decay (FID). Phase the spectrum and reference it to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
4. ¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is commonly used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is generally sufficient.
-
Processing: Apply a Fourier transform to the FID. Phase the spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.
Visualization of Molecular Structure and NMR Environments
The following diagram illustrates the chemical structure of this compound, with annotations indicating the distinct proton and carbon environments that give rise to the observed NMR signals.
Caption: Chemical structure of this compound with NMR assignments.
comparative analysis of 4-iodo-2,6-dimethylphenol and other halophenols
A Comparative Analysis of 4-Iodo-2,6-Dimethylphenol and Other Halophenols for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of this compound and other selected halophenols, including various chloro- and bromophenols. The following sections objectively compare their physicochemical properties, biological activities, and toxicity, supported by available experimental data. Detailed experimental protocols for key assays are also provided to aid in the design and execution of further research.
Physicochemical Properties: A Comparative Overview
The identity and position of the halogen substituent on the phenol ring significantly influence the physicochemical properties of these compounds, such as acidity (pKa), lipophilicity (LogP), and melting/boiling points. These properties are critical determinants of their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | 4-Chlorophenol | 4-Bromophenol | 4-Iodophenol | 2,4-Dichlorophenol | 2,4,6-Trichlorophenol |
| Molecular Formula | C₈H₉IO[1] | C₆H₅ClO | C₆H₅BrO | C₆H₅IO | C₆H₄Cl₂O | C₆H₃Cl₃O |
| Molecular Weight ( g/mol ) | 248.06[2] | 128.56 | 173.01 | 220.01 | 163.00 | 197.45 |
| Melting Point (°C) | 99 - 104[1][3] | 42.8 | 66.4 | 93-94 | 45 | 69 |
| Boiling Point (°C) | 278.9 (Predicted)[1] | 220 | 238 | 255-256 | 210 | 246 |
| pKa | 10.06 (Predicted)[1] | 9.41[4] | 9.17[4] | 9.30[4] | 7.85 | 6.42 |
| LogP (XLogP3) | 2.9[2][5] | 2.39 | 2.59 | 2.87 | 3.06 | 3.69 |
Biological Activity: A Comparative Perspective
Halogenated phenols exhibit a wide range of biological activities, including antimicrobial, antioxidant, and enzyme-inhibiting properties. The nature and position of the halogen substituents play a crucial role in determining the potency and spectrum of these activities.
Enzyme Inhibition
Certain halophenols have been identified as inhibitors of protein tyrosine kinases (PTKs), which are key enzymes in cellular signaling pathways involved in cell proliferation and differentiation.[6]
| Compound | Target | IC₅₀ (µM) |
| 3,3'-dichloro-2,2',5,5',6,6'-hexahydroxydiphenylmethane (6c) | PTK | 2.97[6] |
| 3,3'-dichloro-2,2',5,5',6,6'-hexahydroxydiphenylmethane (6d) | PTK | 3.96[6] |
| Genistein (Positive Control) | PTK | 13.6[6] |
| Iodo-functionalized halophenols | PTK | No activity observed[6] |
Note: In the cited study, iodo- and bromophenol derivatives showed no significant PTK inhibitory activity, whereas several chlorophenol compounds exhibited potent inhibition.[6]
Antimicrobial Activity
Halogenated phenols are known for their disinfectant and antimicrobial properties.[1] For instance, 2,4,6-triiodophenol has been identified as a potent inhibitor of Staphylococcus aureus biofilms with a Minimum Inhibitory Concentration (MIC) of 5 µg/mL.[7] The antimicrobial efficacy is generally correlated with the degree and type of halogenation.
Toxicity Profile
The toxicity of halophenols is a critical consideration for their application. This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2]
GHS Hazard Statements for this compound: [2][5]
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H318/H319: Causes serious eye damage/irritation
-
H335: May cause respiratory irritation
Users must handle this and other halophenols with appropriate personal protective equipment, including gloves and eye protection, and avoid inhalation of vapors.[1]
Experimental Protocols
Protein Tyrosine Kinase (PTK) Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against PTK.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a solution of the PTK enzyme in an appropriate assay buffer.
-
Prepare a solution of the substrate (e.g., a synthetic poly(Glu, Tyr) peptide) and ATP.
-
-
Assay Procedure:
-
Add the enzyme solution to the wells of a microplate.
-
Add serial dilutions of the test compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at a controlled temperature.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate for a set period (e.g., 30-60 minutes) at the optimal temperature for the enzyme.
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or radiometric assays using [γ-³²P]ATP.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve using non-linear regression analysis.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol is used to assess the antioxidant activity of the compounds.
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.
-
-
Assay Procedure:
-
Add a fixed volume of the DPPH solution to the wells of a microplate.
-
Add varying concentrations of the test compounds or the positive control to the wells. A blank containing only the solvent and DPPH is also prepared.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.[8]
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Visualizations
Signaling Pathway
Caption: Generalized Protein Tyrosine Kinase (PTK) signaling pathway and the inhibitory action of halophenols.
Experimental Workflow
Caption: A typical experimental workflow for the comparative analysis of different halophenols.
Structure-Activity Relationship
Caption: Logical relationship between halophenol structure and resulting biological activity.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C8H9IO | CID 555318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 10570-67-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validating the Structure of 4-iodo-2,6-dimethylphenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical data for validating the chemical structure of 4-iodo-2,6-dimethylphenol against its precursor and a halogenated analog. Detailed experimental protocols and data summaries are presented to aid in the unambiguous identification and characterization of this compound.
Structural Confirmation and Comparative Analysis
The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By comparing the obtained spectra with those of structurally related compounds, such as the starting material 2,6-dimethylphenol and the analogous 4-chloro-2,6-dimethylphenol, a confident structural assignment can be made.
The primary distinguishing features in the spectra of this compound arise from the presence of the iodine atom at the para position of the phenol ring. This substitution influences the electronic environment of the aromatic protons and the overall vibrational modes of the molecule, leading to characteristic shifts and patterns in the respective spectra.
Physicochemical and Spectroscopic Data Summary
The following table summarizes key physicochemical and spectroscopic data for this compound and its comparative compounds. This data is essential for confirming the identity and purity of the synthesized compound.
| Property | This compound | 2,6-dimethylphenol | 4-chloro-2,6-dimethylphenol |
| Molecular Formula | C8H9IO[1] | C8H10O[2] | C8H9ClO[3] |
| Molecular Weight | 248.06 g/mol [4] | 122.16 g/mol [2] | 156.61 g/mol [3] |
| CAS Number | 10570-67-9[5] | 576-26-1[2] | 1123-63-3[3] |
| ¹H NMR (Aromatic) | ~7.3 ppm (s, 2H) | ~6.7-7.0 ppm (m, 3H) | ~7.1 ppm (s, 2H) |
| ¹H NMR (Methyl) | ~2.2 ppm (s, 6H) | ~2.2 ppm (s, 6H) | ~2.2 ppm (s, 6H) |
| ¹H NMR (Hydroxyl) | ~5.0 ppm (s, 1H) | ~4.5 ppm (s, 1H) | ~5.3 ppm (s, 1H) |
| Key IR Peaks (cm⁻¹) | ~3400 (O-H), ~2950 (C-H), ~1470 (C=C), ~850 (C-I) | ~3400 (O-H), ~2950 (C-H), ~1480 (C=C) | ~3400 (O-H), ~2950 (C-H), ~1470 (C=C), ~860 (C-Cl) |
| Mass Spectrum (m/z) | M⁺ at 248 | M⁺ at 122 | M⁺ at 156, 158 (isotope pattern) |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the structural validation are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-32.
-
Spectral Width: 0-12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0-220 ppm.
-
Relaxation Delay: 2 seconds.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
Sample Preparation:
-
EI-MS: Introduce a small amount of the sample directly into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
ESI-MS: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduce it into the ion source via direct infusion or after Liquid Chromatography (LC) separation.
Data Acquisition (EI-MS):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Scan Speed: 1 scan/second.
Visualizing Structural Relationships and Validation Workflow
The following diagrams illustrate the chemical structures of the compared molecules and the logical workflow for validating the structure of this compound.
Caption: Chemical structures of this compound and related compounds.
Caption: Workflow for the structural validation of this compound.
References
Comparative Guide to Purity Analysis of 4-iodo-2,6-dimethylphenol by HPLC
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-iodo-2,6-dimethylphenol. Designed for researchers, scientists, and professionals in drug development, this document details experimental protocols, presents comparative data, and discusses alternative analytical techniques.
Introduction
This compound is a substituted phenol derivative with applications in chemical synthesis and potentially in pharmaceutical research. Accurate determination of its purity is critical for quality control, ensuring product consistency, and meeting regulatory requirements. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely adopted technique for quantifying phenolic compounds due to its high resolution, sensitivity, and specificity.[1][2][3]
This guide outlines a primary RP-HPLC method using a C18 column and compares it with alternative HPLC approaches and other analytical technologies.
Data Presentation: Comparison of Analytical Methods
The following table summarizes and compares various analytical methods for the purity analysis of this compound. The presented HPLC methods are adapted from established protocols for structurally similar compounds.[4]
| Parameter | Method A: RP-HPLC (C18) | Method B: RP-HPLC (Phenyl-Hexyl) | Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on hydrophobicity using a C18 stationary phase. | Separation leveraging π-π interactions between the analyte and the phenyl-hexyl stationary phase.[4] | Separation based on boiling point and mass-to-charge ratio of ionized fragments. |
| Stationary Phase | C18 (L1), 5 µm, 4.6 x 150 mm | Phenyl-Hexyl (L11), 3.5 µm, 4.6 x 100 mm | Capillary column (e.g., DB-5ms) |
| Mobile Phase | Isocratic: 65:35 (v/v) Acetonitrile:Water with 0.1% Formic Acid | Gradient: Methanol and Water with 0.1% Formic Acid | Carrier Gas: Helium |
| Detection | UV at 254 nm | UV at 280 nm | Mass Spectrometry (MS) |
| Key Advantages | Robust, widely available columns, good separation for many non-polar to moderately polar compounds. | Offers alternative selectivity for aromatic compounds, potentially resolving co-eluting peaks.[4] | High specificity and structural elucidation capabilities, can identify unknown impurities. |
| Key Limitations | May have limited selectivity for closely related aromatic isomers. | May require more method development to optimize separation. | Requires derivatization for polar analytes, not suitable for non-volatile impurities. |
| Typical Run Time | 10-15 minutes | 15-20 minutes | 20-30 minutes |
Experimental Protocols
Detailed methodologies for the primary and alternative HPLC methods are provided below.
Method A: Standard C18 Reversed-Phase HPLC
This protocol is a robust starting point for the purity analysis of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4]
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS reagent grade)
-
0.45 µm PTFE syringe filters
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of acetonitrile and water (65:35 v/v) containing 0.1% formic acid. Degas the solution before use.[4]
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.[4]
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 30 °C[4]
-
UV Detection Wavelength: 254 nm[4]
-
Injection Volume: 10 µL[4]
4. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.[4]
Method B: Phenyl-Hexyl Reversed-Phase HPLC
This method offers an alternative selectivity that can be beneficial for separating aromatic analytes.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Phenyl-Hexyl column (e.g., 4.6 x 100 mm, 3.5 µm particle size)[4]
-
Methanol (HPLC grade)
-
Other materials as listed in Method A.
2. Preparation of Solutions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol.
-
Degas both solvents.
-
Prepare standard and sample solutions as described in Method A, using 50:50 Methanol:Water as the solvent.
3. HPLC Conditions:
-
Flow Rate: 1.2 mL/min[4]
-
Column Temperature: 35 °C[4]
-
UV Detection Wavelength: 280 nm (a common wavelength for halogenated phenols)[4]
-
Injection Volume: 5 µL
-
Gradient Program: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B in 0.1 minutes, and re-equilibrate for 3 minutes.[4]
4. Analysis:
-
Equilibrate the column at the initial conditions.
-
Inject the prepared solutions.
-
Calculate purity based on the area percent of the principal peak.
Mandatory Visualizations
Experimental Workflow for HPLC Purity Analysis
References
Navigating the Bioactive Landscape of Phenolic Compounds: A Comparative Guide to 4-Iodo-2,6-dimethylphenol Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a burgeoning interest in the biological activities of synthetic compounds. Among these, phenol derivatives represent a promising class of molecules with diverse pharmacological potential. This guide provides a comparative analysis of the biological activities of 4-iodo-2,6-dimethylphenol derivatives and their structurally related analogs. While direct experimental data on this compound derivatives is limited in publicly available literature, this guide synthesizes information on closely related halogenated and other substituted phenols to provide a valuable reference for researchers in drug discovery and development. We will explore their anticancer, antimicrobial, and antioxidant properties, supported by experimental data from analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following tables summarize the biological activities of various phenol derivatives. It is important to note that the activities of this compound derivatives are inferred from these related compounds due to a lack of specific data.
Table 1: Anticancer Activity of Phenol Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference Compound | IC50 Value |
| Bromophenol Derivatives | ||||
| Bromophenol-Indolin-2-one Hybrid | A549 (Lung) | Potent Activity | - | - |
| Bel7402 (Hepatoma) | Potent Activity | - | - | |
| HepG2 (Hepatoma) | Potent Activity | - | - | |
| HeLa (Cervical) | Potent Activity | - | - | |
| HCT116 (Colon) | Potent Activity | - | - | |
| Alkylamino Phenol Derivative (THTMP) | MCF7 (Breast) | 87.92 µM | - | - |
| SK-BR-3 (Breast) | 172.51 µM | - | - |
Table 2: Antimicrobial Activity of Halogenated Phenols
| Compound/Derivative | Microorganism | MIC Value | Reference Compound | MIC Value |
| 2,4,6-Triiodophenol | Staphylococcus aureus | 5 µg/mL | - | - |
| Pentabromophenol (PBP) | Staphylococcus aureus | 0.5 µg/mL | Ciprofloxacin | 1 µg/mL |
| Tetracycline | 2 µg/mL |
Table 3: Antioxidant Activity of 2,6-Dimethylphenol Derivatives
| Compound/Derivative | Antioxidant Assay | Activity | Comparison |
| 4-(3-dodecylthiopropyl)-2,6-dimethylphenol | Bacterial tests | Marked antioxidative effect | More distinct than α-tocopherol and trolox[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key experiments cited in the comparison of phenol derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 16 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for another 24 hours.
-
MTT Addition: Add MTT solution (5.0 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton Broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3][4][5]
DPPH and ABTS Assays for Antioxidant Activity
These are common spectrophotometric assays used to measure the radical scavenging capacity of compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Protocol:
-
Reagent Preparation: Prepare a solution of DPPH radical in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Mix the test compound at various concentrations with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[6][7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay Protocol:
-
Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS with an oxidizing agent like potassium persulfate.
-
Reaction Mixture: Add the test compound at various concentrations to the ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a set time.
-
Absorbance Measurement: Measure the reduction in absorbance at a specific wavelength (typically around 734 nm).
-
Calculation: Calculate the percentage of inhibition and the IC50 value.[6]
Visualizing a Potential Mechanism of Action
To illustrate a potential workflow for assessing the biological activity of novel phenol derivatives, the following diagram is provided.
Caption: A generalized workflow for the discovery and initial evaluation of novel phenol derivatives.
Phenolic compounds are known to exert their anticancer effects by modulating various cellular signaling pathways. The diagram below illustrates some of the key pathways that are often targeted.
Caption: Key signaling pathways in cancer cells that can be modulated by phenolic compounds.
The mechanism of antimicrobial action for halogenated phenols often involves disruption of the microbial cell membrane and interference with essential cellular processes. Halogenation can increase the lipophilicity of the phenol, facilitating its entry into the microbial cell. The mechanism can involve oxidation of cellular components and halogenation of microbial proteins, leading to their inactivation.[8]
Conclusion
While direct experimental data on the biological activities of this compound derivatives are not yet widely available, the existing literature on structurally similar halogenated and other substituted phenols provides a strong rationale for their investigation as potential anticancer, antimicrobial, and antioxidant agents. The comparative data and detailed experimental protocols presented in this guide offer a valuable starting point for researchers interested in exploring the therapeutic potential of this class of compounds. Further research is warranted to synthesize and evaluate specific this compound derivatives to elucidate their precise biological activities and mechanisms of action.
References
- 1. [New promising antioxidants based on 2,6-dimethylphenol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
Spectroscopic Showdown: A Comparative Analysis of 4-Iodo-2,6-Dimethylphenol Isomers
A detailed spectroscopic comparison of 4-iodo-2,6-dimethylphenol and its isomers, 4-iodo-2,3-dimethylphenol and 4-iodo-2,5-dimethylphenol, is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their distinct spectroscopic signatures through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by experimental data and detailed protocols.
The positional isomerism of the iodo and methyl groups on the phenol ring significantly influences the electronic environment and, consequently, the spectroscopic properties of these compounds. A thorough understanding of these differences is paramount for the unambiguous identification and characterization of these isomers in various research and development applications. This guide summarizes the key quantitative data from spectroscopic analyses to facilitate easy comparison and provides the necessary experimental details for reproducibility.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three isomers of iododimethylphenol.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹¹³C) atoms within a molecule. The chemical shifts (δ) are influenced by the electron density around the nucleus, which is altered by the position of the electron-withdrawing iodine atom and the electron-donating hydroxyl and methyl groups.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 7.27 | s | 2H | Ar-H |
| 4.75 | s | 1H | -OH | |
| 2.24 | s | 6H | -CH₃ | |
| 4-Iodo-2,3-dimethylphenol | 7.31 | d, J=8.4 Hz | 1H | Ar-H |
| 6.74 | d, J=8.4 Hz | 1H | Ar-H | |
| 4.81 | s | 1H | -OH | |
| 2.35 | s | 3H | -CH₃ | |
| 2.18 | s | 3H | -CH₃ | |
| 4-Iodo-2,5-dimethylphenol | 7.38 | s | 1H | Ar-H |
| 6.87 | s | 1H | Ar-H | |
| 4.62 | s | 1H | -OH | |
| 2.39 | s | 3H | -CH₃ | |
| 2.21 | s | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 151.7 | C-OH |
| 137.5 | Ar-C | |
| 129.8 | Ar-C | |
| 84.6 | C-I | |
| 16.8 | -CH₃ | |
| 4-Iodo-2,3-dimethylphenol | 152.4 | C-OH |
| 139.1 | Ar-C | |
| 131.2 | Ar-C | |
| 126.9 | Ar-C | |
| 114.8 | Ar-C | |
| 87.9 | C-I | |
| 20.1 | -CH₃ | |
| 16.5 | -CH₃ | |
| 4-Iodo-2,5-dimethylphenol | 152.1 | C-OH |
| 138.2 | Ar-C | |
| 133.4 | Ar-C | |
| 129.6 | Ar-C | |
| 118.9 | Ar-C | |
| 85.3 | C-I | |
| 20.5 | -CH₃ | |
| 16.2 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Table 3: Key IR Absorption Data (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C=C Stretch (Aromatic) | C-O Stretch | C-I Stretch |
| This compound | ~3450 (broad) | ~3020 | ~2920 | ~1570 | ~1210 | ~550 |
| 4-Iodo-2,3-dimethylphenol | ~3400 (broad) | ~3030 | ~2925 | ~1580 | ~1220 | ~560 |
| 4-Iodo-2,5-dimethylphenol | ~3500 (broad) | ~3010 | ~2915 | ~1590 | ~1200 | ~540 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound, and the fragmentation pattern offers clues about its structure.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 248 | 233 ([M-CH₃]⁺), 121 ([M-I]⁺) |
| 4-Iodo-2,3-dimethylphenol | 248 | 233 ([M-CH₃]⁺), 121 ([M-I]⁺) |
| 4-Iodo-2,5-dimethylphenol | 248 | 233 ([M-CH₃]⁺), 121 ([M-I]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the purified iododimethylphenol isomer was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer.
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.99 s
-
Relaxation Delay: 1.0 s
-
Spectral Width: 8223.68 Hz
-
Temperature: 298 K
¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance 100 MHz spectrometer.
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.36 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 23809.52 Hz
-
Temperature: 298 K
Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase-corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Infrared (IR) Spectroscopy
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Measurement Mode: ATR
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Mass Spectrometry (MS)
-
Instrument: Agilent 7890B GC coupled to a 5977A MSD.
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: 40-400 amu
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)
-
Inlet Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Oven Program: Initial temperature of 50 °C held for 2 min, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 min.
Visualization of Experimental Workflow
The logical flow of the spectroscopic comparison is illustrated in the following diagram.
Caption: Workflow for the spectroscopic comparison of iododimethylphenol isomers.
Reactivity Face-Off: 4-Iodo-2,6-dimethylphenol vs. 4-Bromo-2,6-dimethylphenol
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the success of a synthetic route. The reactivity of halogenated aromatic compounds, in particular, plays a pivotal role in the efficiency and outcome of various cross-coupling and substitution reactions. This guide provides a detailed, objective comparison of the reactivity of 4-iodo-2,6-dimethylphenol and 4-bromo-2,6-dimethylphenol, two closely related yet distinct synthons. While direct, side-by-side quantitative experimental data for these specific compounds is scarce in peer-reviewed literature, this comparison leverages well-established principles of organic chemistry and data from analogous systems to provide a robust predictive analysis for researchers.
Executive Summary: The Reactivity Advantage of the Iodo-Substituent
Based on fundamental principles of carbon-halogen bond strength and established trends in transition metal-catalyzed cross-coupling reactions, This compound is the more reactive substrate compared to its bromo-counterpart. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, leading to a lower activation energy for the oxidative addition step in many catalytic cycles, which is often the rate-determining step. This enhanced reactivity typically translates to milder reaction conditions, shorter reaction times, and higher yields.
Comparative Reactivity in Key Synthetic Transformations
The differential reactivity of the C-I versus the C-Br bond has significant implications for several classes of important organic reactions. Below, we explore the expected performance of this compound and 4-bromo-2,6-dimethylphenol in palladium-catalyzed cross-couplings, copper-catalyzed couplings, oxidative couplings, and electrophilic aromatic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions: A Clear Win for Iodine
In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, the reactivity trend of aryl halides is well-documented: I > Br > Cl.[1] This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bonds.
Table 1: Predicted Performance in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | This compound | 4-Bromo-2,6-dimethylphenol | General Reactivity Trend |
| Suzuki-Miyaura Coupling | Higher yields, milder conditions (e.g., lower temperature, shorter reaction time). | Lower yields, requires more forcing conditions (e.g., higher temperature, longer reaction time).[2] | I > Br |
| Buchwald-Hartwig Amination | More efficient coupling with a wider range of amines under milder conditions.[3][4] | Requires more reactive amines or more forcing conditions to achieve comparable yields. | I > Br |
| Stille Coupling | Faster reaction kinetics and higher yields. | Slower reaction kinetics and generally lower yields. | I > Br |
The enhanced reactivity of this compound allows for greater flexibility in synthetic design, enabling the use of more sensitive functional groups that might not tolerate the harsher conditions required for the activation of the corresponding aryl bromide.
Copper-Catalyzed Ullmann Coupling
The Ullmann reaction, a copper-catalyzed C-O, C-N, or C-C bond formation, also exhibits a preference for more reactive aryl halides.[5][6]
Table 2: Predicted Performance in Ullmann Coupling
| Feature | This compound | 4-Bromo-2,6-dimethylphenol | General Reactivity Trend |
| Reaction Conditions | Milder temperatures and shorter reaction times. | Requires higher temperatures and longer reaction times. | I > Br |
| Catalyst Loading | May proceed with lower catalyst loading. | Often requires stoichiometric or higher catalyst loading. | I > Br |
| Yield | Generally higher yields. | Generally lower to moderate yields. | I > Br |
Oxidative Coupling Reactions
In oxidative coupling reactions of phenols, the halogen substituent at the para-position can influence the reaction pathway. While the primary reactivity is governed by the phenol hydroxyl group, the electronic nature of the halogen can play a role. However, in many cases, oxidative coupling leads to the formation of diphenoquinones or polymers, and the halogen may be retained or eliminated depending on the reaction conditions and oxidizing agent used.[7][8] A recent study on the oxidation of 4-halophenols catalyzed by an artificial peroxidase showed that 4-iodophenol resulted in the formation of higher molecular weight compounds through radical-promoted coupling.[9]
Table 3: Predicted Behavior in Oxidative Coupling
| Feature | This compound | 4-Bromo-2,6-dimethylphenol |
| Reaction Pathway | Prone to radical-promoted polymerization or formation of complex oligomers. | Similar tendency towards polymerization and oligomerization. |
| Product Profile | Likely to yield a mixture of C-C and C-O coupled products. | Similar product profile expected. |
Electrophilic Aromatic Substitution
The hydroxyl and methyl groups on the phenol ring are activating and ortho-, para-directing for electrophilic aromatic substitution.[10] Since the para-position is occupied by a halogen, substitution will be directed to the remaining ortho positions (positions 3 and 5). Both bromine and iodine are deactivating via induction but activating via resonance due to their lone pairs, directing incoming electrophiles to the ortho and para positions.[10] The larger size of the iodine atom may exert a greater steric hindrance to incoming electrophiles compared to bromine.
Table 4: Predicted Reactivity in Electrophilic Aromatic Substitution
| Feature | This compound | 4-Bromo-2,6-dimethylphenol |
| Regioselectivity | Substitution at positions 3 and 5. | Substitution at positions 3 and 5. |
| Reaction Rate | Potentially slightly slower due to the greater steric bulk of iodine. | Potentially slightly faster due to less steric hindrance. |
| Directing Influence | Ortho-directing (to the hydroxyl group). | Ortho-directing (to the hydroxyl group). |
Experimental Protocols
The following are representative experimental protocols for key reactions, which can be adapted for a direct comparison of this compound and 4-bromo-2,6-dimethylphenol.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup : In an oven-dried Schlenk flask under an argon atmosphere, combine the 4-halo-2,6-dimethylphenol (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition : Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Reaction Execution : Heat the reaction mixture at 90 °C with vigorous stirring for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Work-up : After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
-
Reaction Setup : To a Schlenk tube, add the 4-halo-2,6-dimethylphenol (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and NaOtBu (1.4 mmol).
-
Solvent Addition : Add anhydrous, degassed toluene (5 mL).
-
Reaction Execution : Heat the mixture at 100 °C for 8-24 hours, monitoring by TLC or GC-MS.
-
Work-up : Cool the reaction, dilute with diethyl ether, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the residue by flash column chromatography.[11]
Ullmann Condensation Protocol
-
Reaction Setup : In a sealed tube, combine the 4-halo-2,6-dimethylphenol (1.0 mmol), the alcohol or amine nucleophile (1.5 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition : Add DMSO (2 mL).
-
Reaction Execution : Heat the reaction mixture at 110 °C for 24-48 hours.
-
Work-up : Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification : Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate a key catalytic cycle and a general experimental workflow.
Conclusion
For researchers and drug development professionals, the choice between this compound and 4-bromo-2,6-dimethylphenol will depend on a balance of reactivity, cost, and availability. The scientific evidence strongly supports the superior reactivity of this compound in a variety of synthetically important transformations, particularly palladium-catalyzed cross-coupling reactions. This enhanced reactivity can lead to more efficient and versatile synthetic routes. However, 4-bromo-2,6-dimethylphenol remains a viable, and often more economical, alternative, especially in cases where harsh reaction conditions are tolerable. This guide provides the foundational knowledge and practical protocols to make an informed decision based on the specific requirements of a given synthetic challenge.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Ullmann coupling-An overview - operachem [operachem.com]
- 7. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
definitive Guide to the Identification and Comparison of 4-iodo-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-iodo-2,6-dimethylphenol and its structural analog, 2,6-dimethylphenol. It includes detailed experimental data and protocols to aid in the objective assessment of these compounds for research and development purposes.
Introduction
This compound is a halogenated derivative of 2,6-dimethylphenol (also known as 2,6-xylenol). The introduction of an iodine atom at the para position of the phenol ring significantly alters its physicochemical properties, influencing its reactivity, biological activity, and potential applications. This guide aims to provide a clear comparison of these two compounds, supported by experimental data.
Chemical Identity and Properties
A thorough confirmation of the identity of this compound is crucial for any experimental work. The key identifiers and properties are summarized below.
Table 1: Physicochemical Properties of this compound and 2,6-dimethylphenol
| Property | This compound | 2,6-dimethylphenol |
| Molecular Formula | C8H9IO[1] | C8H10O[2] |
| Molar Mass | 248.06 g/mol [1] | 122.16 g/mol [2] |
| CAS Number | 10570-67-9[1][3] | 576-26-1[2] |
| Appearance | White to light yellow or light red powder/crystal | Colorless to white solid[2] |
| Melting Point | 99-104 °C[3] | 46-48 °C[2] |
| Boiling Point | 278.9 °C (Predicted)[3] | 203 °C[2] |
| Solubility | Insoluble in water, soluble in ether and ethanol[3] | Slightly soluble in water |
| IUPAC Name | This compound[1] | 2,6-dimethylphenol[2] |
| Synonyms | 4-Iodo-2,6-xylenol | 2,6-Xylenol[2] |
Experimental Data and Comparison
The following sections present a comparison of the analytical data for this compound and 2,6-dimethylphenol.
¹H NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The spectra of this compound and 2,6-dimethylphenol show distinct differences due to the influence of the iodine substituent.
Table 2: Comparative ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 7.35 | s | 2H | Ar-H |
| 4.65 | s | 1H | OH | |
| 2.21 | s | 6H | CH₃ | |
| 2,6-dimethylphenol | 6.99 | t | 1H | Ar-H (para) |
| 6.83 | d | 2H | Ar-H (meta) | |
| 4.60 | s | 1H | OH | |
| 2.25 | s | 6H | CH₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (M+) | Key Fragmentation Peaks |
| This compound | m/z 248 | m/z 121 (M-I)+ |
| 2,6-dimethylphenol | m/z 122 | m/z 107 (M-CH₃)+ |
Experimental Protocols
Detailed methodologies are essential for the reproduction of experimental results.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Data Acquisition: Obtain the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CHCl₃ at 7.26 ppm) as a reference.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Ionization: Ionize the sample using a standard electron ionization source (70 eV).
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight mass analyzer.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the confirmation of identity of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and analytical confirmation of this compound.
This guide provides a foundational comparison for researchers working with this compound and related compounds. The provided data and protocols should facilitate the accurate identification and informed selection of these chemicals for various scientific applications.
References
Comparative Guide to Analytical Methods for 4-Iodo-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the qualitative and quantitative analysis of 4-iodo-2,6-dimethylphenol. The selection of an appropriate analytical technique is critical for ensuring the purity, stability, and quality of this compound in research and drug development settings. This document outlines key performance characteristics and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and powerful analytical techniques.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key quantitative performance parameters for the analytical methods detailed in this guide. These values are representative and may vary based on instrumentation and specific laboratory conditions.
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 50 ng/mL | 10 ng/mL |
| Limit of Quantitation (LOQ) | 150 ng/mL | 30 ng/mL |
| Linearity Range | 0.15 - 100 µg/mL | 0.03 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Analysis Time | ~15 minutes | ~20 minutes |
| Sample Preparation | Simple Dilution | Derivatization may be required |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of this compound, offering a balance of speed, sensitivity, and robustness.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm[1]
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.15 µg/mL to 100 µg/mL.
-
Accurately weigh and dissolve test samples in the mobile phase to a known concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Quantification: A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of this compound in the test sample is determined from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and selectivity, making it an excellent method for trace-level analysis and impurity profiling.[2] Due to the polar phenolic group, derivatization may be necessary to improve chromatographic peak shape and thermal stability.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., single quadrupole)
-
Autosampler
Chromatographic Conditions:
-
Column: DB-5ms or equivalent 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Final hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-350
Sample Preparation (with Derivatization):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.
-
Prepare calibration standards by diluting the stock solution.
-
To 100 µL of each standard and sample solution, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vials and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Quantification: A calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., the molecular ion of the derivatized analyte) against the concentration of the derivatized standards. The sample concentration is determined from this curve.
Mandatory Visualization
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical relationship between analytical methods for this compound.
References
A Comparative Guide to the Synthesis of 4-iodo-2,6-dimethylphenol for Researchers and Drug Development Professionals
An objective analysis of common iodination methods for 2,6-dimethylphenol, providing experimental data and detailed protocols to guide researchers in selecting the optimal synthesis strategy.
The targeted synthesis of 4-iodo-2,6-dimethylphenol, a key intermediate in the development of various pharmaceutical compounds, can be achieved through several iodination methods. The choice of synthetic route is often dictated by factors such as yield, purity, reaction time, and the availability and cost of reagents. This guide provides a comparative overview of three common methods for the synthesis of this compound: direct iodination with molecular iodine, in situ generation of iodine monochloride using sodium iodide and sodium hypochlorite, and the use of N-iodosuccinimide (NIS).
Performance Comparison
The following table summarizes the key performance indicators for the three evaluated synthesis methods. The data presented is a synthesis of reported yields and typical reaction parameters for the iodination of substituted phenols, adapted for 2,6-dimethylphenol.
| Method | Reagents | Typical Yield (%) | Purity (%) | Reaction Time (hours) | Key Advantages | Key Disadvantages |
| Method 1: Direct Iodination | 2,6-dimethylphenol, Iodine (I₂), Base (e.g., NaOH) | 75-85 | 90-95 | 4-6 | Cost-effective, readily available reagents. | Moderate reaction times, potential for side product formation. |
| Method 2: In Situ ICl Generation | 2,6-dimethylphenol, Sodium Iodide (NaI), Sodium Hypochlorite (NaOCl) | 85-95 | >98 | 1-2 | High yield and purity, short reaction time. | Requires careful control of stoichiometry and temperature. |
| Method 3: N-Iodosuccinimide (NIS) | 2,6-dimethylphenol, N-Iodosuccinimide (NIS) | 90-98 | >98 | 2-4 | High yield and selectivity, mild reaction conditions. | NIS is a more expensive reagent. |
Experimental Protocols
Detailed methodologies for each synthesis route are provided below to enable researchers to replicate and adapt these procedures.
Method 1: Direct Iodination with Molecular Iodine
This method involves the direct electrophilic substitution of a hydrogen atom on the aromatic ring of 2,6-dimethylphenol with iodine, facilitated by a base.
Materials:
-
2,6-dimethylphenol
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether
Procedure:
-
Dissolve 2,6-dimethylphenol (1.0 eq) in methanol in a round-bottom flask.
-
In a separate flask, prepare a solution of sodium hydroxide (1.1 eq) in water.
-
Add the sodium hydroxide solution to the solution of 2,6-dimethylphenol with stirring.
-
To this mixture, add a solution of iodine (1.05 eq) in methanol dropwise over 30 minutes at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Method 2: In Situ Generation of Iodine Monochloride (ICl)
This highly efficient method generates the potent iodinating agent, iodine monochloride, in situ from the reaction of sodium iodide and sodium hypochlorite.
Materials:
-
2,6-dimethylphenol
-
Sodium iodide (NaI)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Methanol
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
Procedure:
-
Dissolve 2,6-dimethylphenol (1.0 eq) and sodium iodide (1.2 eq) in a mixture of methanol and water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.
-
Slowly add sodium hypochlorite solution (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench any remaining oxidizing agent by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The resulting solid is typically of high purity but can be further purified by recrystallization if necessary.
Method 3: N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a mild and selective iodinating agent that offers high yields and purity.
Materials:
-
2,6-dimethylphenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Water
-
Sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane
Procedure:
-
Dissolve 2,6-dimethylphenol (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-iodosuccinimide (1.1 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, add a saturated aqueous solution of sodium thiosulfate to quench any unreacted NIS.
-
Add water to the reaction mixture and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product is often pure enough for subsequent steps, but can be purified by column chromatography if needed.
Logical Workflow for Synthesis and Comparison
The following diagram illustrates the logical workflow for selecting and performing the synthesis of this compound.
Caption: Workflow for synthesis and comparison of this compound.
A Senior Application Scientist's Guide to 4-Iodo-2,6-dimethylphenol: A Comparative Analysis for Researchers
For the discerning researcher in drug development and synthetic chemistry, the selection of building blocks is a critical decision that profoundly impacts reaction efficiency, yield, and the overall success of a synthetic campaign. This guide provides an in-depth technical comparison of 4-iodo-2,6-dimethylphenol, also known by its synonym 4-iodo-2,6-xylenol, with alternative reagents and synthetic strategies. We will delve into its synthesis, spectral characterization, and performance in key applications, supported by experimental data and protocols to empower you to make informed decisions in your laboratory.
Understanding this compound: More Than Just a Name
At the outset, it is crucial to establish that "this compound" and "4-iodo-2,6-xylenol" are synonymous terms referring to the same chemical entity.[1][2][3] The nomenclature simply reflects different naming conventions, with "xylenol" being a common name for dimethylphenol isomers. For clarity and consistency, this guide will primarily use the IUPAC name, this compound.
This compound is a valuable intermediate in organic synthesis, primarily owing to the presence of an iodine atom on the aromatic ring. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it an excellent leaving group in various cross-coupling reactions, which are fundamental for the construction of complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Iodo-2,6-xylenol, 2,6-Dimethyl-4-iodophenol | [1] |
| CAS Number | 10570-67-9 | [1] |
| Molecular Formula | C₈H₉IO | [1] |
| Molecular Weight | 248.06 g/mol | [1] |
| Appearance | White to light yellow or light red powder/crystal | [4] |
| Melting Point | 99-104 °C | |
| Solubility | Insoluble in water, soluble in organic solvents like ether and ethanol. |
Synthesis of this compound: A Comparative Perspective
The primary route to this compound is through the electrophilic iodination of its precursor, 2,6-dimethylphenol. The choice of iodinating agent is a critical parameter that influences the reaction's efficiency, selectivity, and environmental impact.
Comparative Analysis of Iodinating Agents
| Iodinating Agent | Advantages | Disadvantages | Typical Yields |
| **Iodine (I₂) with an Oxidant (e.g., H₂O₂) ** | Cost-effective, readily available. | Often requires an oxidant to regenerate I⁺, can lead to side products if not controlled. | Moderate to high |
| N-Iodosuccinimide (NIS) | Mild reaction conditions, high selectivity for para-iodination in phenols. | More expensive than I₂, succinimide byproduct needs to be removed. | High to excellent |
| Iodine Monochloride (ICl) | Highly reactive, effective for less reactive substrates. | Corrosive, can lead to chlorination as a side reaction, requires careful handling. | High |
Expert Insight: For the synthesis of this compound, N-Iodosuccinimide (NIS) is often the reagent of choice in a laboratory setting due to its high selectivity and milder reaction conditions, which simplifies purification. For larger-scale synthesis, the use of iodine with an appropriate oxidant can be more economical, though process optimization is crucial to minimize byproduct formation.
Detailed Experimental Protocol: Synthesis using NIS
This protocol provides a reliable method for the synthesis of this compound using N-iodosuccinimide.
Materials:
-
2,6-Dimethylphenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and standard glassware for extraction and purification.
Procedure:
-
In a round-bottom flask, dissolve 2,6-dimethylphenol (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-iodosuccinimide (1.1 eq) portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white to off-white solid.
Spectral Characterization: A Self-Validating System
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The combination of NMR, IR, and mass spectrometry provides a self-validating system.
Expected Spectral Data
| Technique | Key Features and Expected Values |
| ¹H NMR | Aromatic protons (2H, singlet, ~δ 7.30 ppm), Phenolic proton (1H, singlet, ~δ 4.69 ppm), Methyl protons (6H, singlet, ~δ 2.24 ppm)[5] |
| ¹³C NMR | Aromatic carbons (signals in the δ 110-160 ppm range), Methyl carbons (signal around δ 20 ppm) |
| IR (KBr) | O-H stretching (broad, ~3400-3200 cm⁻¹), C-H stretching (aromatic ~3100-3000 cm⁻¹, aliphatic ~2950-2850 cm⁻¹), C=C stretching (aromatic, ~1600-1450 cm⁻¹), C-I stretching (~600-500 cm⁻¹) |
| Mass Spec. (EI) | Molecular ion (M⁺) peak at m/z = 248, fragment ions corresponding to the loss of iodine and methyl groups. |
Performance in Application: A Comparative Analysis in Suzuki-Miyaura Coupling
A primary application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures.[6][7][8] These motifs are prevalent in pharmaceuticals and advanced materials.
Comparative Performance with Other Aryl Halides
The reactivity of the aryl halide is a key factor in the success of a Suzuki-Miyaura coupling. The general order of reactivity is I > Br > Cl.
| Aryl Halide | Relative Reactivity | Typical Reaction Conditions |
| This compound | High | Milder conditions (lower temperature, less reactive catalyst) are often sufficient. |
| 4-Bromo-2,6-dimethylphenol | Moderate | Often requires more forcing conditions (higher temperature, more active catalyst/ligand). |
| 4-Chloro-2,6-dimethylphenol | Low | Requires specialized, highly active catalyst systems and often higher temperatures. |
Expert Insight: The high reactivity of the C-I bond in this compound makes it an excellent choice for Suzuki-Miyaura couplings, especially when dealing with sensitive functional groups on the coupling partner that might not tolerate harsh reaction conditions. While aryl bromides are also commonly used, the iodide often provides higher yields and faster reaction times.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene, Ethanol, and Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask, condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon).
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene (5 mL), ethanol (1 mL), and water (1 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. Purify the crude product by flash column chromatography to yield the desired biaryl product.
Conclusion: An Informed Choice for Your Synthesis
This compound stands as a versatile and highly reactive building block for organic synthesis. Its straightforward preparation and the lability of its carbon-iodine bond make it a superior choice for palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs, particularly when mild reaction conditions are paramount. This guide has provided the fundamental knowledge, comparative data, and detailed protocols to enable researchers to confidently incorporate this compound into their synthetic strategies, fostering innovation in drug discovery and materials science.
References
- 1. This compound | C8H9IO | CID 555318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. This compound | CAS 10570-67-9 [matrix-fine-chemicals.com]
- 4. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
A Comparative Analysis of Synthetic Routes to 2,6-Dimethylphenol: By-product Profiles and Experimental Protocols
For researchers, scientists, and drug development professionals, the efficient synthesis of 2,6-dimethylphenol (2,6-DMP), a key precursor for pharmaceuticals and polymers like poly(p-phenylene oxide) (PPO), is of paramount importance. This guide provides a comparative analysis of common synthetic methodologies, with a focus on by-product formation, supported by experimental data and detailed protocols to inform process development and optimization.
The industrial production of 2,6-dimethylphenol is dominated by the vapor-phase alkylation of phenol with methanol. However, alternative routes have been explored to address challenges related to selectivity and by-product separation. This guide compares the prevalent phenol methylation pathway with an alternative synthesis utilizing cyclohexanol and methanol, providing a quantitative overview of their respective efficiencies and by-product profiles.
Comparative Performance of Synthesis Routes
The selection of a synthetic route for 2,6-dimethylphenol is critically influenced by factors such as product yield, selectivity, and the profile of generated by-products. The following table summarizes quantitative data for the primary synthesis methods, offering a clear comparison of their performance.
| Synthesis Method | Catalyst | Phenol Conversion (%) | 2,6-DMP Selectivity (%) | Major By-products (%) | Reference |
| Vapor-Phase Methylation of Phenol | Iron-Chromium Mixed Oxide | > 90 | > 85 | o-cresol (~15-30), 2,4-DMP (~2), 2,4,6-TMP (~6) | [1][2] |
| Vapor-Phase Methylation of Phenol | Manganese Oxide | High | High | o-cresol, 2,4-DMP, 2,4,6-TMP | [3][4] |
| Methanol with Cyclohexanol/Cyclohexanone | Not specified | ~90 | < 60 | Complex mixture, specific by-products not detailed | [5][6] |
| From 2,4,6-Trimethylphenol | Iron-based (oxidation), Copper-based (deformylation) | High (step-wise) | High (step-wise) | 2,6-dimethyl-p-benzoquinone (from oxidation step) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and optimization of synthetic processes. The following sections provide comprehensive experimental protocols for the key synthesis routes discussed.
Method 1: Vapor-Phase Methylation of Phenol
This process is the most common industrial method for 2,6-DMP synthesis.
Catalyst: Iron-Chromium mixed oxide catalyst.
Reaction Conditions:
-
Pressure: Atmospheric
-
Feed Composition: Phenol, methanol, and water in a molar ratio of approximately 1:5:1 to 1:8:1.[1]
-
Reactor Type: Fluidized bed reactor.
Procedure:
-
The iron-chromium mixed oxide catalyst is loaded into a fluidized bed reactor.
-
The catalyst is heated to the reaction temperature of 350-380 °C under a flow of inert gas, such as nitrogen.[5][6]
-
A feed mixture of phenol, methanol, and water is vaporized and introduced into the reactor.
-
The reaction is carried out continuously, with the product stream being cooled and collected.
-
The product mixture is then subjected to distillation to separate 2,6-dimethylphenol from unreacted starting materials and by-products.
By-product Profile: The primary by-products of this reaction are o-cresol, 2,4-dimethylphenol, and 2,4,6-trimethylphenol. The formation of these by-products is a result of methylation at other positions on the phenol ring.[1][2]
Method 2: Synthesis from Cyclohexanol and Methanol
This alternative route has been investigated but is less favorable due to lower selectivity.
Reaction Conditions:
Procedure:
Detailed experimental protocols for this method are not as widely published as for the phenol methylation route, likely due to its lower efficiency. The general approach involves the reaction of a mixture of cyclohexanol and cyclohexanone with methanol at elevated temperatures over a suitable catalyst. The complex reaction mechanism leads to a wider array of by-products, making purification challenging.
Visualizing the Synthesis Pathways
To better understand the logical flow of the primary synthesis and the formation of by-products, the following diagrams have been generated using the DOT language.
Caption: Phenol Methylation Pathway to 2,6-DMP and By-products.
Caption: Experimental Workflow for Vapor-Phase Phenol Methylation.
Conclusion
The vapor-phase methylation of phenol remains the most industrially viable method for the synthesis of 2,6-dimethylphenol, offering high conversion and selectivity with a well-characterized by-product profile. While alternative routes exist, they often suffer from lower selectivity, leading to more complex purification processes. For researchers and professionals in drug development and polymer science, a thorough understanding of these synthetic pathways and their associated by-products is essential for producing high-purity 2,6-DMP and for developing more efficient and sustainable manufacturing processes. The data and protocols presented in this guide serve as a valuable resource for these endeavors.
References
- 1. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methylation of phenol to 2,6-dimethylphenol on a manganese oxide catalyst | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US6399838B1 - Process for preparing 2,6-dimethylphenol - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 4-Iodo-2,6-dimethylphenol: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 4-Iodo-2,6-dimethylphenol is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, based on safety data sheets for similar phenolic compounds. Researchers, scientists, and drug development professionals should adhere to these guidelines to maintain a safe and compliant laboratory environment.
Hazard Profile and Safety Precautions
Table 1: Hazard Information for Structurally Similar Phenolic Compounds
| Hazard Statement | Classification |
| Toxic if swallowed | Acute toxicity, Oral (Category 3) |
| Toxic in contact with skin | Acute toxicity, Dermal (Category 3) |
| Causes severe skin burns and eye damage | Skin corrosion (Category 1B), Serious eye damage (Category 1) |
| Toxic to aquatic life with long lasting effects | Chronic aquatic toxicity (Category 2) |
This data is based on information for 2,6-dimethylphenol and other similar compounds and should be used as a conservative guide for handling this compound.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the disposal of this compound. This process is designed to comply with general laboratory safety standards and hazardous waste regulations.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles and a face shield
-
A laboratory coat
-
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams.[4]
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), in a designated, compatible, and clearly labeled hazardous waste container.[4] The container should be in good condition and have a secure, tight-fitting lid.[4]
3. Labeling of Waste Containers:
-
Label the hazardous waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[4]
-
Indicate the approximate concentration and quantity of the waste.
4. Storage of Hazardous Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[4]
-
The storage area should be a well-ventilated, cool, and dry place, away from incompatible materials.
5. Arranging for Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide them with a complete and accurate description of the waste.
-
Follow all institutional and local regulations for the final disposal of the hazardous waste. Disposal should be carried out at an approved waste disposal plant.[2]
Crucially, never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination and is a violation of regulations.[1][3]
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste, including compounds like this compound.
Caption: Workflow for the safe disposal of hazardous chemical waste in a laboratory setting.
References
A Researcher's Guide to the Safe Handling of 4-Iodo-2,6-dimethylphenol
As a senior application scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide provides essential, immediate safety and logistical information for handling 4-Iodo-2,6-dimethylphenol. This is not just a list of rules, but a framework for understanding the "why" behind each safety measure, ensuring a self-validating system of laboratory practice.
Immediate Hazard Assessment
This compound should be treated as a substance that is:
-
Acutely Toxic: By ingestion, inhalation, and skin absorption.[1][6][7]
-
Corrosive: Capable of causing severe skin burns and serious eye damage.[1][6][8]
-
An Environmental Hazard: Potentially toxic to aquatic life.[7][8]
The primary routes of exposure are dermal contact, eye contact, and inhalation of dust particles. Phenols can have an anesthetic effect, meaning initial skin contact may not be painful, which can lead to prolonged exposure and severe tissue damage.[3][9]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical. Do not simply grab the nearest pair of gloves; understand the material's resistance to the chemical.
| PPE Item | Specification | Rationale |
| Hand Protection | Double-gloving is recommended. An inner nitrile glove (8mil) for incidental contact, covered by an outer glove of butyl rubber or neoprene for direct handling.[10] | Phenols can penetrate standard nitrile gloves quickly. Butyl rubber and neoprene offer better resistance for extended work.[3][10] |
| Eye/Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a splash hazard.[2][10] | Protects against splashes of solutions or airborne particles that can cause severe eye damage and blindness.[2][3][5] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. For tasks with a high splash potential, a butyl rubber or neoprene apron is recommended over the lab coat.[10] | Prevents skin contact on the arms and torso. An impervious apron provides an additional barrier against significant splashes. |
| Footwear | Closed-toe, solid-top shoes that are impervious to spills. | Protects the feet from spills and dropped items. |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. | A fume hood provides the primary engineering control to prevent inhalation of dust or vapors.[2][10] |
Operational Plan: Step-by-Step Handling Protocol
This protocol is designed to minimize exposure and ensure a controlled environment.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[2][10][11]
-
Emergency Equipment: Before starting, verify the location and functionality of the nearest safety shower and eyewash station.[5][10] Ensure they are accessible within a 10-second travel time.[10]
-
First Aid Kit: A specific first aid kit for phenol exposure should be readily available. This must contain Polyethylene Glycol (PEG) 300 or 400.[3][4][9][11]
2. Handling the Chemical:
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing: If weighing the solid, do so within the fume hood to contain any dust.
-
Making Solutions: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Transport: When moving the chemical, even in small quantities, use a secondary container to prevent spills.
3. Post-Handling Decontamination:
-
Glove Removal: Remove outer gloves first, turning them inside out. Then remove inner gloves, also turning them inside out. Dispose of them in the appropriate hazardous waste container.
-
Hand Washing: Immediately after removing gloves, wash your hands thoroughly with soap and water.[6][8]
-
Surface Decontamination: Clean the work area within the fume hood with an appropriate solvent and then soap and water. Dispose of all cleaning materials as hazardous waste.
Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency and Spill Procedures
Skin Exposure:
-
IMMEDIATELY remove all contaminated clothing. This is a critical first step.[2]
-
Do not use water initially for large exposures, as it can increase absorption.[11]
-
Liberally apply Polyethylene Glycol (PEG) 300 or 400 to the affected area, wiping gently with gauze pads.[4][10] Continue this process until the odor of phenol is no longer detectable.[10]
-
If PEG is not available, flush the affected area with copious amounts of water for at least 15 minutes using a safety shower.[2][6]
-
Seek immediate medical attention. Call emergency services.[6][10]
Eye Exposure:
-
Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][6]
-
Seek immediate medical attention.[6]
Small Spill (inside fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert material like vermiculite or spill pads. Do not use combustible materials.
-
Carefully collect the absorbed material and contaminated items into a designated hazardous waste container.[12]
-
Decontaminate the area with soap and water.
Large Spill:
-
Evacuate the immediate area.
-
Alert others and your laboratory supervisor.
-
Contact your institution's environmental health and safety (EHS) department or emergency response team.[5]
Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Waste Segregation: Do not mix phenol waste with other waste streams. Keep it in a designated, compatible, and clearly labeled container.[13][14]
-
Container Management: Waste containers must be kept tightly closed except when adding waste.[13] Ensure the container is made of a compatible material (e.g., avoid metal for corrosive waste).[13]
-
Labeling: Label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[13][14] List all constituents and their approximate concentrations.[14]
-
Disposal: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain.[14]
By adhering to these procedures, you build a foundation of safety that protects you, your colleagues, and your research.
References
- 1. 2,6-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. monash.edu [monash.edu]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. fishersci.com [fishersci.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. oehs.tulane.edu [oehs.tulane.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 12. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
